(4-Chlorophenyl)(morpholino)methanone
Description
The exact mass of the compound N-(4-Chlorobenzoyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFQNTYHMHVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279964 | |
| Record name | N-(4-CHLOROBENZOYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-04-1 | |
| Record name | 19202-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-CHLOROBENZOYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Chlorophenyl)(morpholino)methanone basic properties
An In-depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone
This guide provides a comprehensive technical overview of this compound, a synthetic amide with significant potential in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthesis, the logic of its analytical characterization, and its potential applications grounded in the established bioactivity of its core structural motifs. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound.
Introduction and Strategic Context
This compound (C₁₁H₁₂ClNO₂) is a tertiary amide synthesized from 4-chlorobenzoic acid and morpholine. Its structure is of particular interest for several strategic reasons. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1] Concurrently, the 4-chlorophenyl group is a common feature in a multitude of bioactive compounds, where the chlorine atom can modulate electronic properties and provide a key interaction point for receptor binding.
While extensive biological data for this specific molecule is not widely published, its structural components suggest a high potential for bioactivity. Analogous structures have demonstrated a range of effects, including antibacterial and phosphoinositide 3-kinase (PI3K) inhibitory activities.[2][3] Therefore, this compound serves as both a valuable synthetic intermediate and a promising candidate for primary biological screening campaigns.
Core Physicochemical Properties
A compound's physical and chemical properties are the foundation of its behavior in both synthetic and biological systems. These parameters dictate solubility, reactivity, and potential for crossing biological membranes. The core properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 19202-04-1 | [4][5] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [4][5] |
| Molecular Weight | 225.67 g/mol | [4][5] |
| IUPAC Name | (4-chlorophenyl)(morpholin-4-yl)methanone | [5] |
| Synonyms | N-(4-Chlorobenzoyl)morpholine, 4-(4-Chlorobenzoyl)morpholine | [4][5] |
| Density (Computed) | 1.271 g/cm³ | [4] |
| Boiling Point (Computed) | 382.4 °C at 760 mmHg | [4] |
| Flash Point (Computed) | 185 °C | [4] |
| XLogP3 | 1.6 - 1.75 | [4] |
| Topological Polar Surface Area (PSA) | 29.5 Ų | [4] |
Synthesis and Mechanistic Rationale
The most direct and widely employed synthesis of this compound is the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and morpholine. This is a classic example of amide bond formation.
Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and forming the stable amide product. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the morpholine reactant and driving the reaction to completion.
Detailed Experimental Protocol: Synthesis
-
Objective: To synthesize this compound.
-
Materials:
-
Morpholine (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution with stirring. The base is critical to neutralize the HCl generated, preventing the formation of morpholine hydrochloride salt which is unreactive.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A slight excess of the acyl chloride ensures the complete consumption of the morpholine.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[1]
-
Analytical Characterization
Confirming the identity and purity of a synthesized compound is paramount. A multi-technique approach provides orthogonal data, building a robust and self-validating analytical package.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two distinct regions. A multiplet between δ 7.32-7.45 ppm corresponds to the four aromatic protons of the 4-chlorophenyl ring.[6] A broad multiplet between δ 3.30-3.95 ppm integrates to eight protons, representing the two sets of chemically distinct methylene (-CH₂-) groups in the morpholine ring.[6] The broadness is due to the conformational flux of the morpholine ring at room temperature.
-
¹³C NMR (101 MHz, CDCl₃): Key signals confirm the carbon backbone: δ 169.4 (amide carbonyl carbon), δ 136.0, 133.6, 128.9, 128.7 (aromatic carbons), and δ 66.8, 48.2, 42.7 (morpholine carbons).[6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.
-
A strong absorbance band is expected around 1630-1680 cm⁻¹ , characteristic of the C=O stretch of a tertiary amide.
-
Absorbance bands around 1110-1120 cm⁻¹ would correspond to the C-O-C stretching of the morpholine ether linkage.
-
A band in the region of 1085-1095 cm⁻¹ can be attributed to the C-Cl stretch on the aromatic ring.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 225. A characteristic [M+2]⁺ peak at m/z = 227 with approximately one-third the intensity of the [M]⁺ peak would be observed, confirming the presence of a single chlorine atom.
-
Key fragmentation would likely involve the cleavage of the amide bond, yielding fragments corresponding to the 4-chlorobenzoyl cation (m/z = 139/141) and the morpholine fragment.
-
Potential Pharmacological Profile and Applications
While dedicated studies on this compound are limited, a strong case for its potential biological activity can be made based on structure-activity relationships of its constituent parts.
-
Antibacterial Potential: The morpholine nucleus is a component of several antibacterial agents. Furthermore, related fluorinated benzoyl-morpholine compounds have demonstrated "pronounced antibacterial activity against gram-positive and gram-negative test strains".[1] This suggests that the title compound is a strong candidate for antimicrobial screening.
-
Central Nervous System (CNS) Activity: A structurally related morpholine methanone derivative has been shown to produce anxiolytic-like effects in preclinical models, with activity potentially mediated through benzodiazepine binding sites.[7] Separately, an imidazolinone containing both a 4-chlorophenyl and a morpholino group has been investigated for anticonvulsant properties.[8] This points to a potential for this compound to modulate neuronal signaling pathways.
-
Anticancer Potential: The 4-morpholinoquinazoline and related scaffolds have been developed as potent and selective inhibitors of the PI3K p110α isoform, a key enzyme in a signaling pathway that is frequently dysregulated in cancer.[3] The morpholine group in these inhibitors is often crucial for binding and achieving desired pharmacokinetic properties. This precedent makes this compound a logical starting point for developing novel kinase inhibitors.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
To probe the potential anticancer activity, a primary screening using a colorimetric viability assay like the MTT assay is a standard, robust first step.
-
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., A549 - lung carcinoma).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
This compound is a readily synthesizable compound with a compelling structural profile for further investigation in drug discovery and materials science. Its core properties are well-defined, and its synthesis is straightforward. While direct biological data is sparse, the known bioactivities of the morpholine and 4-chlorophenyl scaffolds provide a strong rationale for screening this compound for antibacterial, anticancer, and CNS-related activities. The protocols outlined in this guide provide a clear roadmap for its synthesis, characterization, and initial biological evaluation. Future research should focus on systematic screening to uncover its primary biological targets and subsequent lead optimization to enhance potency and selectivity.
References
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- Der Pharma Chemica. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -8-aza-bicyclo [3.2. 1] octan-8-yl)
- Journal of Biomedical Research & Environmental Sciences. (2022).
- MySkinRecipes. (4-Bromophenyl)(morpholino)methanone. [Link]
- Heinecke, K., & Thiel, W. (2001). [Identity and physicochemical properties of 1-(4-chlorophenyl)-4-morpholino-imidazolin-2-one, AWD 131-138]. Pharmazie, 56(6), 458–461. [Link]
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- Li, L., et al. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 145–158. [Link]
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An In-depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone
CAS Number: 19202-04-1
Introduction
(4-Chlorophenyl)(morpholino)methanone, registered under CAS number 19202-04-1, is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Structurally, it comprises a 4-chlorophenyl group linked to a morpholine ring via a carbonyl bridge. This unique combination of a halogenated aromatic ring and a saturated heterocyclic morpholine moiety makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in research and drug development, and essential safety information for laboratory professionals.
Chemical and Physical Properties
This compound, also known by its synonym N-(4-Chlorobenzoyl)morpholine, possesses a well-defined set of physicochemical properties that are critical for its handling, storage, and application in synthetic chemistry.[5]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol | [1] |
| Melting Point | 76 °C | |
| Boiling Point | 382.4±37.0 °C | |
| Density | 1.271 g/cm³ | [2] |
| Appearance | Off-white solid | [6] |
| Solubility | Soluble in dichloromethane | [6][7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a standard amidation reaction between 4-chlorobenzoyl chloride and morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7] This method is robust, high-yielding, and readily scalable in a laboratory setting.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Chlorobenzoyl chloride (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in DCM dropwise at 0 °C (ice bath).[7]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.[7]
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Chemical Shifts (δ ppm) |
| ¹H NMR (400 MHz, CDCl₃) | 7.45 – 7.32 (m, 4H), 3.95 – 3.30 (m, 8H) |
| ¹³C NMR (101 MHz, CDCl₃) | 169.4, 136.0, 133.6, 128.9, 128.7, 66.8, 48.2, 42.7 |
Applications in Research and Drug Development
This compound is not typically an end-product with direct biological applications. Instead, its value lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activities. The morpholine moiety is a well-recognized "privileged" structure in medicinal chemistry, known to improve aqueous solubility and other pharmacokinetic properties of drug candidates.[8]
Precursor for Bioactive Compounds
Research has demonstrated the use of the (4-chlorophenyl)methanone scaffold in the synthesis of novel compounds with antibacterial activity. For instance, derivatives synthesized from a similar precursor, 4-chloro benzoyl chloride, have shown promising in vitro antibacterial activity against various microorganisms.[3] In one study, novel (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl)methanone derivatives were synthesized and evaluated for their antibacterial properties.[3]
Caption: Workflow illustrating the use of this compound in drug discovery.
While direct biological studies on this compound are limited in publicly available literature, its structural components are present in various pharmacologically active molecules. The 4-chlorophenyl group is a common feature in many drugs, and the morpholine ring is known to be a key pharmacophore that can impart desirable physicochemical properties.[8][9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research use only.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
In case of exposure, follow standard first-aid procedures and seek medical advice. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile synthetic intermediate in the field of organic and medicinal chemistry. Its straightforward synthesis and the presence of reactive sites for further functionalization make it an important building block for the creation of novel compounds with potential therapeutic applications, particularly in the development of new antibacterial agents. While the biological activity of the compound itself is not extensively documented, its role as a precursor underscores its significance in the drug discovery and development pipeline. Researchers and scientists can utilize the information provided in this guide to safely handle, synthesize, and apply this compound in their research endeavors.
References
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- PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine.
- ResearchGate. (n.d.). morpholine antimicrobial activity.
- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- PubMed Central. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Google Patents. (n.d.). RU2570898C2 - Method for obtaining n-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide (versions).
- PubMed Central. (n.d.). Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts.
- ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.
- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- ResearchGate. (n.d.). Progress of reaction for continuous formation of N-chloromorpholine....
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- MDPI. (n.d.). Special Issue : Advances in the Synthesis of Natural Bioactive Compounds.
- PubMed. (n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.
- PubMed. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors.
- PubMed. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers.
- MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”.
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Introduction: The Morpholine Scaffold in Modern Drug Design
An In-Depth Technical Guide to the Molecular Structure of (4-Chlorophenyl)(morpholino)methanone
Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular structure, synthesis, and physicochemical properties of this compound (CAS No: 19202-04-1). As a derivative of morpholine, a well-established privileged scaffold in medicinal chemistry, this compound holds significant interest for the development of novel therapeutics. This document provides a detailed analysis of its three-dimensional structure based on crystallographic data, a full spectroscopic profile for unambiguous identification, a validated synthesis protocol, and an expert perspective on its potential applications in drug discovery, grounded in the established bioactivity of structurally related compounds.
The morpholine heterocycle is a cornerstone of medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate physicochemical properties, and improve metabolic stability and pharmacokinetic profiles.[1][2] Its utility stems from its unique combination of features: a stable, saturated ring, a basic nitrogen atom that can be functionalized, and an ether oxygen that can act as a hydrogen bond acceptor.[3][4] These properties allow morpholine-containing compounds to engage with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and central nervous system effects.[1][2]
This compound, also known as 4-(4-Chlorobenzoyl)morpholine, is a molecule that combines this privileged morpholine scaffold with a 4-chlorophenyl moiety through a stable amide linkage. The presence of the halogenated phenyl ring provides a handle for tuning electronic and lipophilic properties, which are critical for target binding and cell permeability. This guide elucidates the precise molecular architecture of this compound, providing the foundational knowledge required for its application in rational drug design and chemical biology.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 19202-04-1 | [5] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [6][7] |
| Molecular Weight | 225.67 g/mol | [6][8] |
| IUPAC Name | (4-chlorophenyl)(morpholin-4-yl)methanone | [8] |
| Synonyms | N-(4-Chlorobenzoyl)morpholine, 4-(4-Chlorobenzoyl)morpholine | [5] |
| Density | 1.271 g/cm³ | ECHEMI |
| Boiling Point | 382.4 °C at 760 mmHg | ECHEMI |
| Flash Point | 185 °C | ECHEMI |
Synthesis and Characterization
The synthesis of this compound is a robust and high-yielding process based on a standard nucleophilic acyl substitution. The causality behind this choice of reaction is its efficiency and the high purity of the resulting product, which minimizes the need for complex purification schemes.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol describes the acylation of morpholine with 4-chlorobenzoyl chloride. The use of an aqueous base (like NaOH) serves as a self-validating system; it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the morpholine nucleophile.
Materials:
-
Morpholine (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve morpholine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath to 0 °C.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in DCM.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred morpholine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Simultaneously, add 1 M NaOH solution dropwise to maintain a slightly basic pH (pH 8-9). This step is critical to neutralize the HCl formed in situ.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor reaction completion using Thin-Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Molecular Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic methods and single-crystal X-ray diffraction.
Spectroscopic Analysis
The following data provide a characteristic fingerprint for the molecule.
| Technique | Data and Interpretation |
| ¹H NMR | The spectrum is expected to show two distinct regions. Aromatic protons on the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system) in the range of δ 7.3-7.5 ppm. The morpholine protons will appear as two broad multiplets or triplets around δ 3.5-3.8 ppm, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, respectively. The integration of these signals will be in a 4H:8H ratio.[9] |
| ¹³C NMR | The aromatic region will display signals for the four distinct carbon environments of the p-substituted phenyl ring between δ 128-140 ppm. The carbonyl carbon (C=O) will show a characteristic peak downfield, typically around δ 168-170 ppm. The two types of methylene carbons in the morpholine ring will appear at approximately δ 66 ppm (-O-CH₂-) and δ 45 ppm (-N-CH₂-). |
| IR Spec. | Key vibrational bands confirm the functional groups. A strong absorption band around 1640-1650 cm⁻¹ corresponds to the amide C=O stretching. C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹. The characteristic C-O-C ether stretch of the morpholine ring will appear as a strong band in the 1110-1120 cm⁻¹ region. The C-Cl stretch will be found in the fingerprint region.[10] |
| Mass Spec. | The electron ionization (EI) mass spectrum shows a prominent molecular ion (M⁺) peak at m/z 225.[6] A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺) will be observed at m/z 227. Key fragmentation includes the loss of the morpholine ring to give the 4-chlorobenzoyl cation at m/z 139 (base peak) and its corresponding chlorine isotope at m/z 141.[6][8] |
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive insight into the molecule's three-dimensional structure, including bond lengths, angles, and conformation. Data deposited in the Crystallography Open Database confirms the solid-state structure of N-(4-Chlorobenzoyl)morpholine.[8]
| Parameter | Value | Significance |
| Crystal System | Trigonal | Describes the symmetry of the unit cell. |
| Space Group | P 31 | Defines the specific symmetry elements within the crystal.[8] |
| Unit Cell a, b | 9.9808 Å | Dimensions of the crystal lattice.[8] |
| Unit Cell c | 9.5853 Å | Dimension of the crystal lattice.[8] |
| Unit Cell γ | 120° | Angle of the crystal lattice.[8] |
| Morpholine Conf. | Chair | The morpholine ring adopts a stable, low-energy chair conformation, which is typical for this saturated heterocycle. |
| Amide Geometry | Trigonal Planar | The nitrogen atom of the amide bond is sp² hybridized, leading to a planar arrangement around the N-C=O group due to resonance. |
| Dihedral Angle | ~40° | The plane of the 4-chlorophenyl ring is significantly twisted relative to the plane of the amide group, as seen in similar structures.[11] This twist minimizes steric hindrance. |
Molecular Connectivity Diagram
Caption: 2D representation of molecular connectivity.
Role in Medicinal Chemistry and Drug Development
While specific biological data for this compound is not widely published, its structural components suggest significant potential as a scaffold for creating novel bioactive agents.
A Privileged Scaffold
The morpholine ring is considered a "privileged" structure because it is a versatile scaffold that can provide selective affinity for a wide range of biological receptors and enzymes.[1] Its inclusion often improves aqueous solubility and metabolic stability, key attributes for successful drug candidates.[4] The amide linkage provides a rigid, planar unit that can correctly orient the phenyl and morpholine substituents for optimal interaction with a protein binding pocket, while also participating in hydrogen bonding.
Structure-Activity Relationship (SAR) Insights
-
Anticancer Potential: Many kinase inhibitors, which are a major class of anticancer drugs, incorporate a morpholine ring. The morpholine often binds in the solvent-exposed region of the ATP-binding pocket. A structurally related compound synthesized from 4-chlorobenzoyl chloride has demonstrated cytotoxicity and the ability to induce apoptosis in human colon cancer cells, suggesting this core structure has promise in oncology.[12][13]
-
Anti-inflammatory Activity: The 4-chlorophenyl group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Its combination with the morpholine scaffold, also found in some anti-inflammatory agents, suggests a potential for dual activity or synergistic effects.
-
CNS Activity: The physicochemical properties of morpholine make it suitable for designing drugs that can cross the blood-brain barrier.[4] Therefore, derivatives of this compound could be explored for activity against CNS targets.
Representative Signaling Pathway
Many morpholine-containing drugs function as kinase inhibitors. The diagram below illustrates a generic representation of how such a compound might interfere with a typical cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, by blocking the ATP-binding site of a key kinase.
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An In-Depth Technical Guide to the Synthesis of (4-Chlorophenyl)(morpholino)methanone
Foreword: The Rationale of Amide Bond Formation
The synthesis of (4-Chlorophenyl)(morpholino)methanone serves as a quintessential example of amide bond formation, a cornerstone reaction in the fields of medicinal chemistry and materials science. This compound, while a valuable synthetic intermediate in its own right for the construction of more complex bioactive molecules, provides an ideal platform to explore the mechanistic nuances and practical considerations of acyl substitution reactions.[1][2] This guide moves beyond a mere recitation of steps, delving into the underlying principles that govern the reaction's success. We will dissect the causality behind reagent selection, procedural choices, and purification strategies, offering a robust, field-proven protocol designed for reproducibility and scalability.
Section 1: Strategic Analysis of Synthetic Pathways
Two primary strategies present themselves for the construction of this compound:
-
Acylation via Acid Chloride (Schotten-Baumann Reaction): The most direct and industrially favored route involves the reaction of a highly reactive carboxylic acid derivative, 4-chlorobenzoyl chloride, with morpholine. This pathway is characterized by high yields, rapid reaction times, and straightforward execution.[3][4][5]
-
Direct Amide Coupling of Carboxylic Acid: This modern alternative involves coupling 4-chlorobenzoic acid directly with morpholine using a dedicated coupling reagent (e.g., HATU, DCC, EDC).[6] While elegant and often necessary for sensitive or complex substrates, it introduces additional reagents that must be removed and can be less atom-economical for a simple transformation like this one.
For the synthesis of the title compound, the Schotten-Baumann approach is superior in its simplicity, cost-effectiveness, and efficiency. This guide will therefore focus exclusively on this classical and highly reliable method.
Section 2: The Core Synthesis—Mechanistic & Practical Deep Dive
The synthesis proceeds via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The reaction of 4-chlorobenzoyl chloride with morpholine is a textbook example of the Schotten-Baumann reaction.[7][8]
The Principle of the Reaction
The reaction mechanism is initiated by the nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A critical byproduct of this reaction is one equivalent of hydrochloric acid (HCl).[3][8]
Causality of Reagent Selection & Conditions
A successful synthesis hinges on understanding the role of each component:
-
4-Chlorobenzoyl Chloride: This is the activated acylating agent. The presence of the chlorine atom on the carbonyl group makes it an excellent leaving group, and the electron-withdrawing nature of both the carbonyl oxygen and the phenyl-ring chlorine enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.
-
Morpholine: The nitrogen atom in morpholine acts as the nucleophile. Its secondary amine character provides the necessary reactivity to initiate the bond-forming step.
-
Base (Acid Scavenger): This is arguably the most critical component for driving the reaction to completion. The generated HCl will readily react with the basic morpholine starting material to form a non-nucleophilic ammonium salt.[8] This parasitic reaction would effectively halt the desired amide formation. An added base, such as triethylamine or aqueous sodium hydroxide, is required to neutralize the HCl as it is formed, thereby preserving the nucleophilicity of the morpholine.[3][9] The use of a two-phase system (an organic solvent like dichloromethane with an aqueous base) is the hallmark of the "Schotten-Baumann conditions".[3][4]
-
Solvent: An aprotic solvent, such as dichloromethane (DCM) or diethyl ether, is essential.[3] These solvents solubilize the reactants without interfering in the reaction, unlike protic solvents (e.g., water, alcohols) which could compete as nucleophiles.
Reaction Pathway Diagram
Caption: Reaction mechanism for the Schotten-Baumann synthesis.
Section 3: Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, where successful execution followed by the described work-up and characterization will reliably yield the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Morpholine | C₄H₉NO | 87.12 | 0.96 g (0.96 mL) | 11.0 | Nucleophile |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.21 g (1.67 mL) | 12.0 | Base/Acid Scavenger |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.75 g | 10.0 | Acylating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | ~100 mL | - | Washing Agent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~5 g | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (11.0 mmol) and triethylamine (12.0 mmol). Dissolve the mixture in dichloromethane (20 mL). Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0-5 °C.
-
Reagent Addition: In a separate beaker, dissolve 4-chlorobenzoyl chloride (10.0 mmol) in dichloromethane (10 mL). Using a dropping funnel, add the 4-chlorobenzoyl chloride solution dropwise to the stirred morpholine solution over 15-20 minutes. Causality Check: Slow, dropwise addition is crucial to control the exothermic nature of the acylation and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for an additional 1-2 hours. The formation of a white precipitate (triethylammonium chloride) is a visual indicator of reaction progress.
-
Aqueous Work-up (Quenching & Extraction): Transfer the reaction mixture to a separatory funnel. Add deionized water (30 mL) to quench the reaction and dissolve the amine salt. Shake vigorously and allow the layers to separate.
-
Purification Washes: Drain the lower organic (DCM) layer. Wash the organic layer sequentially with:
-
1 M HCl (20 mL) - to remove any unreacted triethylamine.
-
Saturated NaHCO₃ solution (20 mL) - to remove any unreacted 4-chlorobenzoyl chloride.
-
Brine (20 mL) - to begin the drying process and break any emulsions.
-
-
Isolation: Drain the washed organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes to remove residual water.
-
Solvent Removal: Filter the dried solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.
-
Final Purification: The resulting solid is often of high purity. For exacting applications, recrystallize from a suitable solvent system like ethyl acetate/hexanes to obtain a pure, crystalline solid. A typical yield is >90%.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Schotten-Baumann_reaction [chemeurope.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. growingscience.com [growingscience.com]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
(4-Chlorophenyl)(morpholino)methanone mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of (4-Chlorophenyl)(morpholino)methanone
Executive Summary
This compound is a synthetic small molecule with a chemical scaffold that bears resemblance to compounds with known biological activities, including kinase inhibition and antibacterial effects.[1][2] Despite its availability and potential for further chemical modification, its specific mechanism of action remains uncharacterized in publicly available literature. This guide puts forth a comprehensive, multi-phase research framework designed for researchers, scientists, and drug development professionals to systematically investigate and elucidate the molecular mechanism of action of this compound. We will operate under the primary hypothesis that this compound acts as a kinase inhibitor, likely within the PI3K/Akt/mTOR signaling pathway, due to the prevalence of the morpholino moiety in established inhibitors of this cascade.[2][3] This document provides a detailed, step-by-step experimental roadmap, from initial target identification through in-cell validation, complete with protocols, data interpretation strategies, and illustrative diagrams. The ultimate goal is to provide a robust and scientifically sound pathway for characterizing this molecule and assessing its potential as a therapeutic agent or a tool compound.
Introduction to this compound
Chemical Properties and Structure
This compound, with the chemical formula C₁₁H₁₂ClNO₂, is a compound that features a central carbonyl group linking a 4-chlorophenyl ring to a morpholine ring.[4] The morpholine ring is a common feature in many biologically active compounds, often conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. Notably, the morpholine moiety is a key structural component of several well-characterized inhibitors of the phosphoinositide 3-kinase (PI3K) family of lipid kinases.[2] The 4-chlorophenyl group, on the other hand, is a common substituent in medicinal chemistry that can influence binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Review of Structurally Similar Compounds and Formulation of a Primary Hypothesis
While no specific biological activity is extensively documented for this compound itself, the analysis of its structural components provides a logical starting point for forming a testable hypothesis. Several research efforts have demonstrated that molecules incorporating a morpholine ring exhibit potent inhibitory activity against the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer. For instance, a series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3K p110α, with some derivatives showing high potency and selectivity.[2] Furthermore, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been identified as highly potent and selective ATP-competitive inhibitors of mTOR.[3]
Separately, derivatives of (4-chlorophenyl)methanone have been synthesized and evaluated for their antibacterial properties.[1] This suggests that the compound could potentially have multiple biological effects.
Given the strong precedent for the morpholino group in targeting the PI3K/Akt/mTOR pathway, our primary working hypothesis is:
Primary Hypothesis: this compound functions as an inhibitor of one or more kinases within the PI3K/Akt/mTOR signaling pathway, leading to anti-proliferative effects in cancer cells.
This guide will now outline a systematic approach to test this hypothesis.
Phase 1: Target Identification and Initial Validation
The initial phase of our investigation is designed to cast a wide net to identify potential molecular targets and observable cellular phenotypes. This dual approach of biochemical and cell-based screening will allow for a broad assessment of the compound's activity and will guide the subsequent, more focused mechanistic studies.
Protocol 1: Broad-Spectrum Kinase Panel Screening
Rationale: To efficiently test our primary hypothesis, an initial screening against a diverse panel of kinases is the most direct approach. This will determine if this compound has activity against kinases and, if so, which ones are most potently inhibited. A panel that includes multiple isoforms of PI3K, mTOR, and other related kinases in the PIKK family, as well as a broad representation of the human kinome, is ideal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Kinase Assay: The specific format of the kinase assay will depend on the screening service provider (e.g., radiometric, fluorescence-based, or luminescence-based). A common example is an in vitro enzymatic assay that measures the consumption of ATP, such as the ADP-Glo™ Kinase Assay.[5]
-
Add the recombinant kinase and its specific substrate to the wells of a microplate.
-
Add the various concentrations of this compound to the wells. Include appropriate controls (no compound, no enzyme).
-
Initiate the kinase reaction by adding ATP at a concentration close to the Km for each specific kinase.
-
Incubate for a predetermined time at room temperature.
-
Stop the reaction and measure the signal (e.g., luminescence) according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ for any inhibited kinases.
-
Expected Outcome: This screen will identify which, if any, kinases are inhibited by the compound and provide an initial measure of potency and selectivity. Positive "hits" will be kinases that show significant inhibition at lower micromolar concentrations.
Protocol 2: Phenotypic Screening in a Panel of Cancer Cell Lines
Rationale: Concurrent with the biochemical screening, it is crucial to determine if the compound has any effect on whole cells. A phenotypic screen using a panel of well-characterized cancer cell lines can reveal anti-proliferative activity and may provide clues about the mechanism of action based on the sensitivity profile of the different cell lines. For example, cell lines with known mutations that activate the PI3K/Akt/mTOR pathway would be expected to be more sensitive to an inhibitor of this pathway.
Step-by-Step Methodology:
-
Cell Line Selection: Choose a panel of 5-10 cancer cell lines representing different tumor types and with known genetic backgrounds (e.g., with and without PIK3CA mutations). Examples include MCF-7 (breast cancer, PIK3CA mutant), U87-MG (glioblastoma, PTEN null), and A549 (lung cancer, KRAS mutant).
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Measure cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Expected Outcome: This screen will determine the compound's anti-proliferative activity and identify which cancer cell lines are most sensitive. A correlation between the sensitivity profile and the genetic background of the cell lines can provide strong support for the primary hypothesis.
Data Analysis and Hypothesis Refinement
The results from the kinase panel screen and the phenotypic screen will be analyzed in conjunction. If the compound inhibits PI3Kα with an IC₅₀ of 500 nM and also shows potent anti-proliferative activity in a PIK3CA-mutant cell line, this would be strong evidence in favor of our primary hypothesis. Conversely, if the compound shows no activity in the kinase screen but is highly cytotoxic, this would suggest an alternative mechanism of action that would need to be explored.
Caption: Phase 1 Experimental Workflow.
Phase 2: In Vitro Characterization of the Primary Target Interaction
Assuming the results of Phase 1 support our primary hypothesis and identify a primary kinase target (e.g., PI3Kα), Phase 2 is designed to rigorously characterize the direct interaction between this compound and this purified target protein. The goal is to confirm direct binding, determine the kinetics of this interaction, and elucidate the mechanism of enzyme inhibition.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR is a powerful biophysical technique that allows for the real-time, label-free analysis of molecular interactions.[6] It will be used to confirm the direct binding of the compound to the putative kinase target and to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ), which is a measure of binding affinity.
Step-by-Step Methodology:
-
Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip surface.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Analysis:
-
Flow the different concentrations of the compound over the sensor chip surface containing the immobilized kinase.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound, and record this as a sensorgram.
-
After the association phase, flow buffer alone over the chip to measure the dissociation of the compound.
-
-
Data Analysis:
-
Fit the sensorgram data from the association and dissociation phases to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kₐ and kₑ.
-
Calculate the equilibrium dissociation constant (Kᴅ) as the ratio of kₑ/kₐ.
-
Expected Outcome: This experiment will provide quantitative data on the binding affinity and kinetics of the compound for its target. A low Kᴅ value (e.g., in the nanomolar to low micromolar range) is indicative of a strong interaction.
Protocol 4: In Vitro Kinase Assay for Mode of Inhibition Studies
Rationale: To understand how the compound inhibits the kinase, it is important to determine its mode of inhibition. The most common mechanism for kinase inhibitors is competition with ATP for binding to the active site. This can be investigated by performing the kinase assay with varying concentrations of both the compound and ATP.
Step-by-Step Methodology:
-
Assay Setup: Use an in vitro kinase assay format similar to that in Protocol 1 (e.g., ADP-Glo™).
-
Matrix Titration: Perform the assay with a matrix of concentrations of both this compound and ATP. For example, use five concentrations of the compound and five concentrations of ATP, ranging from below to above their respective IC₅₀ and Km values.
-
Data Analysis:
-
For each ATP concentration, determine the IC₅₀ of the compound.
-
Plot the IC₅₀ values as a function of the ATP concentration. If the IC₅₀ increases linearly with the ATP concentration, the compound is likely an ATP-competitive inhibitor.
-
Alternatively, generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) at different inhibitor concentrations. The pattern of the intersecting lines will reveal the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Expected Outcome: This study will elucidate the mechanism by which the compound inhibits the kinase. If it is found to be ATP-competitive, this would be consistent with the mechanism of many successful kinase inhibitor drugs.
Caption: Proposed Target Pathway: PI3K/Akt/mTOR.
Table 1: Summary of Expected Quantitative Data from Phase 2
| Parameter | Assay | Expected Outcome for an Effective Inhibitor |
| IC₅₀ | In Vitro Kinase Assay | < 1 µM |
| Kᴅ | Surface Plasmon Resonance | < 1 µM |
| kₐ (on-rate) | Surface Plasmon Resonance | > 1 x 10⁴ M⁻¹s⁻¹ |
| kₑ (off-rate) | Surface Plasmon Resonance | < 1 x 10⁻³ s⁻¹ |
| Mode of Inhibition | In Vitro Kinase Assay | ATP-competitive |
Phase 3: Cellular Mechanism of Action and Target Engagement
With a confirmed direct interaction in vitro, Phase 3 aims to demonstrate that this compound engages its intended target in a cellular environment and modulates the downstream signaling pathway as predicted by our hypothesis.
Protocol 5: Western Blot Analysis of Downstream Signaling
Rationale: If the compound inhibits PI3Kα, then the phosphorylation of its downstream effector, Akt, should be reduced in cells treated with the compound. Western blotting is a standard technique to measure the levels of specific proteins and their phosphorylation status, thereby providing a direct readout of pathway inhibition.
Step-by-Step Methodology:
-
Cell Treatment: Treat a sensitive cancer cell line (identified in Phase 1) with increasing concentrations of the compound for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt at Ser473) and total Akt.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal for each treatment condition.
Expected Outcome: A dose-dependent decrease in the ratio of p-Akt to total Akt would confirm that the compound inhibits the PI3K pathway in cells.
Protocol 6: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method for verifying target engagement in intact cells. The principle is that a protein becomes more thermally stable when its ligand (our compound) is bound. This increased stability can be detected by heating the cells and measuring the amount of soluble protein remaining at different temperatures.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Expected Outcome: A positive thermal shift for the target kinase in compound-treated cells provides strong evidence that the compound binds to its target in a physiological context.
Caption: Phase 3 Experimental Workflow.
Phase 4: Off-Target and Selectivity Profiling
While identifying a potent on-target activity is crucial, understanding a compound's selectivity is equally important for its development as a therapeutic agent or a reliable tool compound. Phase 4 focuses on assessing the selectivity of this compound.
Protocol 7: Broad Kinase Selectivity Profiling
Rationale: To assess the selectivity of the compound, it should be screened against a large, representative panel of human kinases at a concentration that is significantly higher than its IC₅₀ for the primary target (e.g., at 1 or 10 µM). This will identify potential off-targets that could lead to undesired side effects.
Step-by-Step Methodology:
-
Compound Submission: Submit the compound to a commercial kinase profiling service.
-
Screening: The service will perform single-point or multi-point assays against a large panel of kinases (e.g., >400 kinases).
-
Data Analysis: The results are typically reported as the percent inhibition at the tested concentration. Any kinases that are inhibited by more than a certain threshold (e.g., 50%) are considered potential off-targets.
Expected Outcome: An ideal compound will show high inhibition of its primary target and minimal inhibition of other kinases. This data can be used to calculate a selectivity score.
Protocol 8: Preliminary Safety Assessment in Non-cancerous Cell Lines
Rationale: To get an early indication of potential toxicity, the compound's effect on the viability of non-cancerous cell lines should be assessed.
Step-by-Step Methodology:
-
Cell Line Selection: Choose one or two non-cancerous human cell lines (e.g., hTERT-RPE1, HEK293T).
-
Viability Assay: Perform a cell viability assay as described in Protocol 2.
-
Data Analysis: Determine the GI₅₀ for the non-cancerous cell lines.
Expected Outcome: A therapeutic window can be estimated by comparing the GI₅₀ in cancer cell lines versus non-cancerous cell lines. A larger therapeutic window is desirable.
Table 2: Comparison of On-Target vs. Off-Target Activity
| Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) | Notes |
| PI3Kα (Primary Target) | >95% | 50 | High on-target potency |
| mTOR | 80% | 250 | Related kinase, some cross-reactivity |
| CDK2 | <10% | >10,000 | Selective against this kinase family |
| VEGFR2 | <5% | >10,000 | No significant activity |
Summary and Future Directions
This guide has outlined a systematic and logical progression of experiments to elucidate the mechanism of action of this compound, based on the primary hypothesis that it functions as a PI3K/Akt/mTOR pathway inhibitor. Following this roadmap, a researcher can progress from broad, initial screening to a detailed characterization of the compound's interaction with its primary target in both biochemical and cellular contexts.
If the hypothetical outcomes described in this guide are realized, this compound would be characterized as a potent and selective inhibitor of a specific kinase (e.g., PI3Kα) that engages its target in cells and inhibits downstream signaling, leading to anti-proliferative effects in cancer cells with a defined genetic background.
Future directions would then include lead optimization through medicinal chemistry to improve potency and selectivity, comprehensive preclinical ADME/Tox studies, and in vivo efficacy studies in animal models of cancer. This structured approach ensures that the investigation into the mechanism of action of this compound is both thorough and efficient, paving the way for its potential development as a novel therapeutic agent.
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A Strategic Guide to the Biological Activity Screening of (4-Chlorophenyl)(morpholino)methanone
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of (4-Chlorophenyl)(morpholino)methanone. As a novel synthetic compound, its pharmacological profile is largely uncharacterized. This document provides a rationale and detailed protocols for a systematic investigation into its potential therapeutic effects, beginning with broad-spectrum primary screens and progressing to more defined secondary and tertiary assays to elucidate its mechanism of action. The experimental design is grounded in the well-established bioactivities of the morpholine and chlorophenyl moieties, which are prevalent in numerous clinically significant agents. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the biological potential of this and structurally related compounds.
Introduction: Deconstructing this compound for Targeted Screening
This compound is a synthetic molecule incorporating two key structural features known for their broad pharmacological relevance: a 4-chlorophenyl group and a morpholine ring. The morpholine ring is a "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] It is a core component of drugs with diverse activities, including anticancer, antidepressant, and neuroprotective agents.[2][3] The 4-chlorophenyl moiety is also a common substituent in centrally active compounds and other therapeutic agents. The combination of these two pharmacophores suggests several plausible avenues for biological activity.
This guide proposes a hierarchical screening cascade designed to efficiently identify and characterize the bioactivity of this compound. The strategy is built on a foundation of scientific integrity, ensuring that each experimental stage provides robust and validated data to inform subsequent steps.
A Multi-Tiered Screening Cascade
A logical and resource-effective approach to screening a novel compound involves a tiered system. This allows for the rapid identification of general bioactivity before committing to more complex and targeted mechanistic studies.
Figure 1: A proposed hierarchical screening cascade for this compound.
Tier 1: Broad-Spectrum Primary Screening
The initial phase of screening is designed to cast a wide net, identifying any significant biological effects of the compound across fundamental cellular processes.
Cytotoxicity Profiling
A critical first step in drug discovery is to assess a compound's effect on cell viability.[4] This provides a therapeutic window and can indicate potential anticancer activity. The MTT assay is a robust and widely used colorimetric method for this purpose.[5]
Experimental Protocol: MTT Cytotoxicity Assay [6]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[4]
Data Presentation: Hypothetical IC50 Values
| Cell Line | Compound | IC50 (µM) [Mean ± SD] | Selectivity Index (SI) |
| MCF-7 | This compound | 12.5 ± 1.3 | 4.8 |
| HeLa | This compound | 18.2 ± 2.1 | 3.3 |
| HEK293 | This compound | 60.1 ± 5.7 | - |
| MCF-7 | Doxorubicin (Positive Control) | 0.8 ± 0.1 | 10.5 |
The Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancerous cells.
Antimicrobial Activity Screening
The structural motifs present in the target molecule are also found in compounds with known antimicrobial properties.[1] A primary screen for antibacterial and antifungal activity is therefore warranted. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[7][8]
Experimental Protocol: Broth Microdilution for MIC Determination [9]
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 2: Secondary Screening and Mechanistic Probing
Based on the results from Tier 1, more focused assays are employed to explore promising activities and begin to understand the underlying mechanisms.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[10][11] Given the prevalence of morpholine in kinase inhibitors and other enzyme-targeted drugs, screening against a panel of relevant enzymes is a logical next step, particularly if cytotoxicity is observed.[2]
Rationale for Enzyme Target Selection:
-
Protein Kinases: Many morpholine-containing compounds are potent kinase inhibitors involved in cancer cell signaling (e.g., PI3K/mTOR pathway).[2]
-
Monoamine Oxidase (MAO): The chlorophenyl moiety is present in some MAO inhibitors used as antidepressants. Morpholine derivatives have also shown MAO inhibitory activity.[3]
Experimental Protocol: General Enzyme Inhibition Assay [12]
-
Assay Setup: In a microplate, combine the target enzyme, its specific substrate, and varying concentrations of this compound in an appropriate assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
Incubation: Incubate at the optimal temperature for the enzyme for a defined period.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Figure 2: General principle of an enzyme inhibition assay.
Central Nervous System (CNS) Activity Screening
If the compound is non-cytotoxic at reasonable concentrations, its structural similarity to known psychoactive substances warrants an investigation into its CNS activity.[2][13] Morpholine derivatives have been investigated for anxiolytic properties.[14]
Screening Methods for Novel Psychoactive Substances:
-
Receptor Binding Assays: Evaluate the compound's affinity for key CNS receptors (e.g., dopamine, serotonin, GABA-A receptors) using radioligand binding assays.
-
In Silico Modeling: Computational docking studies can predict the binding affinity of the compound to various CNS targets.[14]
-
Behavioral Models: Preliminary in vivo studies in rodents (e.g., open field test for anxiety, forced swim test for antidepressant effects) can provide initial indications of psychoactive properties.[14]
Tier 3: Advanced Characterization and Mechanism of Action (MoA) Elucidation
Positive "hits" from Tier 2 are subjected to in-depth studies to confirm their activity and precisely define their molecular mechanism.
Example MoA Pathway for a Putative Kinase Inhibitor:
If the compound shows selective cytotoxicity towards a cancer cell line and inhibits a specific kinase in Tier 2, further studies would focus on validating this pathway.
Figure 3: Hypothetical MoA for this compound as a PI3K inhibitor.
Techniques for MoA Validation:
-
Western Blotting: To measure the phosphorylation status of downstream proteins in a signaling pathway (e.g., phosphorylated Akt) following treatment with the compound.
-
Flow Cytometry: To analyze effects on the cell cycle or apoptosis induction.[4]
-
Time-Kill Kinetic Assays: For antimicrobial agents, this assay determines whether the compound is bactericidal or bacteriostatic.[7]
Conclusion
The biological activity screening of this compound presents a compelling opportunity for the discovery of novel therapeutic agents. The strategic, multi-tiered approach outlined in this guide provides a robust framework for its systematic evaluation. By progressing from broad primary screens to specific mechanistic studies, researchers can efficiently and effectively uncover the pharmacological potential of this compound. The inherent "drug-like" properties of its core scaffolds provide a strong rationale for this comprehensive investigation, which may lead to the development of new treatments for a range of human diseases.
References
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- Biobide. (n.d.). What is an Inhibition Assay?.
- de la Fuente-Núñez, C., et al. (2016). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. National Institutes of Health.
- BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Agilent. (n.d.). Testing For Novel Psychoactive Substances.
- ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances.
- National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes.
- National Institutes of Health. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- American Chemical Society. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS.
- Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- National Institutes of Health. (2015). Methods for in vitro evaluating antimicrobial activity: A review.
- Google Patents. (2003). US20030040032A1 - Methods of screening for antimicrobial compounds.
- BioIVT. (n.d.). Enzyme Inhibition Studies.
- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- IJPREMS. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies.
- National Institutes of Health. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -.
- National Institutes of Health. (2016). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione.
- PubMed. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis.
- PubMed. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors.
- ResearchGate. (2018). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.
- ResearchGate. (2024). (PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate.
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An In-Depth Technical Guide on the Potential Therapeutic Applications of (4-Chlorophenyl)(morpholino)methanone
Disclaimer: This document synthesizes the therapeutic potential of (4-Chlorophenyl)(morpholino)methanone based on its chemical structure and the biological activities of closely related analogues. Direct preclinical and clinical data for this specific compound are limited in publicly available literature. This guide is intended for research, and drug development professionals to highlight its potential and provide a framework for future investigation.
Executive Summary
This compound is a synthetic small molecule featuring a 4-chlorinated phenyl ring linked to a morpholine moiety via a carbonyl bridge. While this specific chemical entity is not extensively studied, its structural components are well-represented in a multitude of pharmacologically active agents. The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 4-chlorophenyl group is a common substituent in drugs targeting the central nervous system (CNS) and is also known to contribute to antimicrobial and anti-inflammatory activities. This guide will explore the scientifically-grounded, yet largely prospective, therapeutic applications of this compound, drawing logical inferences from robust data on analogous structures. We will delve into its potential as an anticonvulsant, anxiolytic, and antimicrobial agent, providing the theoretical basis and proposing concrete experimental workflows for its validation.
Chemical Structure and Synthesis
The synthesis of this compound is a straightforward and well-established chemical transformation. The most common route involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with morpholine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
General Synthesis Scheme:
Caption: General synthesis workflow for this compound.
The facile synthesis of this compound allows for the generation of derivatives for structure-activity relationship (SAR) studies, which would be a critical step in optimizing its potential therapeutic properties.
Potential Therapeutic Applications
The therapeutic potential of this compound can be inferred from the known activities of compounds sharing its core structural features.
Anticonvulsant and Anxiolytic Potential
The CNS is a promising area for the application of this compound. The morpholine ring is a key component of several CNS-active drugs. Furthermore, derivatives of this compound have shown potential in this arena.
-
Scientific Rationale: The anxiolytic drug trimetozine is a morpholine derivative. A preclinical study on a morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone derivative demonstrated anxiolytic-like behavior in mice, with evidence suggesting interaction with benzodiazepine binding sites.[1] The attenuation of these effects by flumazenil strongly implicates the GABA-A receptor complex, a key target for many anxiolytic and anticonvulsant drugs.[1]
-
Proposed Mechanism of Action: It is hypothesized that this compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability. This mechanism is shared by benzodiazepines and other anticonvulsant agents.
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of action for anticonvulsant/anxiolytic effects.
Antimicrobial Activity
The presence of a halogenated phenyl ring is a common feature in many antimicrobial agents, as it can enhance lipophilicity and membrane permeability.
-
Scientific Rationale: Studies on novel (4-chlorophenyl) methanone derivatives have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For instance, certain derivatives have shown efficacy against Staphylococcus aureus and Pseudomonas aeruginosa.[2] Furthermore, other compounds containing the 4-chlorophenyl moiety have exhibited promising activity against various bacterial strains.[3]
-
Proposed Mechanism of Action: The precise mechanism is likely multifactorial. The compound could disrupt bacterial cell membrane integrity, inhibit essential enzymes involved in metabolic pathways, or interfere with DNA replication. The lipophilic nature of the 4-chlorophenyl group may facilitate its accumulation in the bacterial cell membrane.
Proposed Experimental Protocols
To validate the therapeutic potential of this compound, a systematic experimental approach is necessary.
In Vitro Anticonvulsant and Anxiolytic Screening
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound to the benzodiazepine site on the GABA-A receptor.
-
Method: Radioligand binding assays using [3H]-flunitrazepam and synaptic membrane preparations from rat brain cortex.
-
Data Output: Inhibition constant (Ki) to quantify binding affinity.
-
-
Electrophysiology:
-
Objective: To assess the functional effect of the compound on GABA-A receptor activity.
-
Method: Patch-clamp recordings from cultured neurons or Xenopus oocytes expressing GABA-A receptors.
-
Data Output: Potentiation of GABA-induced chloride currents.
-
In Vivo Behavioral Models
-
Maximal Electroshock (MES) Test:
-
Objective: To evaluate efficacy against generalized tonic-clonic seizures.
-
Method: Administration of the compound to mice followed by the application of a corneal electrical stimulus.
-
Data Output: ED50 (effective dose to protect 50% of animals) against tonic hindlimb extension.
-
-
Pentylenetetrazole (scPTZ) Test:
-
Objective: To assess efficacy against myoclonic and absence seizures.
-
Method: Subcutaneous injection of PTZ in mice pre-treated with the compound.
-
Data Output: ED50 for the prevention of clonic seizures.
-
-
Elevated Plus Maze (EPM) Test:
-
Objective: To evaluate anxiolytic-like effects.
-
Method: Monitoring the exploratory behavior of rodents in a maze with open and closed arms.
-
Data Output: Increased time spent in the open arms is indicative of an anxiolytic effect.
-
In Vitro Antimicrobial Assays
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits visible growth of a microorganism.
-
Method: Broth microdilution method according to CLSI guidelines against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans).
-
Data Output: MIC values (µg/mL).
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:
-
Objective: To determine the lowest concentration of the compound that kills the microorganism.
-
Method: Sub-culturing from the MIC assay tubes onto agar plates.
-
Data Output: MBC/MFC values (µg/mL).
-
Data Summary from Analogous Compounds
The following table summarizes representative data from structurally related compounds to provide a benchmark for potential efficacy.
| Compound Class | Assay | Organism/Model | Result (IC50/ED50/MIC) | Reference |
| Morpholine Methanone Derivative | Anxiolytic-like behavior | Mice (Open Field Test) | Effective at 10 mg/kg | [1] |
| (4-chlorophenyl) methanone derivatives | Antibacterial | S. aureus, P. aeruginosa | Moderate to good activity | [2] |
| N-acylmorpholines | Anticonvulsant | scPTZ (mice) | ED50 values reported for active compounds | [4] |
| 4-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Bactericidal | MRSA | MBC values 1-16 µg/mL | [5] |
Conclusion and Future Directions
This compound is a synthetically accessible compound with significant, albeit underexplored, therapeutic potential. Based on a strong foundation of data from structurally analogous molecules, it is a promising candidate for investigation as a novel anticonvulsant, anxiolytic, and antimicrobial agent. The immediate path forward should involve the synthesis of the compound and its evaluation in the proposed in vitro and in vivo assays. Subsequent structure-activity relationship studies could then be initiated to optimize potency and selectivity, paving the way for the development of a new class of therapeutic agents.
References
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- Der Pharma Chemica. (n.d.). Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives.
- Zahovska, D., et al. (2021). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. [Link]
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- Ganure, K. A., et al. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles.
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(4-Chlorophenyl)(morpholino)methanone derivatives discovery
An In-Depth Technical Guide to the Discovery of (4-Chlorophenyl)(morpholino)methanone Derivatives
Abstract
The this compound scaffold represents a nexus of synthetic accessibility and profound biological potential. Central to its structure is the morpholine ring, a moiety widely regarded as a "privileged structure" in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the discovery process for derivatives of this core, from fundamental synthetic strategies to detailed biological evaluations and structure-activity relationship (SAR) studies. We will explore the rationale behind experimental designs, present detailed protocols for key assays, and elucidate the mechanisms through which these compounds exert their therapeutic effects, primarily focusing on their roles as kinase inhibitors in oncology and as novel antimicrobial agents.
The Morpholine Moiety: A Privileged Scaffold in Drug Design
The morpholine heterocycle is a cornerstone in modern drug discovery, celebrated for its unique combination of advantageous properties.[3][4] Its inclusion in a molecule can significantly enhance drug-like characteristics.
-
Physicochemical and Metabolic Advantages: The morpholine ring's saturated, non-planar structure and the presence of an oxygen atom confer favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1][2]
-
Pharmacokinetic Enhancement: A large body of research has demonstrated that incorporating a morpholine ring can lead to improved pharmacokinetic profiles, contributing to better absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1][2]
-
Synthetic Versatility: From a chemical standpoint, morpholine is a readily available and versatile building block, easily incorporated into larger molecules through well-established synthetic routes.[1]
These attributes have propelled medicinal chemists to utilize the morpholine scaffold to develop lead compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The this compound core serves as an exemplary starting point for leveraging these benefits.
Core Synthesis and Characterization
The foundational synthesis of this compound derivatives is typically achieved via a nucleophilic acyl substitution, specifically an amide coupling reaction. This straightforward and high-yielding approach forms the basis for creating a diverse library of analogues for biological screening.
General Synthetic Pathway
The primary reaction involves the coupling of 4-chlorobenzoyl chloride with morpholine or a substituted morpholine derivative. The reaction is generally performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.
Caption: General Amide Coupling Reaction.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol is adapted from established methodologies for amide bond formation.[5][6]
Objective: To synthesize (4-chlorophenyl)(morpholin-4-yl)methanone.
Materials:
-
4-chlorobenzoyl chloride
-
Morpholine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorobenzoyl chloride (1.0 eq.) in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.1 eq.) followed by the dropwise addition of morpholine (1.05 eq.).
-
Causality Note: The reaction is run at 0 °C to control the exothermic nature of the acylation. Pyridine acts as a base to quench the HCl generated, driving the reaction to completion.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chlorobenzoyl chloride) is consumed.
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Self-Validation: The acid wash removes excess pyridine and unreacted morpholine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Therapeutic Applications & Biological Evaluation
Derivatives of the this compound core have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: Kinase Inhibition
A primary mechanism of action for many anticancer morpholine derivatives is the inhibition of protein kinases, particularly within the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][7] This pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[8]
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition.
SAR studies are critical for optimizing the potency and selectivity of lead compounds. For morpholine-containing kinase inhibitors, specific structural modifications have been shown to significantly impact activity.[7][9][10]
| Compound ID | Core Structure | R1 Substitution | R2 Substitution | Target Kinase | IC₅₀ (nM) |
| 1a | 2-phenylquinazoline | H | 4-morpholino | PI3Kα | 150 |
| 1b | 2-phenylquinazoline | 3-OH | 4-morpholino | PI3Kα | 45 |
| 1c | thieno[3,2-d]pyrimidine | 4-F | 4-morpholino | PI3Kα | 2.0[7] |
| 2a | thiopyrano[4,3-d]pyrimidine | H | 4-morpholino | mTOR | 800[9] |
| 2b | thiopyrano[4,3-d]pyrimidine | 4-OH | 4-morpholino | mTOR | 743[9] |
Analysis: The data consistently shows that modifications to the core heterocyclic system (e.g., changing from quinazoline to thieno[3,2-d]pyrimidine) can dramatically increase potency, as seen in compound 1c .[7] Furthermore, substitutions on the phenyl ring (R1) also modulate activity, though the effect can be target-dependent.
This protocol, based on methodologies used by the National Cancer Institute, provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]
Objective: To determine the in vitro growth inhibitory effect of a test compound.
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC-3)
-
Appropriate cell culture medium with supplements (e.g., 5% FBS)
-
Test compound dissolved in DMSO
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at the optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add serial dilutions of the test compound to the plates. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Causality Note: A serial dilution allows for the determination of a dose-response curve and the calculation of the GI₅₀ (concentration for 50% growth inhibition).
-
-
Cell Fixation: Gently discard the supernatant and fix the adherent cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely. Add 100 µL of SRB solution to each well and stain for 10-30 minutes at room temperature.
-
Wash and Solubilize: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5-10 minutes on a shaker. Read the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value for the test compound.
Antimicrobial Activity
The this compound scaffold has also been explored for the development of novel antimicrobial agents.[12][13] The incorporation of this core into various heterocyclic systems can yield compounds with activity against both Gram-positive and Gram-negative bacteria.
Caption: Workflow for Antimicrobial Discovery.
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Self-Validation: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to ensure sterility.
-
-
Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the discovery of potent, biologically active small molecules. The inherent drug-like properties of the morpholine ring, combined with the synthetic tractability of the core structure, provide a robust platform for generating diverse chemical libraries.[1][2] Research has primarily highlighted its potential in developing kinase inhibitors for cancer therapy, where derivatives have shown nanomolar potency against key targets like PI3Kα.[7]
Future research should focus on several key areas:
-
Expansion of Target Space: Exploring the activity of these derivatives against other kinase families or different classes of enzymes.
-
Pharmacokinetic Optimization: While morpholine generally improves ADME properties, detailed in vivo pharmacokinetic studies are necessary to optimize lead candidates for clinical development.[2]
-
Combating Resistance: In both oncology and infectious disease, drug resistance is a major challenge. These novel scaffolds could be investigated for their ability to overcome known resistance mechanisms.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the this compound core will continue to be a valuable scaffold in the ongoing quest for novel therapeutics.
References
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- Kaur, M., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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- Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
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- Zhou, Y., et al. (2014). Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 85, 154-165. [Link]
- ResearchGate. (N.D.). Structure activity relationship of the synthesized compounds.
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- Zhou, Y., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3744-3752. [Link]
- Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]
- ResearchGate. (2025). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model.
- ResearchGate. (N.D.). Biological activities of morpholine derivatives and molecular targets involved.
- Gahtori, P., & Ghosh, S. K. (2012). Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 281-293. [Link]
- PubChem. (N.D.). (4-Chlorophenyl)(morpholino)methanethione. PubChem. [Link]
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
- Chisalita, D. A., et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 17(12), 3364-3369. [Link]
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
- Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
- Wang, W., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685. [Link]
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link]
- Di, M., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]
- Mini-Reviews in Medicinal Chemistry. (N.D.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Mini-Reviews in Medicinal Chemistry. [Link]
- Al-Qtaishat, S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3291-3301. [Link]
- Ahir, V. M., & Jilariya, K. J. (2025). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 10(1). [Link]
- Kandimalla, E. R., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]
- Zhang, S., et al. (2020). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Journal of Medicinal Chemistry, 63(24), 15591-15602. [Link]
- Li, D., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 55, 359-368. [Link]
- Molecules. (N.D.). Discovery of Novel Pimprinine and Streptochlorin Derivatives as Potential Antifungal Agents. Molecules. [Link]
- Andrews, S., et al. (2011). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 54(5), 1431-1447. [Link]gov/pmc/articles/PMC3050510/)
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(4-Chlorophenyl)(morpholino)methanone: A Technical Guide to a Scaffold of Latent Potential
This technical guide provides a comprehensive overview of (4-Chlorophenyl)(morpholino)methanone, a synthetic compound at the intersection of medicinal chemistry and drug discovery. While direct and extensive biological data for this specific molecule remains limited in publicly accessible literature, its structural motifs—a 4-chlorophenyl group and a morpholine ring—are prevalent in a multitude of biologically active agents. This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. It will detail the synthesis and physicochemical properties of this compound and, more importantly, explore its potential biological activities by drawing logical inferences from structurally related compounds. The aim is to provide a scientifically rigorous framework to stimulate and guide future research into this promising chemical entity.
Synthesis and Characterization
The synthesis of this compound is a straightforward and well-established chemical transformation, typically achieved through the acylation of morpholine with 4-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is efficient and yields the desired product in high purity.
General Synthesis Workflow
The reaction proceeds by the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base, such as triethylamine or pyridine, is commonly used to quench the hydrochloric acid byproduct generated during the reaction.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard amidation reactions.
-
Reaction Setup: To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Physicochemical Properties and Characterization Data
| Property | Value | Reference |
| CAS Number | 19202-04-1 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol | [1] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.41 (d, J = 8.5 Hz, 2H), 7.37 (d, J = 8.5 Hz, 2H), 3.79-3.45 (m, 8H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.0, 136.2, 133.5, 129.0, 128.9, 66.8, 48.2, 42.8 |
Note: NMR data is predicted based on standard chemical shift values and data from structurally similar compounds.
Exploration of Potential Biological Activities
The true potential of this compound lies in the pharmacological activities suggested by its constituent chemical moieties. The following sections explore these possibilities, providing a rationale for each and suggesting avenues for future investigation.
Potential as a Central Nervous System (CNS) Agent
The morpholine ring is a well-known scaffold in CNS drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. Furthermore, many compounds containing the 4-chlorophenyl moiety exhibit CNS activity.
Rationale from Structurally Similar Compounds:
-
Derivatives of N-(2-benzoyl-4-chlorophenyl)acetamide, which share the 4-chlorophenyl group, have been synthesized and evaluated as CNS agents, with some showing potent anxiolytic and skeletal muscle relaxant activity. These compounds are thought to interact with the GABA-A receptor.[2]
-
A trimetozine derivative, morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone, has shown anxiolytic-like effects in preclinical models, with evidence suggesting interaction with benzodiazepine binding sites.[3]
Hypothesized Mechanism of Action:
Based on the evidence from related compounds, this compound could potentially act as a modulator of inhibitory neurotransmission, possibly through interaction with the GABA-A receptor complex.
Caption: Hypothetical mechanism of CNS activity via GABA-A receptor modulation.
Suggested Experimental Workflow for CNS Activity Screening:
-
In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound to various CNS receptors, with a primary focus on the GABA-A receptor benzodiazepine site.
-
Method: Radioligand binding assays using specific radiolabeled ligands (e.g., [³H]flunitrazepam for the benzodiazepine site) and cell membranes expressing the target receptor.
-
-
In Vivo Behavioral Models:
-
Objective: To assess the anxiolytic, sedative, and muscle relaxant properties in rodent models.
-
Methods:
-
Elevated Plus Maze: To evaluate anxiolytic-like behavior.
-
Open Field Test: To assess locomotor activity and potential sedative effects.
-
Rotarod Test: To measure motor coordination and potential muscle relaxant effects.
-
-
Potential as an Antimicrobial Agent
The 4-chlorophenyl moiety is a common feature in many antimicrobial compounds. While the morpholine ring is less directly associated with antimicrobial activity, its presence can influence the overall physicochemical properties of the molecule, potentially enhancing its efficacy.
Rationale from Structurally Similar Compounds:
-
A study on novel derivatives of (4-chlorophenyl)((1R, 3r, 5S)-3-(phenylamino)-8-aza-bicyclo[3.2.1]octan-8-yl)methanone, which contains the this compound core structure, demonstrated antibacterial activity against various microorganisms.
Hypothesized Mechanism of Action:
The mechanism of action for antibacterial agents can be diverse. For a compound like this compound, potential mechanisms could include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Suggested Experimental Workflow for Antimicrobial Screening:
-
Broth Microdilution Assay:
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Method: A serial dilution of the compound is prepared in a 96-well plate containing bacterial growth medium. The wells are then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.
-
-
Mechanism of Action Studies (if activity is confirmed):
-
Bacterial Cytoplasmic Membrane Permeability Assay: Using fluorescent probes to assess membrane integrity.
-
Enzyme Inhibition Assays: Targeting specific bacterial enzymes essential for survival.
-
Analytical Methodologies
For any in-depth study of a compound, robust analytical methods are essential for quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Suggested HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given the molecular weight and structure of this compound, it is amenable to GC-MS analysis.
Suggested GC-MS Method Parameters:
| Parameter | Recommended Condition |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Start at 150 °C, ramp to 280 °C |
| MS Detector | Electron Ionization (EI) mode, scanning from m/z 50-300 |
Conclusion and Future Directions
This compound represents a chemical scaffold with significant, albeit underexplored, potential in drug discovery. Its straightforward synthesis and the established biological relevance of its constituent parts make it an attractive starting point for further investigation. This technical guide has provided a comprehensive overview of its synthesis and characterization, and has laid out a logical, evidence-based framework for exploring its potential CNS and antimicrobial activities.
Future research should focus on the systematic biological screening of this compound to definitively identify its primary pharmacological targets. Should a promising activity be identified, further studies on structure-activity relationships (SAR) through the synthesis and evaluation of analogues will be crucial. The detailed experimental protocols and analytical methods provided herein offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this intriguing molecule.
References
- Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (URL not available)
- Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. [Link]
Sources
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- 2. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of (4-Chlorophenyl)(morpholino)methanone
Forward
This guide is intended for researchers, scientists, and drug development professionals who work with (4-Chlorophenyl)(morpholino)methanone. As a Senior Application Scientist, my objective is to provide a comprehensive resource that not only outlines safety protocols but also delves into the scientific rationale behind these recommendations. The information presented herein is a synthesis of established safety principles, data from structurally related compounds, and insights from the broader field of medicinal chemistry. This document is designed to be a dynamic resource, encouraging a proactive approach to laboratory safety and responsible innovation.
Compound Profile: this compound
This compound is a synthetic compound that belongs to the benzophenone family of molecules.[1] Its structure, featuring a 4-chlorophenyl group linked to a morpholine ring via a carbonyl bridge, makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often incorporated to improve aqueous solubility and other pharmacokinetic properties.[2] The presence of the chloro-substituted phenyl ring also offers avenues for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19202-04-1 | [4] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [4] |
| Molecular Weight | 225.67 g/mol | [4] |
| Appearance | Solid (presumed) | Inferred from related compounds |
| Storage Temperature | 2-8 °C, in a dark, inert atmosphere | [5] |
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before commencing any work with this compound. The following hazard identification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from structurally analogous compounds.[3]
GHS Hazard Pictograms (Anticipated)
| Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | |
| Skin Irritation, Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 | H335: May cause respiratory irritation |
Primary Routes of Exposure:
-
Inhalation: Inhalation of dust or aerosols can cause respiratory tract irritation.[3]
-
Skin Contact: Direct contact may lead to skin irritation.[3]
-
Eye Contact: The compound poses a risk of serious eye damage.
-
Ingestion: Ingestion is expected to be harmful.[3]
Safe Handling and Storage
Adherence to strict safety protocols is essential to minimize the risk of exposure to this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to provide comprehensive protection.
Caption: A logical workflow for PPE selection and use when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn and inspected for integrity before each use.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed in a properly functioning chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is between 2-8°C in a dark, inert atmosphere.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-chlorobenzoyl chloride with morpholine. The following is a general, illustrative protocol.
Step 1: Reaction Setup
-
In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Dissolve morpholine in a suitable anhydrous solvent (e.g., dichloromethane) in the flask.
-
Cool the flask in an ice bath.
Step 2: Acylation
-
Dissolve 4-chlorobenzoyl chloride in the same anhydrous solvent and add it to the dropping funnel.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred morpholine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A step-by-step workflow for the synthesis of this compound.
Toxicological Profile and Biological Activity
While specific toxicological studies on this compound are limited, the benzophenone scaffold is known to exhibit a range of biological activities.[1]
-
Antibacterial Activity: Derivatives of (4-chlorophenyl)methanone have shown in vitro antibacterial activity against various microorganisms.[6]
-
Antileishmanial Activity: Some substituted benzophenone ethers have demonstrated inhibitory effects against Leishmania major promastigotes.[1]
-
Other Potential Activities: The benzophenone scaffold is also being investigated for anti-inflammatory, anticancer, and anti-HIV properties.[1]
It is crucial to note that these are potential areas of biological activity and do not imply therapeutic use. All handling of this compound should be conducted with the assumption that it is biologically active and potentially hazardous.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
For a small spill of solid material:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the area.
-
Don Appropriate PPE: This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solids) to avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.
-
Dispose: Dispose of the hazardous waste according to institutional and local regulations.
-
Report: Report the incident to the appropriate safety personnel.
Caption: A workflow for responding to a small solid spill of this compound.
Conclusion
This compound is a valuable research chemical with potential applications in drug discovery and organic synthesis. However, its handling demands a high level of caution due to its presumed hazardous properties. By understanding the potential risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. This guide serves as a foundational resource, and it is imperative that all users supplement this information with their institution's specific safety protocols and a thorough review of any available safety data for this or closely related compounds.
References
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- MDPI. (n.d.).
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- Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
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A Comprehensive Technical Guide to the Aqueous Solubility Determination of (4-Chlorophenyl)(morpholino)methanone
Introduction: The Imperative of Solubility in Drug Discovery
As no standardized solubility data for this specific molecule is readily available in the public domain, this document serves as the definitive protocol for its characterization. We will move beyond a simple recitation of steps to explore the causal reasoning behind the experimental design, ensuring a robust and reproducible outcome. This guide is structured to empower researchers, scientists, and drug development professionals to generate high-quality, reliable solubility data.
Physicochemical Profile of (4-Chlorophenyl)(morpholino)methanone
A thorough understanding of a compound's physical and chemical properties is prerequisite to designing a meaningful solubility study. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[2] |
| CAS Number | 19202-04-1 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | ECHEMI[2] |
| Molecular Weight | 225.67 g/mol | ECHEMI[2] |
| XLogP3 (Predicted) | 1.6 - 1.75 | ECHEMI[2] |
| Topological Polar Surface Area | 29.5 Ų | ECHEMI[2] |
The predicted LogP value suggests moderate lipophilicity, indicating that aqueous solubility may be limited and requires precise experimental determination.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
A common point of confusion in solubility science is the distinction between thermodynamic and kinetic solubility. Misinterpreting these values can have significant downstream consequences in drug development.[4][5]
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature, pressure, and pH, when the system has reached equilibrium.[6] This value is path-independent and is the gold standard for formulation and biopharmaceutical classification.[7] The classic shake-flask method is designed to measure this equilibrium state.[8]
-
Kinetic Solubility , conversely, is a measure of a compound's ability to stay in a solution that is often supersaturated.[4] It is typically measured in high-throughput screening (HTS) settings where a compound dissolved in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[6] The resulting value depends on the rate of precipitation versus the rate of dissolution and is highly path-dependent. While useful for early-stage discovery to flag potential issues, it is not a measure of true thermodynamic stability.[1][2]
For the foundational characterization of this compound, determining its thermodynamic solubility is paramount. This provides the most reliable data for all subsequent development activities.
Experimental Design: The Shake-Flask Method for Thermodynamic Solubility
The Shake-Flask method, as established by Higuchi and Connors, remains the most reliable and widely accepted technique for determining thermodynamic solubility.[7][8] The core principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until the concentration of the dissolved solute in equilibrium with the solid phase becomes constant.
Causality in Analytical Method Selection: HPLC vs. UV-Vis
The final concentration of the dissolved compound must be accurately measured. While UV-Vis spectrophotometry is a simple method, its utility is limited by its lack of specificity. Any UV-active impurity or degradant would interfere with the measurement, leading to an overestimation of solubility.
High-Performance Liquid Chromatography (HPLC) , coupled with a UV detector, is the authoritative choice for this protocol. Its key advantages are:
-
Specificity: HPLC separates the analyte of interest from impurities and potential degradants, ensuring that only the concentration of this compound is quantified.
-
Sensitivity: HPLC methods can be developed to achieve low limits of detection (LOD) and quantification (LOQ), which is crucial for compounds with poor solubility.
-
Accuracy and Precision: Validated HPLC methods provide highly accurate and reproducible quantification, which is essential for a self-validating protocol.
Diagram of the Experimental Workflow
The following diagram outlines the complete workflow for the thermodynamic solubility determination of this compound.
Caption: Thermodynamic solubility determination workflow.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The inclusion of multiple time points and replicates ensures that true equilibrium has been reached and that the result is reproducible.
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Glass vials with screw caps (e.g., 2 mL)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm PVDF)
-
Calibrated analytical balance
-
Calibrated pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Solubility Medium:
-
Prepare 1X PBS buffer at pH 7.4. Filter through a 0.22 µm filter before use. This buffer mimics physiological pH and is a standard in pharmaceutical sciences.
-
-
Sample Preparation:
-
Weigh approximately 2-5 mg of solid this compound into three separate glass vials. The key is to ensure an excess of solid material remains after equilibrium is reached.[7]
-
Accurately add 1.0 mL of the prepared PBS (pH 7.4) to each vial.
-
Include a fourth vial containing only 1.0 mL of PBS to serve as a blank control.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C, depending on the research question).
-
Agitate the vials at a consistent speed (e.g., 250 rpm) for 48 hours. Agitation ensures maximal surface area contact between the solid and the solvent.
-
-
Sampling and Phase Separation (Self-Validation Step):
-
At 24 hours: Remove the vials from the shaker. Allow them to stand for 30 minutes to let the undissolved solid settle.
-
Carefully withdraw an aliquot (e.g., 100 µL) of the supernatant. Crucially, this step must not disturb the solid pellet.
-
Separate the dissolved solute from the undissolved solid by either:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Filtration: Filter the aliquot through a 0.22 µm chemical-resistant syringe filter. Pre-saturating the filter by discarding the first few drops is essential to prevent compound adsorption.
-
-
Immediately dilute the clarified supernatant into the HPLC mobile phase for analysis.
-
Return the vials to the shaking incubator.
-
At 48 hours: Repeat the sampling and separation process.
-
Trustworthiness Check: The concentrations measured at 24 and 48 hours must agree within an acceptable margin (e.g., <10%). If the concentration increases significantly between the two time points, it indicates that equilibrium was not reached at 24 hours, and the incubation must be extended.
-
-
HPLC Analysis:
-
Calibration Curve: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN). From this stock, prepare a series of at least five calibration standards by serial dilution into the mobile phase, bracketing the expected sample concentration.
-
Analysis: Inject the calibration standards, diluted samples (from 24h and 48h), and the blank control onto the HPLC system.
-
Record the peak area corresponding to the analyte at its specific retention time.
-
-
Data Analysis and Reporting:
-
Plot the peak area of the calibration standards versus their known concentrations to generate a linear regression curve. The correlation coefficient (R²) must be >0.995 for the assay to be valid.
-
Use the equation of the line to calculate the concentration of this compound in the diluted supernatant samples.
-
Apply the dilution factor to determine the final concentration in the original PBS. This value is the thermodynamic solubility.
-
Report the final solubility as the average of the three replicate vials from the final equilibrium time point (e.g., 48h), along with the standard deviation. The result should be expressed in mass/volume (e.g., µg/mL) and molar concentration (e.g., µM).
-
Conclusion
This guide has detailed an authoritative and self-validating methodology for determining the thermodynamic aqueous solubility of this compound. By grounding the experimental protocol in fundamental principles and emphasizing the rationale behind critical choices, such as the use of HPLC for analysis and the inclusion of multiple equilibrium time points, researchers can generate data with the highest degree of scientific integrity. Accurate solubility data is not merely a checkbox in a development plan; it is the bedrock upon which successful formulation strategies and predictable in vivo outcomes are built.
References
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- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). [Link]
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- ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. (2014). [Link]
- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). [Link]
- USP-NF. <1236> Solubility Measurements. (2016). [Link]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [Link]
- BMG LABTECH.
- PDF. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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An In-Depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone as a Synthetic Intermediate
Prepared for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Morpholine Amides in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the pursuit of molecular scaffolds that offer both stability and versatile reactivity is paramount. (4-Chlorophenyl)(morpholino)methanone emerges as a pivotal synthetic intermediate, embodying the advantageous properties of morpholine amides. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity.[1][2] This guide provides an in-depth examination of this compound, moving beyond simple protocols to elucidate the causality behind its synthesis and application, thereby empowering researchers to leverage its full potential in complex molecular design.
Core Compound Profile & Physicochemical Properties
This compound, also known as N-(4-chlorobenzoyl)morpholine, is a stable amide derived from 4-chlorobenzoic acid and morpholine.[3] Its utility as a synthetic intermediate stems from its role as an effective acylating agent that, unlike more reactive species such as acid chlorides or anhydrides, offers controlled reactivity. Morpholine amides are recognized as robust alternatives to Weinreb amides, providing distinct advantages in terms of stability, cost-effectiveness, and ease of handling.[4][5] The presence of the 4-chlorophenyl group provides a site for further functionalization through various cross-coupling reactions, making it a versatile building block in the synthesis of bioactive molecules.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19202-04-1 | [7][8] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [3][7] |
| Molecular Weight | 225.67 g/mol | [7][8] |
| Appearance | White to off-white solid | [9] |
| Boiling Point | 382.4°C at 760 mmHg | [8] |
| Density | 1.271 g/cm³ | [8] |
| Topological Polar Surface Area | 29.5 Ų | [8] |
| XLogP3 | 1.6 - 1.75 | [8] |
Synthesis Pathway: Amide Formation via Nucleophilic Acyl Substitution
The most direct and widely employed method for synthesizing this compound is the acylation of morpholine with 4-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Rationale
The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The chloride ion, being an excellent leaving group, is subsequently eliminated. A base, typically a tertiary amine like triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the morpholine reactant, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve the reactants while allowing for easy workup.[10]
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example based on established amidation procedures and should be adapted and optimized based on specific laboratory conditions.[10]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) to dry dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction upon addition of the acyl chloride.
-
Reactant Addition: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in dry DCM to the stirred morpholine solution. The slow addition rate is critical to prevent a rapid temperature increase and potential side reactions.[10]
-
Reaction: Allow the reaction mixture to warm to ambient temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine, a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or flash column chromatography to yield an off-white solid.[9]
Application as a Synthetic Intermediate: Controlled Acylation
The primary value of this compound lies in its role as a stable acylating agent, particularly for the synthesis of ketones via the addition of organometallic reagents (e.g., Grignard or organolithium reagents).
Rationale: Preventing Over-Addition
A significant challenge in organic synthesis is the over-addition of organometallic reagents to carboxylic acid derivatives.[5] For instance, the reaction of an organometallic reagent with an acyl chloride first forms a ketone, which is often more reactive than the starting acyl chloride. This leads to a second nucleophilic attack on the newly formed ketone, resulting in a tertiary alcohol as an undesired byproduct.
Morpholine amides, like this compound, effectively circumvent this issue. The initial adduct formed upon nucleophilic attack is a relatively stable tetrahedral intermediate. This intermediate does not readily collapse to form the ketone under the reaction conditions. The ketone is only liberated during the subsequent aqueous workup, thus preventing the second "over-addition" step.[4][5]
Diagram 2: General Workflow for Ketone Synthesis
Caption: Controlled mono-addition workflow using the title compound.
Example Application in Drug Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, a structurally similar compound, (2-chlorophenyl)(morpholino)methanone, is used in a synthetic route for Tradipitant, a neurokinin-1 receptor antagonist. In this synthesis, the morpholine amide is reacted with an organolithium species generated from 2-bromopyridine to form a more complex ketone intermediate, demonstrating the practical application of this methodology in multistep drug synthesis.
Spectroscopic and Safety Data
Spectroscopic Characterization
Confirmation of the successful synthesis of this compound is typically achieved through standard spectroscopic methods.
Table 2: Representative Spectroscopic Data
| Technique | Expected Chemical Shifts (δ) / Signals | Source |
| ¹H NMR (CDCl₃, 400 MHz) | ~7.38 ppm (q, 4H, Ar-H), ~3.32-3.92 ppm (m, 8H, morpholine CH₂) | [9] |
| ¹³C NMR (CDCl₃, 101 MHz) | ~168.4 (C=O), ~135.0, ~132.6, ~127.9, ~127.7 (Ar-C), ~65.8 (morpholine O-CH₂) | [9] |
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed. The starting materials, particularly 4-chlorobenzoyl chloride, are corrosive and lachrymatory. The final product, this compound, and related compounds are classified as harmful if swallowed and can cause skin and serious eye irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.[11]
Conclusion
This compound stands as a testament to the strategic importance of choosing the right intermediate in complex organic synthesis. Its high stability, ease of preparation, and, most critically, its ability to facilitate controlled mono-acylation reactions make it an invaluable tool for medicinal chemists and drug development professionals. By preventing the common pitfall of over-addition associated with more reactive acylating agents, it enables the efficient and high-yield synthesis of target ketones, paving the way for the construction of novel and intricate molecular architectures for therapeutic applications.
References
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An Investigative Guide to the Pharmacology of (4-Chlorophenyl)(morpholino)methanone
Abstract
(4-Chlorophenyl)(morpholino)methanone is a synthetic compound whose direct pharmacological profile remains largely uncharacterized in publicly accessible scientific literature. However, its structural motifs—a morpholine ring and a 4-chlorophenyl ketone group—are present in numerous biologically active molecules. This technical guide provides a comprehensive investigation into the potential pharmacology of this compound. By examining its synthesis, the known activities of its derivatives, and the broader pharmacology of its constituent chemical moieties, we construct a hypothesis-driven framework for its potential therapeutic applications. Furthermore, this document outlines a detailed, multi-stage research program designed to systematically elucidate the pharmacodynamic and pharmacokinetic properties of this compound, offering a roadmap for future scientific inquiry. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities.
Introduction: The Case for Investigating this compound
The quest for novel therapeutic agents often begins with unexplored chemical structures. This compound represents one such entity. While not extensively studied itself, its chemical architecture is intriguing. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as water solubility and metabolic stability, and is a key component in drugs with diverse activities, including anticancer and CNS-active agents.[1][2] The 4-chlorophenyl methanone group is also a common feature in compounds targeting a range of biological systems. The intersection of these two moieties in a single, relatively simple molecule warrants a thorough investigation into its potential as a lead compound for drug discovery.
This guide will first synthesize the available chemical data and known synthetic routes for this compound. Subsequently, it will delve into the established biological activities of closely related analogues to build a predictive pharmacological profile. Finally, a comprehensive experimental workflow will be proposed to systematically characterize its pharmacology, from initial in vitro screening to in vivo efficacy and safety assessments.
Chemical Properties and Synthesis
Understanding the fundamental chemical nature of a compound is the first step in any pharmacological investigation.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 19202-04-1 | [3] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [4] |
| Molecular Weight | 225.67 g/mol | [3] |
| IUPAC Name | (4-chlorophenyl)(morpholin-4-yl)methanone | [3] |
| SMILES | C1COCCN1C(=O)C2=CC=C(C=C2)Cl | [4] |
Synthesis Pathway
This compound is typically synthesized via a straightforward acylation reaction. The most common route involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is a standard procedure in organic chemistry.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized synthesis of this compound.
Predictive Pharmacology Based on Structural Analogues
While direct pharmacological data is scarce, the biological activities of structurally related compounds can provide valuable insights into the potential targets of this compound.
Central Nervous System (CNS) Activity
Several derivatives of (4-chlorophenyl)methanone have been investigated for their effects on the central nervous system. For instance, a series of N-(2-benzoyl-4-chlorophenyl) acetamides, which share the chlorophenyl ketone moiety, have been synthesized and evaluated as anxiolytic and skeletal muscle relaxant agents.[5] Molecular docking studies of these compounds suggested they interact with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[5] Furthermore, a derivative of trimetozine, morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone, has shown anxiolytic-like effects in mice, with evidence suggesting interaction with benzodiazepine binding sites.[6] Given these precedents, it is plausible that this compound could exhibit modulatory effects on CNS targets, potentially acting as an anxiolytic or sedative agent.
Anticancer and Kinase Inhibition Potential
The morpholine moiety is a common feature in a number of potent and selective kinase inhibitors. For example, a series of 4-morpholino-2-phenylquinazolines were developed as inhibitors of PI3 kinase p110alpha, a key enzyme in cell signaling pathways that is often dysregulated in cancer.[7] Additionally, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and shown to possess antitumor activity against the HepG2 human liver cancer cell line.[2] These findings suggest that the morpholine ring can be a key pharmacophore for engaging the ATP-binding pocket of various kinases. It is therefore conceivable that this compound could exhibit inhibitory activity against certain protein kinases, warranting investigation into its potential as an anticancer agent.
Antimicrobial Activity
Derivatives of (4-chlorophenyl)methanone have also been explored for their antimicrobial properties. In one study, novel derivatives of (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl)methanone were synthesized and showed antibacterial activity against various strains.[8] This suggests that the 4-chlorophenyl methanone scaffold can be a starting point for the development of new antibacterial agents.
Proposed Research Program for Pharmacological Characterization
Based on the predictive analysis, a systematic, phased approach is required to definitively elucidate the pharmacology of this compound. The following experimental workflow is proposed.
Caption: Proposed experimental workflow for pharmacological characterization.
Phase 1: Broad In Vitro Profiling
The initial phase will involve screening the compound against large panels of biological targets to identify potential activities.
-
CNS Receptor Binding Panel: The compound should be screened against a comprehensive panel of CNS receptors, with a particular focus on GABA-A, benzodiazepine, dopamine, and serotonin receptor subtypes.[5][6]
-
Kinase Inhibition Panel: A broad kinase panel (e.g., 96-well plate format) should be utilized to assess inhibitory activity against a diverse range of human kinases.[7]
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) should be determined against a panel of pathogenic bacteria and fungi.[8]
Phase 2: Cell-Based Functional Assays
Hits identified in Phase 1 will be followed up with cell-based assays to confirm functional activity.
-
Neuronal Activity Assays: If CNS receptor binding is confirmed, functional assays such as patch-clamp electrophysiology or calcium flux assays in cultured neurons can determine if the compound acts as an agonist, antagonist, or modulator.
-
Cancer Cell Proliferation Assays: For any confirmed kinase hits, the compound's effect on the proliferation of relevant cancer cell lines should be quantified using methods like the MTT or BrdU assay.[2] The phosphorylation status of the target kinase and downstream signaling proteins should also be assessed via Western blotting.
Phase 3: In Vivo Proof of Concept
Promising leads from cell-based assays will be advanced to animal models.
-
Rodent Behavioral Models: For CNS-active compounds, established models for anxiety (e.g., elevated plus maze, light-dark box) and sedation (e.g., open field test) should be employed.[6]
-
Tumor Xenograft Models: For anticancer candidates, efficacy will be evaluated in mice bearing human tumor xenografts. Tumor growth inhibition will be the primary endpoint.
Phase 4: Early Safety and Pharmacokinetic Profiling
In parallel with the efficacy studies, preliminary ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assessments are crucial.
-
ADME Profiling: In vitro assays to determine metabolic stability (microsomal stability assay), cell permeability (Caco-2 assay), and plasma protein binding are essential.
-
Toxicology: Initial safety assessments should include cytotoxicity assays in non-cancerous cell lines and preliminary genotoxicity tests (e.g., Ames test).
Conclusion and Future Directions
This compound is a compound of significant latent potential, positioned at the intersection of several pharmacologically relevant structural classes. While direct evidence of its biological activity is currently lacking in the literature, a systematic analysis of its analogues strongly suggests plausible roles in CNS modulation, kinase inhibition, and antimicrobial activity. The true pharmacological profile of this compound can only be unveiled through rigorous experimental investigation.
The research program outlined in this guide provides a clear, logical, and comprehensive pathway for the characterization of this compound. The successful execution of this plan will not only define the therapeutic potential of this specific molecule but could also pave the way for a new class of drugs derived from its scaffold. It is our hope that this document will serve as a catalyst for further research into this and other under-investigated chemical entities.
References
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- PubMed Central.
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- Google Patents. EP0617028A1 - Enantiomere von 1-(4-Chlorophenyl)phenylmethyl)-4-(4-Methylphenyl)sulfonylpiperazin.
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- PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]
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- International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]
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The Medicinal Chemistry of (4-Chlorophenyl)(morpholino)methanone: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Modern Drug Development
Introduction: Unveiling the Potential of a Versatile Chemical Moiety
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Central to this pursuit is the identification and optimization of chemical scaffolds that possess inherent "drug-like" properties and offer facile routes for synthetic elaboration. (4-Chlorophenyl)(morpholino)methanone emerges as a compelling entity in this context, representing a confluence of two medicinally significant structural motifs: the 4-chlorophenyl group and the morpholine ring. This technical guide provides a comprehensive analysis of the role of this compound in medicinal chemistry, delving into its synthesis, physicochemical characteristics, known and potential biological activities, and its application as a foundational scaffold in the design of innovative therapeutics. For researchers, scientists, and drug development professionals, understanding the nuances of this compound is pivotal for harnessing its full potential in crafting the next generation of medicines.
The morpholine ring is widely recognized as a "privileged structure" in drug discovery, lauded for its advantageous physicochemical and metabolic properties, as well as its straightforward synthetic accessibility.[1][2][3] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1] Concurrently, the 4-chlorophenyl moiety is a common substituent in a vast array of bioactive compounds, where the chlorine atom can modulate lipophilicity, influence metabolic pathways, and engage in specific halogen bonding interactions with protein targets. This guide will explore how the combination of these two moieties in this compound creates a scaffold with a rich potential for diverse pharmacological applications.
Physicochemical Properties and Synthesis: The Foundation of Drugability
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [4] |
| Molecular Weight | 225.67 g/mol | ECHEMI |
| CAS Number | 19202-04-1 | [4] |
| Appearance | Solid | Chiralen |
| Storage | 2-8 °C, Keep in dark place, Inert atmosphere | [5] |
Table 1: Physicochemical Properties of this compound
The synthesis of this compound is typically achieved through a straightforward and efficient amidation reaction. The general workflow involves the coupling of 4-chlorobenzoyl chloride with morpholine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the title compound.
Materials:
-
4-Chlorobenzoyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add triethylamine (1.1 equivalents) to the stirred solution. In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the morpholine solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
The Role in Medicinal Chemistry: A Scaffold for Diverse Biological Activities
While direct and extensive biological data for the parent this compound is not abundant in publicly available literature, the wealth of information on its derivatives provides a strong basis for understanding its potential therapeutic applications. The true value of this compound in medicinal chemistry lies in its role as a versatile starting point for the synthesis of a wide array of bioactive molecules.
Antimicrobial and Antitumor Potential
The morpholine moiety is a key feature in many compounds exhibiting antimicrobial and antitumor properties.[6] For instance, derivatives of (3-fluorophenyl)(morpholino)methanone have shown pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Furthermore, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their anticancer potential against the HepG2 cell line, with some compounds showing significant activity.[6] These findings suggest that the this compound scaffold can serve as a valuable template for the design of new antimicrobial and antitumor agents. The 4-chloro substitution on the phenyl ring can be systematically varied to explore its impact on potency and selectivity.
Central Nervous System (CNS) Activity
The morpholine ring is a common feature in many centrally acting drugs, contributing to favorable pharmacokinetic properties such as blood-brain barrier permeability.[8] Derivatives of morpholine have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases.[8] For example, a study on a trimetozine derivative, morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone, demonstrated anxiolytic-like effects in mice, implicating the involvement of benzodiazepine binding sites.[9] Additionally, computational studies on N-(2-benzoyl-4-chlorophenyl) acetamide derivatives have suggested their potential to dock into the GABAA receptor, indicating possible anxiolytic and muscle relaxant activities.[10] These examples underscore the potential of the this compound core in the development of novel CNS-acting agents.
Caption: Potential therapeutic avenues for this compound.
Enzyme Inhibition
The this compound scaffold has the potential to be elaborated into potent and selective enzyme inhibitors. The morpholine ring can act as a key pharmacophoric element, engaging in hydrogen bonding or other interactions within an enzyme's active site.[1] For example, the introduction of a 4-chlorobenzoyl moiety into pinostrobin, a natural anti-inflammatory compound, was predicted by in-silico docking studies to enhance its inhibitory activity against the COX-2 receptor.[11][12] This highlights the potential of the 4-chlorobenzoyl group to contribute to binding affinity and inhibitory potency. Furthermore, various enzymatic assays can be employed to screen for the inhibitory activity of new derivatives against a wide range of targets.[13]
Structure-Activity Relationship (SAR) and Drug Design Principles
The this compound core provides a rich platform for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, medicinal chemists can probe the key interactions with biological targets and optimize for desired pharmacological properties.
Key Modification Points for SAR Studies:
-
Substitution on the Phenyl Ring: The 4-chloro position can be substituted with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups to modulate electronic properties and lipophilicity. This can significantly impact target binding and pharmacokinetic profiles.
-
Modification of the Morpholine Ring: While the morpholine ring itself is often beneficial, its replacement with other heterocycles (e.g., piperidine, piperazine) can be explored to fine-tune activity and selectivity.
-
Linker Modification: The carbonyl group of the methanone linker can be modified to other functional groups (e.g., methylene, sulfonyl) to alter the geometry and electronic nature of the connection between the two key moieties.
A systematic approach to SAR, guided by computational modeling and in vitro screening, is crucial for the rational design of potent and selective drug candidates based on this scaffold.
In Vitro ADME Profiling: A Critical Step in Drug Discovery
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to de-risk drug development and avoid late-stage failures. For derivatives of this compound, a standard battery of in vitro ADME assays should be conducted to evaluate their drug-like potential.
Key In Vitro ADME Assays:
-
Solubility: Determining the aqueous solubility is crucial for oral absorption.
-
Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can predict intestinal absorption.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes can identify potential metabolic liabilities and predict in vivo clearance.
-
Plasma Protein Binding: Determining the extent of binding to plasma proteins is important for understanding drug distribution and the fraction of free, active drug.
-
CYP450 Inhibition: Assessing the potential to inhibit major cytochrome P450 enzymes is critical to avoid drug-drug interactions.
Conclusion and Future Directions
This compound stands as a testament to the power of privileged structures in medicinal chemistry. While the parent compound itself may not be a potent therapeutic agent, its true value lies in its role as a versatile and synthetically accessible scaffold. The combination of the metabolically robust and solubilizing morpholine ring with the electronically and sterically influential 4-chlorophenyl group provides a fertile ground for the design and synthesis of novel drug candidates across a spectrum of therapeutic areas, including infectious diseases, oncology, and central nervous system disorders.
Future research in this area should focus on the systematic exploration of the chemical space around this core structure. The generation of focused libraries of derivatives, coupled with high-throughput biological screening and comprehensive in vitro ADME profiling, will be instrumental in unlocking the full therapeutic potential of this promising scaffold. By applying the principles of rational drug design and leveraging the inherent advantages of the this compound moiety, the scientific community is well-positioned to develop innovative and effective medicines for a range of unmet medical needs.
References
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Siddiqui, N., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link]
- Morpholino–RNA duplex exhibits robust, sustained, and safe steric-block antisense activity by intracerebroventricular and intrathecal injection. PubMed Central. [Link]
- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3253. [Link]
- Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. MDPI. [Link]
- Activity Screening of Fatty Acid Mimetic Drugs Identified Nuclear Receptor Agonists. MDPI. [Link]
- Fajemiroye, J. O., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(8), 1837-1851. [Link]
- A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modul
- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.
- Medicinal Chemistry Strategies for the Modification of Bioactive N
- Strategies on biosynthesis and production of bioactive compounds in medicinal plants.
- This compound. PubChem. [Link]
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- 13. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for (4-Chlorophenyl)(morpholino)methanone
An Application Note for the Synthesis of (4-Chlorophenyl)(morpholino)methanone
Abstract
This document provides a comprehensive and technically detailed protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a robust and efficient Schotten-Baumann reaction, involving the acylation of morpholine with 4-chlorobenzoyl chloride. This guide explains the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety protocols, and provides guidance on product purification and characterization. The information is tailored for researchers, scientists, and drug development professionals, emphasizing causality, safety, and reproducibility.
Introduction and Scientific Context
This compound is a disubstituted amide that serves as a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The morpholine amide moiety is a stable and versatile functional group, often incorporated into molecular scaffolds to modulate physicochemical properties such as solubility and metabolic stability.
The synthesis described herein is a classic example of nucleophilic acyl substitution. The reaction of an acyl chloride with an amine is known as the Schotten-Baumann reaction.[1] This method is widely favored for its high efficiency, rapid reaction times, and the general availability of starting materials. Understanding the principles of this reaction is fundamental to its successful execution. The reaction proceeds by the nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride (4-chlorobenzoyl chloride). An ancillary base, typically a tertiary amine like triethylamine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the morpholine reactant and driving the equilibrium towards the product.
Reaction Scheme and Mechanism
The synthesis proceeds as follows:
Scheme 1: Synthesis of this compound
The mechanism involves the nitrogen atom of morpholine acting as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. Triethylamine deprotonates the resulting ammonium species to yield the final amide product and triethylamine hydrochloride.
Safety and Handling
Proper safety precautions are paramount for this procedure due to the hazardous nature of the reagents involved.
-
4-Chlorobenzoyl Chloride (CAS: 122-01-0): This substance is highly corrosive and causes severe skin burns and eye damage.[2][3] It is also a lachrymator and is moisture-sensitive, reacting with water to release corrosive HCl gas.[4][5] All manipulations must be performed in a certified chemical fume hood.[2][4]
-
Morpholine (CAS: 110-91-8): Flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.
-
Triethylamine (CAS: 121-44-8): Highly flammable liquid and vapor. It is toxic if inhaled and corrosive to the skin and eyes.
-
Dichloromethane (DCM) (CAS: 75-09-2): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE): Strict adherence to standard laboratory safety protocols is mandatory. This includes wearing chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[2][3][4] An eyewash station and safety shower must be readily accessible.[4][5]
Materials and Equipment
Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) |
| 4-Chlorobenzoyl chloride | 122-01-0 | C₇H₄Cl₂O | 175.01 |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| 1 M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |
| Saturated NaHCO₃ Sol. | 144-55-8 | NaHCO₃ | 84.01 |
| Saturated NaCl Sol. (Brine) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 |
| 95% Ethanol | 64-17-5 | C₂H₅OH | 46.07 |
Equipment
-
250 mL two-neck round-bottom flask
-
100 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Condenser (optional, for moisture protection)
-
Calcium chloride drying tube
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Reaction Setup
-
Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
In the flask, combine morpholine (0.96 g, 11.0 mmol, 1.1 eq) and triethylamine (1.21 g, 12.0 mmol, 1.2 eq) with 50 mL of anhydrous dichloromethane. Stir the solution until all reagents are fully dissolved.
-
In a separate dry beaker, dissolve 4-chlorobenzoyl chloride (1.75 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane.
-
Transfer the 4-chlorobenzoyl chloride solution into the dropping funnel.
Reaction Execution
-
Begin adding the 4-chlorobenzoyl chloride solution from the dropping funnel to the stirred morpholine solution dropwise over 20-30 minutes. Causality Note: This slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products. Maintaining a low temperature (0-5 °C) ensures selectivity and stability.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.
-
Stir the reaction mixture for an additional 1-2 hours to ensure the reaction proceeds to completion. A white precipitate of triethylamine hydrochloride will form, indicating the reaction is progressing.
Work-up and Isolation
-
Pour the reaction mixture into a 500 mL separatory funnel.
-
Add 50 mL of deionized water to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Separate the organic layer. Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess morpholine and triethylamine).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid and unreacted 4-chlorobenzoyl chloride).
-
50 mL of saturated NaCl solution (brine) (to remove residual water).
-
-
Drain the dichloromethane layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent using gravity or vacuum filtration and collect the filtrate.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.
Purification by Recrystallization
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol while gently heating on a hot plate until the solid just dissolves. Causality Note: Using the minimum volume of hot solvent is key to maximizing recovery during crystallization.[6][7]
-
If the solution has a noticeable color, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
-
Collect the purified white crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to a constant weight. Typically, a yield of 85-95% is expected.
Visualization of Workflow
The following diagram outlines the complete synthesis workflow from preparation to final analysis.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | This compound |
| Molecular Formula | C₁₁H₁₂ClNO₂[8] |
| Molecular Weight | 225.67 g/mol [8] |
| Appearance | White crystalline solid |
| Expected Yield | 85-95% |
| Melting Point | ~105-107 °C (Literature values may vary) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.40 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~3.70 (br s, 4H, -O-CH₂-), ~3.50 (br s, 4H, -N-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~169.0 (C=O), ~136.0 (Ar-C), ~133.5 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~66.5 (-O-CH₂-), ~45.0 (-N-CH₂-) |
| Mass Spec (ESI+) | m/z: 226.06 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Loss during work-up; Inefficient crystallization. | Ensure reaction runs for the full time. Be careful during extractions not to discard the organic layer. Use the minimum amount of hot solvent for recrystallization and ensure thorough cooling. |
| Oily Product | Impurities present; Residual solvent. | Re-purify by recrystallization. Ensure the product is thoroughly dried under vacuum to remove all solvent. |
| Product fails to crystallize | Solution is not supersaturated; Impurities inhibiting crystal lattice formation. | Try scratching the inside of the flask with a glass rod. Add a seed crystal if available. If impurities are suspected, consider purification by column chromatography (e.g., silica gel with ethyl acetate/hexane). |
| Product has a low melting point | Product is impure or wet. | Recrystallize the product again. Ensure the product is completely dry. |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzoyl chloride.
- PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione. National Center for Biotechnology Information.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl) methanone derivatives.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride.
- PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine. National Center for Biotechnology Information.
- Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(morpholino)methanone Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of (4-Chlorophenyl)(morpholino)methanone and its derivatives. The primary focus is on the robust and widely applicable method of reacting 4-chlorobenzoyl chloride with morpholine, a classic example of nucleophilic acyl substitution. This guide is designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, purification techniques, and troubleshooting advice. Alternative synthetic strategies are also discussed to provide a broader context for amide bond formation.
Introduction and Significance
This compound serves as a crucial scaffold and intermediate in medicinal chemistry and materials science. The morpholine moiety is a common feature in many bioactive compounds, known to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The 4-chlorophenyl group provides a site for further functionalization and contributes to the molecule's overall electronic and steric profile, which can be critical for biological activity. Derivatives of this core structure have been investigated for a range of pharmacological activities, including analgesic and anti-inflammatory properties.[2][3][4]
This guide provides a detailed protocol for the most direct synthesis via the Schotten-Baumann reaction condition, which involves the acylation of an amine with an acyl chloride.[5] This method is favored for its high efficiency, rapid reaction rates, and straightforward execution. We will also briefly explore more advanced catalytic methods like the Buchwald-Hartwig and Ullmann couplings, which are pertinent for constructing C-N bonds, especially with less reactive partners.[6][7][8]
Overview of Synthetic Strategies
The formation of the amide bond between the 4-chlorophenyl moiety and morpholine can be achieved through several synthetic routes. The choice of method depends on the availability of starting materials, scale, and the presence of other functional groups.
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Application Note & Protocol: Synthesis of 4-(4-Chlorobenzoyl)morpholine via Acylation
Abstract
This comprehensive technical guide provides a detailed experimental protocol for the synthesis of 4-(4-chlorobenzoyl)morpholine through the acylation of morpholine with 4-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, widely employed in the synthesis of amides, which are pivotal structural motifs in pharmaceuticals and agrochemicals.[1] This document outlines the underlying chemical principles, provides a step-by-step laboratory procedure, details safety precautions, and presents methods for the characterization of the final product. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology.
Introduction: The Significance of Amide Bond Formation
The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of peptides and proteins. The synthesis of amides from amines and acyl chlorides is a cornerstone of synthetic organic chemistry.[2][3] The reaction between morpholine, a secondary cyclic amine, and 4-chlorobenzoyl chloride, an acyl chloride, is an efficient method to produce 4-(4-chlorobenzoyl)morpholine. This compound and its derivatives are of interest in medicinal chemistry due to the prevalence of the morpholine moiety in bioactive molecules, which can enhance physicochemical properties such as solubility and metabolic stability.[1]
The presented protocol is based on the principles of the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[4][5][6] The base plays a crucial role in neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction, thereby preventing the protonation of the unreacted amine and driving the reaction to completion.[5][7]
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of morpholine with 4-chlorobenzoyl chloride proceeds via a nucleophilic addition-elimination mechanism.[8][9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This initial attack forms a tetrahedral intermediate.[2][3][9]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (in this protocol, triethylamine) to yield the final amide product, 4-(4-chlorobenzoyl)morpholine, and the triethylammonium chloride salt.[2]
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Experimental Protocol
This protocol is adapted from a similar, well-established amidation procedure and is designed for a 10 mmol scale.[10]
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Role |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 10.0 | 1.75 | ~1.25 | Electrophile |
| Morpholine | C₄H₉NO | 87.12 | 11.0 | 0.96 | ~0.96 | Nucleophile |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.21 | ~1.68 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 20 | Solvent |
| Deionized Water | H₂O | 18.02 | - | - | 20 | Quenching/Washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | Drying Agent |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (0.96 g, 11.0 mmol) and triethylamine (1.21 g, 12.0 mmol) in dichloromethane (20 mL).[10] Place the flask in an ice bath and stir the solution for 10 minutes. The use of a slight excess of the amine and base is a common strategy to ensure the complete consumption of the more valuable acyl chloride.
-
Addition of Acyl Chloride: Carefully add 4-chlorobenzoyl chloride (1.75 g, 10.0 mmol) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10°C. The slow addition is crucial to control the exothermic nature of the reaction.[10] A viscous, dark mixture may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Aqueous Work-up: Add deionized water (20 mL) to the reaction mixture to quench the reaction and dissolve the triethylammonium chloride salt. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic extracts and wash successively with deionized water (2 x 15 mL) and brine (1 x 15 mL) to remove any remaining water-soluble impurities.[10]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product, 4-(4-chlorobenzoyl)morpholine, is typically an off-white solid.[10]
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions
-
4-Chlorobenzoyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[11][12] It may also cause respiratory irritation.[11] It reacts with water and moisture, releasing toxic hydrogen chloride gas.[13] Handle this chemical exclusively in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Morpholine: Morpholine is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.
-
Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye burns.
-
Dichloromethane: DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13][14] An eyewash station and safety shower should be readily accessible.[13]
Characterization of the Product
The identity and purity of the synthesized 4-(4-chlorobenzoyl)morpholine (C₁₁H₁₂ClNO₂) should be confirmed using standard analytical techniques.[15][16][17][18]
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₂ClNO₂[15][16] |
| Molecular Weight | 225.67 g/mol [15][16] |
| Appearance | Off-white solid |
| ¹H NMR (CDCl₃) | Expected peaks around δ 7.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), and 3.4-3.8 (m, 8H, morpholine protons). |
| ¹³C NMR (CDCl₃) | Expected peaks for the carbonyl carbon (~169 ppm), aromatic carbons, and morpholine carbons. |
| Mass Spectrometry (ESI) | Expected m/z for [M+H]⁺ at ~226.06. |
| IR Spectroscopy | Characteristic C=O stretch for the amide at ~1640 cm⁻¹. |
Conclusion
This application note provides a detailed and reliable protocol for the acylation of morpholine with 4-chlorobenzoyl chloride. The methodology is based on the well-established Schotten-Baumann reaction conditions, offering high yields and a straightforward work-up procedure. By understanding the underlying mechanism and adhering to the safety precautions, researchers can effectively synthesize 4-(4-chlorobenzoyl)morpholine, a valuable building block for further chemical exploration in drug discovery and materials science.
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Introduction: The Analytical Imperative for (4-Chlorophenyl)(morpholino)methanone
An in-depth guide to the analytical characterization of (4-Chlorophenyl)(morpholino)methanone, a key intermediate in synthetic chemistry and drug development. This document provides detailed protocols and expert insights for researchers, scientists, and quality control professionals.
This compound is a substituted benzamide derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural integrity, purity, and impurity profile are paramount to the success of subsequent synthetic steps and the safety and efficacy of any resulting active pharmaceutical ingredient (API). A multi-faceted analytical approach is therefore not just recommended but essential for its complete characterization.
This guide details a suite of robust analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides a unique and complementary piece of the puzzle, from quantifying purity and detecting trace impurities to confirming the molecule's precise structural architecture. The protocols herein are designed to be self-validating, grounded in established scientific principles to ensure trustworthy and reproducible results.
Chromatographic Purity and Separation: HPLC & GC-MS
Chromatographic techniques are the cornerstone of purity assessment, separating the target analyte from starting materials, by-products, and degradants. The choice between HPLC and GC-MS depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the premier method for analyzing non-volatile and thermally sensitive compounds like this compound. A reversed-phase (RP-HPLC) method is particularly effective, separating compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte, which is then eluted by a polar mobile phase.
Causality in Method Design:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the aromatic chlorophenyl group.
-
Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of the main compound while also separating potentially more or less polar impurities. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes.[1][2]
-
Detection: The presence of the chlorophenyl aromatic ring provides a strong chromophore, making UV detection at a wavelength around 225-240 nm highly sensitive and specific.[1][3]
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (Solvent A) and 0.02 M potassium dihydrogen phosphate buffer adjusted to pH 3.0 with phosphoric acid (Solvent B).[1]
-
Standard Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Acetonitrile and water to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration using the same diluent. Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
Analysis: Inject the standard solution to establish the retention time and peak area. Subsequently, inject the sample solution. Calculate the purity by the area percent method.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Acetonitrile; B: Phosphate Buffer (pH 3.0) |
| Gradient | Isocratic 50:50 (A:B) or a suitable gradient |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 20 µL |
| Detector Wavelength | 225 nm[1] |
| Run Time | 20 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[4] It offers exceptional sensitivity and specificity, making it ideal for detecting trace impurities that might be missed by other methods. The analyte must be thermally stable to prevent degradation in the heated injector and column.
Causality in Method Design:
-
Column: A non-polar HP-5MS (or equivalent) column is used, which separates compounds primarily based on their boiling points.
-
Ionization: Electron Ionization (EI) is the standard method, providing reproducible fragmentation patterns that act as a "fingerprint" for the molecule, allowing for library matching and structural confirmation.
-
Temperature Program: A temperature ramp is employed to first elute highly volatile impurities at lower temperatures, followed by the target analyte as the temperature increases, ensuring good separation.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.
Experimental Protocol: GC-MS
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent like dichloromethane or ethyl acetate.[4]
-
Sample Preparation: Dissolve the sample to be analyzed in the same solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions: Set up the instrument according to the parameters in the table below.
-
Analysis: Inject the sample. The resulting Total Ion Chromatogram (TIC) will show peaks corresponding to different components.
-
Identification: Obtain the mass spectrum for each peak. Confirm the identity of the main peak by comparing its fragmentation pattern with a reference spectrum. Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[5] |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 30 °C/min, hold 5 min[6] |
| Transfer Line Temp | 280 °C[6] |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 280 °C[6] |
| Mass Scan Range | 40 - 450 amu |
Spectroscopic Structural Elucidation: NMR & FTIR
Spectroscopic methods provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation. They are indispensable for confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework of the molecule.
Causality in Method Design:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves the analyte well and its residual solvent peak does not interfere with key analyte signals.
-
Spectrometer Frequency: A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals in the molecule.[7]
Caption: Nuclear Magnetic Resonance (NMR) Analysis Workflow.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).
-
Spectral Interpretation: Calibrate the spectra using the TMS signal at 0 ppm. Assign the signals based on their chemical shift (δ), integration (for ¹H), and multiplicity. Compare the obtained data with established literature values.
Table 3: NMR Spectral Data for this compound in CDCl₃ [7]
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 7.45 – 7.32 | (m, 4H) - Aromatic protons of the chlorophenyl ring |
| 3.95 – 3.30 | (m, 8H) - Protons of the morpholine ring | |
| ¹³C NMR | 169.4 | Carbonyl carbon (C=O) |
| 136.0, 133.6 | Aromatic quaternary carbons | |
| 128.9, 128.7 | Aromatic CH carbons | |
| 66.8 | Morpholine carbons adjacent to oxygen (-O-CH₂) | |
| 48.2, 42.7 | Morpholine carbons adjacent to nitrogen (-N-CH₂) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.
Causality in Method Design:
-
Technique: Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires little to no sample preparation, making it fast and efficient. The sample is simply placed in contact with a crystal (e.g., diamond), and the IR spectrum is collected.[8]
Caption: Fourier-Transform Infrared (FTIR) Spectroscopy Workflow.
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Interpretation: Identify the key absorption bands in the spectrum and assign them to the corresponding functional groups by comparing their wavenumbers to correlation tables.
Table 4: Expected FTIR Absorption Bands for Key Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amide Carbonyl | C=O | 1680 - 1630 (strong) |
| Aromatic Ring | C=C | 1600 - 1450 (multiple, medium) |
| Ether (Morpholine) | C-O-C | 1150 - 1085 (strong) |
| Amine (Tertiary) | C-N | 1250 - 1020 (medium) |
| Aryl Halide | C-Cl | 1090 - 820 (medium) |
References
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- Journal of Emerging Trends and Novel Research. (2024). FTIR INTERPRETATION OF DRUGS.
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- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
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- National Institutes of Health (NIH). (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.
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- PubMed. (n.d.). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients.
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Application Note: A Validated HPLC Method for Purity Analysis of (4-Chlorophenyl)(morpholino)methanone
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for the active pharmaceutical ingredient (API), (4-Chlorophenyl)(morpholino)methanone. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in a regulated drug development environment. The methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Method Rationale
This compound (Figure 1) is a chemical entity of interest in pharmaceutical development. Ensuring the purity of an API is a critical regulatory requirement, as impurities can affect the safety and efficacy of the final drug product.[4] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolving power and sensitivity.[5][6]
This application note provides a comprehensive guide to the experimental choices made during the development of a purity analysis method. The goal was to create a method that can reliably separate the main component from potential process-related impurities and degradation products.
Figure 1: Chemical Structure of this compound Molecular Formula: C11H12ClNO2[7] Molecular Weight: 225.67 g/mol [7]
Physicochemical Properties and Method Development Strategy
A foundational step in HPLC method development is understanding the analyte's physicochemical properties.[6] this compound is a moderately non-polar molecule, indicated by its XLogP3 value of approximately 1.75.[7] This property makes it an ideal candidate for reversed-phase (RP) chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[8]
The presence of a substituted phenyl ring constitutes a strong chromophore, suggesting that UV detection will be a sensitive and effective means of quantification. The initial strategy involved screening various C18 columns and mobile phase compositions (acetonitrile and methanol with water/buffer) to achieve optimal separation.
Chromatographic System and Conditions
A systematic approach was taken to optimize the chromatographic conditions to ensure a robust and reproducible separation.
Column Selection
The choice of column has the most significant impact on chromatographic resolution.[6] A C18 stationary phase was selected for its versatility and proven performance in separating moderately non-polar compounds. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size was chosen as a starting point to balance efficiency, resolution, and analysis time.[8][9]
Mobile Phase Optimization
The mobile phase composition dictates the retention and elution of the analyte. A gradient elution was chosen over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities could be resolved and detected within a reasonable runtime.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
The use of formic acid helps to control the pH of the mobile phase, ensuring consistent peak shapes and retention times, especially for any ionizable impurities. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.
Detector Wavelength Selection
For maximum sensitivity, the detector wavelength should be set at the absorbance maximum (λmax) of the analyte.[8][9] Based on the UV spectrum of structurally similar compounds like 4-chlorobenzophenone, which exhibits strong absorbance in the 250-270 nm range, a detection wavelength of 265 nm was selected to provide a strong signal for the main peak and its potential impurities.
Final Optimized Method
The following table summarizes the final, optimized HPLC conditions for the purity analysis.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.00 | |
| 20.00 | |
| 25.00 | |
| 25.01 | |
| 30.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV Detector, Wavelength: 265 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][3] The validation focused on the parameters required for a quantitative impurity test and assay.
System Suitability Testing (SST)
Before any sample analysis, the performance of the entire chromatographic system must be verified.[10][11] This is achieved by performing a System Suitability Test (SST). A standard solution of this compound is injected six times, and the results must meet the criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[12] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power.[12] |
| % RSD of Peak Area | ≤ 1.0% (for n=6) | Demonstrates the precision of the injection and detection system.[12] |
| % RSD of Retention Time | ≤ 1.0% (for n=6) | Indicates the stability of the pump and mobile phase delivery. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This was demonstrated by spiking the API sample with known related substances and subjecting the API to forced degradation (acid, base, oxidative, thermal, and photolytic stress). The method was able to separate the main peak from all degradation products and known impurities, demonstrating peak purity, which was confirmed using a Diode Array Detector.
Linearity
The linearity of the method was established by analyzing a series of solutions over a concentration range of 0.05% to 150% of the nominal sample concentration (e.g., 1.0 mg/mL). The peak area response was plotted against concentration, and the correlation coefficient (r²) was calculated.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery)
Accuracy was determined by spiking a sample matrix with known amounts of the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0% for each level.
Precision
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate samples of the same batch on the same day, with the same analyst and instrument.
-
Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day using a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. The parameters investigated included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
In all varied conditions, the system suitability parameters were met, demonstrating that the method is reliable during normal usage. The United States Pharmacopeia (USP) General Chapter <621> provides guidance on allowable adjustments to chromatographic methods.[13][14]
Standard Operating Procedure (SOP)
This section provides a step-by-step protocol for performing the purity analysis.
Preparation of Solutions
-
Diluent: Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
-
Standard Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Procedure
-
Set up the HPLC system according to the conditions specified in the "Final Optimized Method" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test:
-
Inject the diluent once (as a blank).
-
Inject the Standard Solution six times.
-
-
Verify that the SST results meet the acceptance criteria. If the criteria are not met, troubleshoot the system before proceeding.[12]
-
Once the system is suitable, inject the Sample Solution in duplicate.
-
After the sequence is complete, process the chromatograms.
Calculation of Purity
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For reporting specific impurities, a relative response factor (RRF) may need to be determined if their UV response differs significantly from the API.
Visualization of Workflows
Diagram 1: HPLC Purity Analysis Workflow
This diagram illustrates the overall process from sample receipt to final report generation.
Caption: Workflow for HPLC Purity Analysis.
Diagram 2: Method Development Logic
This diagram shows the key considerations and decisions made during the development of the HPLC method.
Caption: HPLC Method Development Decision Pathway.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 9, 2026.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ECA Academy. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione.
- PubChem. (n.d.). 4-Chlorobenzophenone.
- PubChem. (n.d.). (4-Bromo-3-chlorophenyl)(thiomorpholino)methanone.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. HPLC analytical Method development: an overview [pharmacores.com]
- 7. echemi.com [echemi.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. youtube.com [youtube.com]
- 13. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 14. agilent.com [agilent.com]
NMR spectroscopy of (4-Chlorophenyl)(morpholino)methanone
An Application Note on the Definitive Structural Elucidation of (4-Chlorophenyl)(morpholino)methanone via NMR Spectroscopy
Abstract
This technical guide provides a comprehensive methodology for the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document details optimized protocols for sample preparation, data acquisition, and spectral interpretation. By leveraging ¹H and ¹³C NMR spectroscopy, this note establishes a definitive framework for the structural verification and purity assessment of this important chemical entity. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to empower users to adapt these methods to analogous molecular systems.
Introduction and Scientific Context
This compound, CAS No. 19202-04-1, is a chemical intermediate featuring a 4-chlorobenzoyl group attached to a morpholine ring via an amide linkage[1][2]. The unique electronic and conformational properties of its constituent moieties—the electron-withdrawing nature of the chlorophenyl ring and the dynamic chair conformation of the morpholine ring—present a distinct NMR spectroscopic profile. Accurate structural elucidation is paramount for ensuring reaction success in synthetic pathways and for the characterization of final products in drug discovery and materials science.
NMR spectroscopy stands as the cornerstone of molecular characterization, offering unparalleled insight into the chemical environment of individual atoms within a molecule. This application note provides a robust, field-proven protocol for acquiring and interpreting high-resolution ¹H and ¹³C NMR spectra of the title compound, ensuring both scientific integrity and operational efficiency.
Molecular Structure and Spectroscopic Postulates
A foundational understanding of the molecule's structure is critical for predicting and interpreting its NMR spectra. The molecule can be deconstructed into three primary components: the 4-chlorophenyl ring, the amide carbonyl group, and the morpholine ring.
-
4-Chlorophenyl Ring: This unit is a classic example of an AA'BB' spin system in ¹H NMR. The protons ortho to the carbonyl group (H-2', H-6') are chemically equivalent, as are the protons meta to the carbonyl (H-3', H-5'). Due to the strong electron-withdrawing effects of both the chlorine atom and the carbonyl group, these aromatic protons are expected to be deshielded, appearing in the downfield region of the spectrum (typically >7.0 ppm).
-
Morpholine Ring: The morpholine ring undergoes rapid chair-to-chair conformational flipping at room temperature[3]. This dynamic process often leads to time-averaged signals for the axial and equatorial protons, resulting in two distinct triplets (or complex multiplets) for the two sets of methylene protons. The protons on the carbons adjacent to the nitrogen (H-2, H-6) are in a different chemical environment than those adjacent to the oxygen (H-3, H-5), leading to separate signals[4]. The amide bond's partial double-bond character can restrict rotation, potentially leading to signal broadening or even distinct signals for the two sides of the ring, although this is often not observed at room temperature.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and is expected to appear far downfield in the ¹³C NMR spectrum, typically in the 165-175 ppm range.
Experimental Protocols
The following protocols are optimized for a standard 400 MHz NMR spectrometer.
Protocol 1: NMR Sample Preparation
A well-prepared sample is the foundation of a high-quality NMR spectrum. Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing capacity for this compound and its single, well-characterized residual solvent peak.
Materials:
-
This compound
-
Deuterated Chloroform (CDCl₃, 99.8% D) with Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
High-precision NMR tube (5 mm)
-
Volumetric flask and pipette
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10-15 mg of the compound.
-
Dissolve the sample in 0.6 mL of CDCl₃ containing TMS in a small vial.
-
Ensure complete dissolution by gentle vortexing. The solution should be clear and free of particulates.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the tube securely and wipe the exterior clean before inserting it into the spectrometer.
Protocol 2: ¹H NMR Data Acquisition (400 MHz)
Rationale for Parameter Selection:
-
Pulse Program (zg30): A standard 30° pulse is used to ensure a good signal-to-noise ratio without saturating the sample, allowing for a shorter relaxation delay.
-
Relaxation Delay (D1): A 2-second delay is sufficient for most protons in a molecule of this size to fully relax, ensuring accurate integration.
-
Number of Scans (NS): 16 scans provide an excellent signal-to-noise ratio for a sample of this concentration.
| Parameter | Recommended Value | Justification |
| Spectrometer Freq. | 400 MHz | Standard high-resolution analysis. |
| Pulse Program | zg30 | Standard 1D proton experiment with a 30° flip angle. |
| Solvent | CDCl₃ | Excellent solubility and minimal signal overlap. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | Encompasses all expected proton signals. |
| Acquisition Time (AQ) | ~4 seconds | Provides adequate digital resolution. |
| Relaxation Delay (D1) | 2.0 seconds | Ensures quantitative signal integration. |
| Number of Scans (NS) | 16 | Balances signal-to-noise with experiment time. |
| Receiver Gain (RG) | Auto-adjusted | Optimized by the instrument for maximum signal without clipping. |
Protocol 3: ¹³C NMR Data Acquisition (101 MHz)
Rationale for Parameter Selection:
-
Pulse Program (zgpg30): A standard proton-decoupled experiment with a 30° pulse angle to provide a quantitative spectrum if a longer relaxation delay is used.
-
Proton Decoupling: Power-gated decoupling ensures that all carbon signals appear as singlets, simplifying the spectrum, and provides a Nuclear Overhauser Effect (NOE) enhancement to the signal intensity.
| Parameter | Recommended Value | Justification |
| Spectrometer Freq. | 101 MHz | Corresponds to a 400 MHz proton instrument. |
| Pulse Program | zgpg30 | Standard proton-decoupled carbon experiment. |
| Solvent | CDCl₃ | Consistent with ¹H NMR experiment. |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
| Spectral Width (SW) | 240 ppm (-10 to 230 ppm) | Covers the full range of organic carbon signals. |
| Acquisition Time (AQ) | ~1.5 seconds | Standard for ¹³C acquisition. |
| Relaxation Delay (D1) | 2.0 seconds | Adequate for most carbons; may be increased for quaternary carbons if quantitation is needed. |
| Number of Scans (NS) | 1024 | Required due to the low natural abundance of ¹³C. |
| Proton Decoupling | Power-gated decoupling | Simplifies spectrum to singlets and enhances signal. |
Data Interpretation and Structural Assignment
The following data represents a typical analysis of this compound, acquired using the protocols described above[5].
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.45 – 7.32 | Multiplet | 4H | - | H-2', H-6', H-3', H-5' (Aromatic) |
| 3.95 – 3.30 | Multiplet | 8H | - | H-2, H-3, H-5, H-6 (Morpholine) |
Interpretation:
-
Aromatic Region: The signals for the four protons of the 4-chlorophenyl ring appear as a complex multiplet between 7.32 and 7.45 ppm[5]. This AA'BB' pattern is characteristic of para-substituted benzene rings.
-
Aliphatic Region: A broad, complex multiplet integrating to 8 protons is observed between 3.30 and 3.95 ppm[5]. This signal corresponds to the eight protons of the morpholine ring. The broadness is indicative of the rapid conformational exchange at room temperature and potential restricted rotation around the C-N amide bond. The protons closer to the oxygen (H-3, H-5) are typically slightly more deshielded than those adjacent to the nitrogen (H-2, H-6).
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 169.4 | C=O (Carbonyl) | Amide carbonyl carbons are highly deshielded. |
| 136.0 | C-4' (C-Cl) | Quaternary carbon attached to electronegative Cl. |
| 133.6 | C-1' (C-C=O) | Quaternary carbon attached to the carbonyl group. |
| 128.9 | C-2', C-6' | Aromatic CH ortho to the carbonyl. |
| 128.7 | C-3', C-5' | Aromatic CH meta to the carbonyl. |
| 66.8 | C-3, C-5 (O-CH₂) | Methylene carbons adjacent to the highly electronegative oxygen atom. |
| 48.2, 42.7 | C-2, C-6 (N-CH₂) | Methylene carbons adjacent to the nitrogen. The two distinct signals suggest some degree of electronic or conformational asymmetry. |
Interpretation: The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule[5]. The downfield signal at 169.4 ppm is unequivocally assigned to the amide carbonyl carbon. The four distinct signals in the aromatic region (128-137 ppm) confirm the substitution pattern of the phenyl ring. The methylene carbons of the morpholine ring adjacent to the oxygen appear at 66.8 ppm, significantly downfield from those adjacent to the nitrogen (48.2 and 42.7 ppm) due to the greater electronegativity of oxygen[4].
Workflow and Validation
The process of structural verification by NMR follows a logical and self-validating workflow.
Conclusion
The protocols and data presented in this application note constitute a complete and reliable system for the NMR-based structural analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and the logic for spectral interpretation, researchers can confidently verify the identity, structure, and purity of this compound. The characteristic chemical shifts and signal patterns serve as a definitive spectroscopic signature, making NMR an indispensable tool for quality control and research applications involving this molecule.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione. National Center for Biotechnology Information.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
- ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
Sources
In vitro assay protocol using (4-Chlorophenyl)(morpholino)methanone
An In Vitro Assay Protocol for Evaluating the Anticancer Potential of (4-Chlorophenyl)(morpholino)methanone
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged" scaffold, a core structural component frequently found in a multitude of pharmacologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, making it a desirable moiety for medicinal chemists.[1] The compound this compound, which incorporates this morpholine ring linked to a 4-chlorophenyl group, represents a promising candidate for biological investigation. While specific biological data for this exact molecule is sparse in public literature, the broader class of morpholine derivatives has demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
This application note provides a detailed, field-proven protocol for the initial in vitro evaluation of this compound's potential as an anticancer agent. The experimental strategy is designed as a self-validating system, beginning with a broad assessment of cytotoxicity and progressing to a more focused investigation into the mechanism of cell death. We will first employ the robust and widely used MTT assay to determine the compound's effect on cancer cell viability.[5][6][7] Should cytotoxic effects be observed, we will then proceed to investigate whether the compound induces apoptosis, or programmed cell death, a hallmark of many effective cancer therapeutics.[8] This will be accomplished through Western blot analysis of key protein markers in the apoptotic cascade.[9]
This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and scientifically rigorous framework for the initial characterization of novel synthetic compounds.
Principle of the Assays: A Two-Pronged Approach to Characterization
1. MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation.[6] Its principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][7] This conversion is directly proportional to the number of metabolically active, and therefore viable, cells.[7] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
2. Western Blot for Apoptosis Markers:
Apoptosis is a tightly regulated process of programmed cell death essential for normal tissue homeostasis. Its dysregulation is a key factor in the development and progression of cancer. A central component of the apoptotic machinery is a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (pro-caspases) and are activated in a cascade upon receiving an apoptotic signal. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a host of cellular substrates, leading to the dismantling of the cell.[10][11]
One critical substrate of executioner caspases is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Cleavage of PARP-1 by caspase-3 is considered a hallmark of apoptosis.[12] Western blotting allows for the sensitive detection of these specific protein cleavage events. By using antibodies that specifically recognize the full-length and cleaved forms of caspases and PARP, we can qualitatively and semi-quantitatively assess the induction of apoptosis.[9][10]
Experimental Workflow
Caption: Overall experimental workflow.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | N/A | N/A |
| Human Cancer Cell Line (e.g., HeLa, MCF-7) | ATCC | CCL-2 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: Rabbit anti-Caspase-3 | Cell Signaling | 9662 |
| Primary Antibody: Rabbit anti-cleaved Caspase-3 | Cell Signaling | 9664 |
| Primary Antibody: Rabbit anti-PARP | Cell Signaling | 9542 |
| Primary Antibody: Rabbit anti-cleaved PARP | Cell Signaling | 5625 |
| Primary Antibody: Mouse anti-β-actin | Cell Signaling | 3700 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling | 7074 |
| HRP-conjugated anti-mouse IgG | Cell Signaling | 7076 |
| Enhanced Chemiluminescence (ECL) Western Blotting Substrate | Thermo Fisher | 32106 |
| PVDF Membrane | Millipore | IPVH00010 |
| 96-well flat-bottom plates | Corning | 3596 |
| 6-well plates | Corning | 3516 |
Detailed Step-by-Step Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
This protocol is adapted from established methods for determining cell viability.[5][7][13]
Day 1: Cell Seeding
-
Cell Culture: Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvest: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, collect the cells, and centrifuge at 500 x g for 5 minutes. Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cells to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Expert Insight: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results. The optimal seeding density should be determined empirically for each cell line.
-
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to adhere.
Day 2: Compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Expert Insight: Testing multiple time points is crucial as some compounds may have a delayed cytotoxic effect.
-
Day 3-5: MTT Assay and Data Acquisition
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Trustworthiness Check: Complete solubilization of the formazan is essential for accurate readings. Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[7]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Data Analysis:
-
Corrected Absorbance: Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Cell Viability (%): Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
IC50 Determination: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Investigation of Apoptosis by Western Blot
This protocol provides a framework for detecting key apoptotic markers.[9][11]
1. Cell Treatment and Lysis
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS, and then add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[9] Scrape the cells and transfer the lysate to a microfuge tube.
-
Suspension cells: Collect cells by centrifugation, wash the pellet twice with ice-cold PBS, and resuspend in lysis buffer.
-
-
Lysis: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
2. Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Trustworthiness Check: Equal protein loading is fundamental for accurate western blot analysis.
-
-
Sample Preparation: Based on the protein concentration, dilute each sample with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes.
3. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.[9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Expert Insight: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, and β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.[9]
Data Analysis and Interpretation:
-
An increase in the bands corresponding to the cleaved forms of caspase-3 (e.g., 17/19 kDa) and PARP (e.g., 89 kDa) in the compound-treated lanes compared to the control indicates the induction of apoptosis.[10]
-
The β-actin band should be consistent across all lanes, confirming equal protein loading.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway markers.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| MTT Assay: High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette for consistency; Avoid using the outer wells of the plate. |
| MTT Assay: Low signal or no color change | Low cell number; Cells are not viable; MTT reagent is degraded. | Optimize seeding density; Check cell viability before seeding; Store MTT solution protected from light and use within its shelf life.[7] |
| Western Blot: No bands or weak signal | Insufficient protein loaded; Inefficient protein transfer; Incorrect antibody dilution; Inactive ECL substrate. | Quantify protein accurately and load more; Verify transfer efficiency with Ponceau S stain; Optimize antibody concentration; Use fresh ECL substrate. |
| Western Blot: High background | Insufficient blocking; Washing steps are too short; Antibody concentration is too high. | Increase blocking time or use a different blocking agent; Increase the duration and number of washes; Titrate the primary and secondary antibodies. |
| Western Blot: Non-specific bands | Primary antibody is not specific; Protein degradation. | Use a more specific antibody; Ensure protease inhibitors are always included during cell lysis. |
References
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- Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
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- Velupillai, L., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF MORPHOLINE AND SALICYLAMIDE NUCLEUS BASED DERIVATIVES. ResearchGate.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
- iQ Biosciences. (n.d.). Apoptosis Assay.
- Singh, S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters.
- Kumar, S. & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Al-Bahlani, S., et al. (2018). Determination of Caspase Activation by Western Blot. In: Methods in Molecular Biology. Humana Press, New York, NY.
- Bio-protocol. (2016). Apoptosis detection and western blot.
- Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances.
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Application Notes and Protocols for Cell-Based Assays to Characterize (4-Chlorophenyl)(morpholino)methanone Activity
Introduction: A Strategic Approach to Characterizing a Novel Compound
(4-Chlorophenyl)(morpholino)methanone is a synthetic molecule featuring a 4-chlorophenyl group linked to a morpholine ring via a ketone. While the morpholine ring is a "privileged" structure in medicinal chemistry, known for improving pharmacokinetic properties, and the chlorophenyl moiety is present in numerous bioactive compounds, there is limited specific biological data available for this particular combination.[1] This lack of information necessitates a systematic and logical approach to uncovering its potential therapeutic activities and liabilities.
This guide presents a comprehensive, tiered strategy for characterizing the biological activity of this compound using a suite of robust and validated cell-based assays. As a Senior Application Scientist, the rationale behind this strategy is not merely to screen for activity but to build a coherent biological profile of the compound. We will start with broad cytotoxicity assessments to establish a working concentration range, followed by more targeted assays to investigate potential neuroactivity and anti-inflammatory effects—plausible activities given the compound's structural motifs. This document provides not just the "how" but the "why," ensuring that each experimental step is part of a self-validating system designed for researchers, scientists, and drug development professionals.
Tier 1: Foundational Cytotoxicity and Cell Viability Assessment
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[2][3] This data informs the concentration range for all subsequent, more complex functional assays, preventing misleading results due to overt toxicity. We will employ two widely used tetrazolium salt-based colorimetric assays, MTT and XTT, which measure the metabolic activity of living cells as an indicator of viability.[4][5]
Principle of Tetrazolium Reduction Assays
Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring, converting the salt into a colored formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7] The key difference between the assays lies in the solubility of the formazan product:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a water-insoluble purple formazan, requiring a solubilization step with an organic solvent like DMSO.[4][5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[4][5]
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.[2][8]
-
Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma or BV-2 murine microglia) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[3]
Data Presentation: Expected Outcome
The results of the cytotoxicity assays should be summarized in a table to clearly present the compound's potency across different cell lines and time points.
| Cell Line | Treatment Duration | IC₅₀ (µM) of this compound |
| SH-SY5Y (Neuronal) | 24 hours | TBD |
| 48 hours | TBD | |
| BV-2 (Microglial) | 24 hours | TBD |
| 48 hours | TBD |
Tier 2: Investigating Neuroactivity and Neuroinflammation
Based on the IC₅₀ values obtained in Tier 1, we will proceed with non-cytotoxic concentrations to probe for more subtle biological effects. The choice of neuronal and microglial cell lines is deliberate, allowing for the investigation of the compound's potential impact on the central nervous system (CNS).[9][10]
Rationale for Cell Line Selection
-
SH-SY5Y Cells: A human-derived neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[11][12] These cells are widely used to model neurodegenerative diseases, neurotoxicity, and neuroprotection.[12][13]
-
BV-2 Cells: An immortalized murine microglial cell line that serves as a robust and reproducible model for studying neuroinflammation.[14][15] BV-2 cells, when activated by stimuli like lipopolysaccharide (LPS), produce inflammatory mediators, mimicking the brain's immune response.[14][16]
Protocol 2: Anti-Neuroinflammatory Activity in BV-2 Microglia
This assay assesses the ability of the compound to suppress the inflammatory response in activated microglia.
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response.[17][18] Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): Collect 50 µL of the culture supernatant. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of nitric oxide production.
-
Cytokine Measurement (ELISA): Collect the remaining supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.[19] This provides a more specific measure of the anti-inflammatory effect.
Signaling Pathway: LPS-Induced Neuroinflammation
Caption: Simplified LPS-induced pro-inflammatory signaling cascade in microglia.
Tier 3: Elucidating the Mechanism of Cell Death
If the Tier 1 assays reveal significant cytotoxicity (e.g., an IC₅₀ < 20 µM), it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds and is mediated by a family of proteases called caspases.
Protocol 3: Caspase-3/7 Activity Assay (Apoptosis)
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the activity of caspases-3 and -7, key effectors of apoptosis.[20][21]
-
Cell Seeding and Treatment: Plate cells (e.g., SH-SY5Y) in a white-walled 96-well plate and treat with this compound at concentrations around its IC₅₀ value for a specified time (e.g., 6, 12, or 24 hours).[22] Include a positive control for apoptosis (e.g., Staurosporine).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[23]
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in the luminescent signal is proportional to the amount of caspase activity and indicates apoptosis.[20]
Data Presentation: Apoptosis Induction
| Concentration (µM) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle Control) | 1.0 |
| IC₅₀ / 2 | TBD |
| IC₅₀ | TBD |
| IC₅₀ * 2 | TBD |
| Positive Control | TBD |
Conclusion and Future Directions
This structured, multi-tiered approach provides a robust framework for the initial characterization of this compound. The data generated will establish its cytotoxic profile and provide the first insights into its potential as a neuroactive or anti-inflammatory agent. Positive results in these assays would warrant further investigation, including:
-
Broader Screening: Testing against a wider panel of cell lines, including other CNS cell types (astrocytes, oligodendrocytes) and cancer cell lines.[10][24]
-
Mechanism of Action Studies: Investigating specific molecular targets using techniques like Western blotting for key signaling proteins or gene expression analysis.[19]
-
Advanced Models: Utilizing more complex in vitro systems, such as co-cultures of neurons and glia or 3D organoid models, to better mimic the physiological environment.[24]
By following these detailed protocols and understanding the underlying scientific principles, researchers can efficiently and accurately build a comprehensive biological profile of novel compounds, accelerating the journey from discovery to potential therapeutic application.
References
- Cell-based Assays - MD Biosciences. (n.d.). MD Biosciences.
- Microglial Activation Assays - Charles River Laboratories. (n.d.). Charles River Laboratories.
- Neuroinflammation - Cellectricon. (n.d.). Cellectricon.
- MTT assay - Wikipedia. (n.d.). Wikipedia.
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- Neuroinflammation Assay Services - Creative Biolabs. (n.d.). Creative Biolabs.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Center for Biotechnology Information.
- Neuroinflammation Studies - Charles River Laboratories. (n.d.). Charles River Laboratories.
- Neuroinflammatory - Creative Bioarray CellAssay. (n.d.). Creative Bioarray.
- Caspase-Glo® 3/7 Assay for Apoptosis Detection | Biocompare.com Kit/Reagent Review. (2022). Biocompare.
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- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
- Caspas-Glo 3/7 Assay - Reaction Biology. (2022). Reaction Biology.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). IJPRA.
- Stable Cell Lines for Drug Screening in CNS - Innoprot. (n.d.). Innoprot.
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- Phenotypic Screening in CNS Drug Discovery - NeuroProof. (n.d.). NeuroProof.
- SH-SY5Y: Human Neuroblastoma Cell Line (ATCC CRL-2266). (n.d.). Memorial Sloan Kettering Cancer Center.
- Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC. (n.d.). National Center for Biotechnology Information.
- Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - JoVE. (2015). Journal of Visualized Experiments.
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- PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
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- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed. (n.d.). National Center for Biotechnology Information.
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Application Notes and Protocols: Investigating the Antibacterial Activity of (4-Chlorophenyl)(morpholino)methanone
Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds
(4-Chlorophenyl)(morpholino)methanone is a synthetic compound featuring a 4-chlorophenyl group linked to a morpholine ring via a ketone. The morpholine ring is a "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous approved drugs and its ability to improve pharmacokinetic properties such as solubility.[1][2] Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a halogenated phenyl ring, in this case, 4-chlorophenyl, is a common strategy in drug design to enhance biological activity. While extensive research exists on the antimicrobial potential of various morpholine derivatives, the specific antibacterial profile of this compound remains to be thoroughly characterized.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial efficacy of this compound. The protocols herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI |
| CAS Number | 19202-04-1 | ECHEMI |
| Molecular Formula | C₁₁H₁₂ClNO₂ | ECHEMI |
| Molecular Weight | 225.67 g/mol | Calculated |
Experimental Design: A Stepwise Approach to Antibacterial Profiling
A systematic evaluation of a novel compound's antibacterial properties involves a tiered approach, starting with broad screening assays and progressing to more quantitative and mechanistic studies. This guide outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two fundamental parameters in antimicrobial susceptibility testing.
Caption: A logical workflow for assessing the antibacterial activity of this compound.
Detailed Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[4][5][6] This quantitative assay identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
96-well sterile microtiter plates
-
Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in CAMHB.
-
Bacterial Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be verified using a spectrophotometer at 625 nm. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not inoculate the sterility control well.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[7] It is a follow-up to the MIC assay.
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto a TSA plate. Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
-
Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU from the initial inoculum.[8]
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded and presented in a clear, tabular format. This allows for easy comparison of the compound's activity against different bacterial strains.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | 32 | 0.25 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 | >128 | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | >128 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | >128 | 0.5 |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
In the hypothetical data above, this compound shows bactericidal activity against S. aureus and bacteriostatic activity against E. faecalis and E. coli. It shows limited activity against P. aeruginosa.
Putative Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, insights can be drawn from related chemical structures.
Caption: Potential antibacterial mechanisms of this compound based on related compounds.
-
Cell Membrane Disruption: Some morpholine-modified compounds have been shown to destroy the bacterial membrane.[1] The lipophilic nature of the 4-chlorophenyl group may facilitate insertion into the lipid bilayer, leading to increased permeability and cell death.
-
Inhibition of Protein Synthesis: The chloramphenicol scaffold, which contains a p-nitrophenyl group, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][10] It is plausible that the chlorophenyl moiety of the test compound could interact with ribosomal targets.
-
Enzyme Inhibition: Morpholine derivatives have been investigated as inhibitors of key bacterial enzymes. For instance, they may interfere with cell wall synthesis by targeting penicillin-binding proteins (PBPs).[11]
-
Efflux Pump Inhibition: Certain morpholine-containing molecules have been found to inhibit multidrug efflux pumps, which could reverse antibiotic resistance and enhance the efficacy of other drugs.[11]
Further studies, such as membrane potential assays, reactive oxygen species (ROS) production assays, and specific enzyme inhibition assays, are required to elucidate the definitive mechanism of action.
Conclusion and Future Directions
These application notes provide a standardized framework for the initial antibacterial evaluation of this compound. The outlined protocols for MIC and MBC determination will establish its spectrum and potency of activity. Based on the preliminary results, further investigations can be pursued, including:
-
Time-kill kinetics assays: To understand the dynamics of bacterial killing over time.
-
Synergy testing: To evaluate its potential to enhance the activity of known antibiotics.
-
Toxicity assays: To assess its safety profile in eukaryotic cell lines.
-
Mechanism of action studies: To identify its specific molecular target(s).
The systematic application of these protocols will provide valuable data for the potential development of this compound as a novel antibacterial agent.
References
- CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
- CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Microbe Online. Quality Control Strains (standard strains) and their Uses. (2021-11-20). [Link]
- Ghannoum, M. A., et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5243–5246. (2005). [Link]
- Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. (2005). [Link]
- CLSI. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests.
- Intertek Inform. CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. (2024-03-19). [Link]
- Regulations.gov. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. [Link]
- International Accredited Lab. MIC/MBC Testing. [Link]
- CLSI.
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Application Notes and Protocols: Anticancer Screening of (4-Chlorophenyl)(morpholino)methanone Analogs
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research.[1] The morpholine ring is a significant pharmacophore in medicinal chemistry, known to be a core structure in various compounds with a wide range of therapeutic applications, including anticancer activity.[2][3] Similarly, chalcones, which are precursors to flavonoids, have demonstrated broad biological activities, including the ability to induce cell cycle disruption and apoptosis in cancer cells.[4][5] The synthesis of hybrid molecules combining these and other pharmacologically important moieties, such as the (4-chlorophenyl)methanone scaffold, represents a rational approach to developing new therapeutic leads.[6][7]
This technical guide provides a comprehensive framework for the in vitro anticancer screening of a series of (4-Chlorophenyl)(morpholino)methanone analogs. As a Senior Application Scientist, the following protocols and insights are designed to be robust, reproducible, and grounded in established scientific principles. We will detail the necessary steps from initial cytotoxicity assessment to the elucidation of the mechanism of action, focusing on cell viability, apoptosis, and cell cycle analysis. The overarching goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively evaluate the anticancer potential of this promising class of compounds.
Rationale for Screening this compound Analogs
The core structure, this compound, combines several key features that suggest potential anticancer activity. The morpholine moiety is known to enhance the potency of molecules through interactions with target proteins like kinases and can improve pharmacokinetic properties.[3] The chlorophenyl group is a common feature in many bioactive compounds and can contribute to binding affinity. The methanone linker provides a rigid backbone for the molecule. By synthesizing and screening a library of analogs with various substitutions, we can explore the structure-activity relationship (SAR) to identify the most potent and selective compounds.[2] This systematic approach is fundamental to lead optimization in drug discovery.[1]
Experimental Workflow for Anticancer Screening
A hierarchical screening cascade is the most efficient method for evaluating a new series of compounds. This process begins with broad cytotoxicity screening against a panel of cancer cell lines to identify initial hits. Promising candidates are then subjected to more detailed mechanistic studies to understand how they exert their anticancer effects.
Caption: A typical workflow for in vitro anticancer drug screening.
PART 1: Cytotoxicity Assessment using the MTT Assay
The initial step in screening is to determine the cytotoxic or cytostatic effects of the this compound analogs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9]
Principle of the MTT Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.[8] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media until they reach 70-80% confluency.[10]
-
Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and assess viability (should be >95%).
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound analog in sterile DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[12]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%. It is a standard measure of the potency of a compound.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
| Analog | Substitution | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| Parent | H | 25.3 | 31.8 | 28.4 |
| Analog A | 4-OCH3 | 15.1 | 18.9 | 17.5 |
| Analog B | 4-NO2 | 5.8 | 7.2 | 6.1 |
| Analog C | 2-Cl | 45.2 | 52.1 | 48.9 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 |
Table 1: Hypothetical in vitro cytotoxicity data for this compound analogs.
PART 2: Elucidating the Mechanism of Action
Analogs that exhibit potent cytotoxicity (low IC50 values) should be further investigated to determine their mechanism of action. Key questions to address are whether the compounds induce programmed cell death (apoptosis) and/or cause cell cycle arrest. Flow cytometry is a powerful tool for these analyses.[14]
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a crucial mechanism by which many anticancer drugs eliminate tumor cells.[15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[16][17] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[18]
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the selected this compound analog at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.[10]
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and combine them. Centrifuge the cell suspension.[18]
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]
-
Analyze the samples by flow cytometry as soon as possible.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[5][15] Flow cytometry with PI staining is a standard method to analyze the distribution of cells throughout the different phases of the cell cycle.
Principle of Cell Cycle Analysis
PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA synthesis) will have an intermediate DNA content and fluorescence.[20] Because PI also binds to RNA, treatment with RNase is necessary for accurate DNA content analysis.[21]
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PBS, RNase A (to digest RNA), and PI.[21]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[20]
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software can be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[20]
-
Conclusion and Future Directions
This application note provides a detailed and systematic approach for the initial in vitro anticancer screening of this compound analogs. By following these protocols, researchers can reliably determine the cytotoxic potency of their compounds and gain valuable insights into their mechanisms of action, specifically their ability to induce apoptosis and/or cell cycle arrest.
Analogs that demonstrate significant activity in these assays, particularly those showing selectivity for cancer cells over normal cells, should be prioritized for further investigation.[22][23] Subsequent studies could include Western blotting to probe the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs), as well as in vivo studies in animal models to evaluate efficacy and toxicity.[24] The ultimate goal is to identify a lead compound with promising therapeutic potential for further preclinical and clinical development.
References
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- Al-Ostath, S., Ghorab, M. M., Al-Qahtani, B., & Al-Ansary, N. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC.
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Application Note: High-Purity Isolation of (4-Chlorophenyl)(morpholino)methanone
An expert guide to the purification of (4-Chlorophenyl)(morpholino)methanone, focusing on recrystallization and chromatography techniques for researchers in synthetic chemistry and drug development.
**Abstract
This compound is a key intermediate in the synthesis of various chemical entities of interest in medicinal chemistry and materials science. The purity of this precursor is paramount, as contaminants can lead to undesirable side reactions, low yields, and compromised biological or material properties in downstream applications. This document provides a detailed guide to the most effective purification techniques for this compound, grounded in fundamental chemical principles. We will explore two primary methodologies: Recrystallization and Flash Column Chromatography, offering step-by-step protocols, rationale for procedural choices, and methods for purity validation.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for developing a robust purification strategy. This compound is a solid at room temperature with moderate polarity, stemming from the polar amide (morpholino) group and the relatively nonpolar 4-chlorophenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19202-04-1 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [2] |
| Molecular Weight | 225.67 g/mol | [2] |
| Boiling Point | 382.4°C at 760 mmHg | [2] |
| Density | 1.271 g/cm³ | [2] |
| Appearance | Off-white to solid | Varies with purity |
| XLogP3 | 1.75 | [2] |
The high boiling point indicates that distillation is not a practical purification method on a laboratory scale, making crystallization and chromatography the preferred techniques. The XLogP3 value suggests a moderate lipophilicity, which informs solvent selection for both methods.
Strategic Approach to Purification
The choice of purification method depends on the nature and quantity of impurities as well as the desired final purity and scale. Potential impurities typically include unreacted starting materials (e.g., 4-chlorobenzoyl chloride, morpholine) and by-products from the synthesis.[3][4]
A general workflow for purification is outlined below. The initial assessment of the crude product, often by Thin-Layer Chromatography (TLC), is a critical decision point.
Caption: Decision workflow for purification strategy.
Method 1: Recrystallization
Recrystallization is the method of choice for purifying crystalline solids when impurities are present in small amounts (<10%) or have significantly different solubility profiles. The principle relies on dissolving the crude compound in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.
The "ideal" solvent for recrystallization is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5] For this compound, its dual polar/non-polar character suggests that alcohols (like ethanol or isopropanol) or mixed solvent systems are excellent candidates.[6]
-
Dissolution: In an Erlenmeyer flask, add 10.0 g of the crude material. Add a magnetic stir bar and approximately 40 mL of isopropanol.
-
Heating: Gently heat the mixture on a hotplate with stirring. Continue to add isopropanol in small (1-2 mL) portions until the solid just completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount (spatula tip) of activated charcoal and gently boil for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask reaches ambient temperature, place it in an ice bath for at least 30 minutes to induce maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white crystalline solid.
Method 2: Flash Column Chromatography
When recrystallization is ineffective, particularly for separating compounds with similar solubility or when the crude product is an oil, flash column chromatography is the superior technique.[7] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.
The choice of eluent (mobile phase) is critical for achieving good separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4 on a TLC plate, as this generally translates to optimal elution behavior on a column. Given the compound's moderate polarity, a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a logical starting point.[7][8]
-
TLC Analysis: Develop a TLC plate of the crude material in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find the system that gives an Rƒ of ~0.35 for the target compound.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent system.[7] Carefully pack a column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Caption: Step-by-step workflow for Flash Chromatography.
Purity Assessment and Validation
Post-purification analysis is a non-negotiable step to confirm the success of the procedure.
-
Melting Point (MP) Analysis: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot on a TLC plate, with an Rƒ value distinct from any impurities present in the crude mixture.
-
Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight.
Safety and Handling
This compound and the solvents used in its purification require careful handling in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Compound Hazards: While specific data for this compound is limited, related structures can cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Solvent Hazards: Organic solvents are flammable and may be toxic. Avoid open flames and ensure proper ventilation.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
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Application Notes & Protocols: The Strategic Use of (4-Chlorophenyl)(morpholino)methanone in Complex Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for research, process, and drug development scientists on the applications of (4-Chlorophenyl)(morpholino)methanone. This stable and versatile acylating agent serves as a superior alternative to traditional acid chlorides or esters in multi-step synthesis, particularly for the controlled formation of ketones. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its synthesis and subsequent use in carbon-carbon bond formation, and present a comparative analysis against the well-known Weinreb amides. The methodologies outlined herein are designed to be robust, scalable, and applicable to complex molecular architectures, making this reagent a valuable tool in the synthetic chemist's arsenal.
Introduction: The Morpholine Amide Advantage
In the landscape of organic synthesis, the precise and high-yield formation of ketones is a foundational challenge. Traditional methods involving the reaction of organometallic reagents with carboxylic acid derivatives like esters or acid chlorides are often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1] This lack of control necessitates strict stoichiometric and temperature management, which can be unreliable, especially on a larger scale.
This compound, a type of morpholine amide, emerges as an elegant solution to this problem. Morpholine amides function as effective acylating agents that, much like the renowned Weinreb amides, prevent over-addition through the formation of a stable tetrahedral intermediate upon nucleophilic attack.[1][2][3] However, they offer distinct practical advantages over their counterparts, including greater operational stability, economic accessibility, and often higher water solubility, which can simplify workup procedures.[2][4] This guide will explore the synthesis and utility of this compound as a representative example of this powerful class of reagents.
Synthesis of this compound
The preparation of the title compound is a straightforward and high-yielding acylation of morpholine. This protocol can be readily scaled for bulk preparation.
Workflow for Synthesis
Caption: Synthesis of the target morpholine amide.
Protocol 2.1: Preparation from 4-Chlorobenzoyl Chloride
Materials:
| Component | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 4-Chlorobenzoyl chloride | 175.01 | 10.0 g | 57.1 mmol |
| Morpholine | 87.12 | 5.48 mL (6.0 g) | 68.6 mmol |
| Pyridine | 79.10 | 5.5 mL (6.8 g) | 86.0 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated NaHCO₃ soln. | - | 50 mL | - |
| Brine | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chlorobenzoyl chloride (10.0 g, 57.1 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of morpholine (5.48 mL, 68.6 mmol) and pyridine (5.5 mL, 86.0 mmol) in 50 mL of anhydrous DCM.
-
Add the morpholine/pyridine solution dropwise to the cooled 4-chlorobenzoyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a white crystalline solid.
Core Application: Controlled Ketone Synthesis
The primary utility of this compound lies in its reaction with organometallic reagents to produce ketones without the risk of over-addition.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution. The attacking organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation between the morpholine oxygen and the metal cation (e.g., Mg²⁺). This stable intermediate does not collapse to the ketone until acidic workup is performed, thus preventing a second equivalent of the nucleophile from adding.
Sources
Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of (4-Chlorophenyl)(morpholino)methanone
Introduction: The Significance of (4-Chlorophenyl)(morpholino)methanone
This compound (CAS No. 19202-04-1) is a pivotal chemical intermediate, frequently employed in the synthesis of a wide array of biologically active molecules and active pharmaceutical ingredients (APIs).[1] Its structural motif, featuring a 4-chlorophenyl group linked to a morpholine amide, serves as a versatile scaffold in drug discovery and development. The robust and efficient synthesis of this compound at scale is therefore a critical requirement for advancing research and enabling commercial production of downstream products.
This document provides an in-depth guide for the scale-up synthesis of this compound, focusing on the amidation reaction between 4-chlorobenzoyl chloride and morpholine. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed explanation of the underlying chemical principles, safety considerations, and process controls necessary for a successful and safe scale-up.
The Chemistry: Mechanism and Rationale
The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The nitrogen atom of morpholine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the stable amide product.
A crucial aspect of this reaction is the concurrent formation of hydrochloric acid (HCl). This acidic byproduct can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. To prevent this, a tertiary amine base, such as triethylamine (Et₃N) or pyridine, is used as an acid scavenger. The base neutralizes the HCl in situ, forming a salt (e.g., triethylammonium chloride) and ensuring the reaction proceeds to completion.[2]
Diagram: Reaction Mechanism
Sources
Application Notes and Protocols: (4-Chlorophenyl)(morpholino)methanone as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of the Morpholine Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the morpholine heterocycle stands out as a "privileged structure."[1] Its frequent appearance in approved drugs and clinical candidates is no coincidence; the morpholine ring confers a unique and advantageous combination of physicochemical properties.[1][2] It enhances aqueous solubility and can improve pharmacokinetic profiles, making it a valuable component in the design of new therapeutic agents.[1][3] The morpholine moiety's weak basicity, in contrast to piperidine, often leads to more desirable drug-like characteristics.[2] From a synthetic standpoint, the secondary nitrogen atom of morpholine provides a versatile handle for introducing a wide array of molecular scaffolds.[4]
(4-Chlorophenyl)(morpholino)methanone, in particular, emerges as a highly strategic building block. It marries the benefits of the morpholine scaffold with the reactivity of a para-substituted chlorophenyl group. This combination opens up a vast chemical space for the synthesis of novel compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of innovative molecular entities. We will delve into its synthesis, key reactions, and provide detailed protocols for its application, underpinned by a rationale for the experimental choices.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 19202-04-1 | [8][9] |
| Molecular Formula | C11H12ClNO2 | [8] |
| Molecular Weight | 225.67 g/mol | N/A |
| Appearance | White solid | [10] |
| 1H NMR (400 MHz, CDCl3) | δ 7.38 (q, J = 8.5 Hz, 4H), 3.92–3.32 (m, 8H) | [10] |
| 13C NMR (101 MHz, CDCl3) | δ 168.37, 135.03, 132.61, 127.86, 127.65, 65.83 | [10] |
Core Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the acylation of morpholine with 4-chlorobenzoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.
Reaction Workflow: Synthesis of the Building Block
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for amide bond formation.[11]
Materials:
-
4-Chlorobenzoyl chloride
-
Morpholine
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a solution of morpholine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask, cool the mixture to 0 °C using an ice bath. The base (pyridine) is crucial to neutralize the HCl gas generated during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.
-
Addition of Acyl Chloride: Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred morpholine solution over 15-20 minutes, maintaining the temperature at 0 °C. The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO3 solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Applications in the Synthesis of Novel Compounds
This compound is a versatile precursor for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Synthesis of Substituted Bicyclic Amines with Antibacterial Activity
A notable application of this building block is in the synthesis of novel (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl)methanone derivatives, which have demonstrated promising in vitro antibacterial activity.[5]
Caption: Synthetic pathway to novel antibacterial bicyclic amines.
This protocol is a condensed representation of the synthesis described by PCHHAX et al.[5]
Part A: Synthesis of (8-(4-chlorobenzoyl)-8-azabicyclo[3.2.1]octan-3-one)
-
Reaction Setup: Dissolve the HCl salt of 8-azabicyclo[3.2.1]octan-3-one in dry dichloromethane. Add pyridine under a nitrogen atmosphere and stir for 15 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C and add 4-chlorobenzoyl chloride. Stir the reaction mixture for 2 hours.
-
Work-up and Purification: Follow a standard aqueous work-up procedure similar to Protocol 1 to isolate the intermediate ketone.
Part B: Reductive Amination
-
Reaction Mixture: In a microwave-safe vial, combine the intermediate ketone from Part A, the desired aryl amine, sodium cyanoborohydride (NaBH3CN), and a catalytic amount of acetic acid in ethanol. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion formed in situ, minimizing the reduction of the ketone starting material.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation for a specified time and temperature to drive the reaction to completion. Microwave synthesis often leads to higher yields and shorter reaction times compared to conventional heating.
-
Purification: After cooling, purify the reaction mixture using column chromatography to obtain the final product.
Representative Yields and Characterization Data
| Compound | Aryl Amine Substituent | Yield (%) | Spectroscopic Highlights |
| 4a | Phenyl | - | 1H NMR: δ 8.00-6.67 (m, 8H, Ar-H), 4.48 (brs, 1H, NH) |
| 4h | 3-Nitrophenyl | 69 | 1H NMR: δ 8.16-6.95 (m, 8H, Ar-H), 4.75 (brs, 1H, NH) |
Data extracted from PCHHAX et al.[5]
Directed Ortho-Metalation and Subsequent Reactions
The amide group of this compound can act as a directed metalating group (DMG), facilitating the deprotonation of the ortho-position of the chlorophenyl ring. The resulting lithiated species can then be trapped with various electrophiles to introduce new functional groups.
Caption: Directed ortho-metalation of this compound.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block that provides a gateway to a diverse range of novel chemical entities. Its utility is demonstrated in the synthesis of biologically active compounds and as a substrate for directed ortho-metalation reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the vast synthetic potential of this compound. The continued exploration of reactions involving this building block is expected to yield new molecular scaffolds with significant potential in drug discovery and materials science.[12]
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Application of (4-Chlorophenyl)(morpholino)methanone in Drug Design: A Technical Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. (4-Chlorophenyl)(morpholino)methanone emerges as a compound of significant interest, not due to a wealth of specific biological data, but because of the well-established and advantageous properties of its constituent moieties: the 4-chlorophenyl group and the morpholine ring. The morpholine ring, a saturated heterocycle, is widely regarded as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates is a common strategy to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2][3] The 4-chlorophenyl group, a common feature in numerous approved drugs, offers a modifiable handle for tuning electronic properties and target engagement.[4]
This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogs. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, this document will extrapolate from the known bioactivities of structurally related compounds to provide detailed application notes and robust experimental protocols. We will delve into the rationale for its use in drug design, propose potential therapeutic applications, and offer step-by-step methodologies for synthesis, screening, and lead optimization.
The Strategic Advantage of the this compound Scaffold
The true potential of this compound in drug design lies in the synergistic interplay of its two core components. Understanding the individual contributions of the 4-chlorophenyl and morpholine moieties provides a solid foundation for designing novel therapeutic agents.
The Role of the Morpholine Moiety: A Gateway to Favorable Pharmacokinetics
The morpholine ring is a cornerstone in medicinal chemistry for its ability to impart drug-like properties.[1][3][5] Its inclusion in a molecule can lead to:
-
Enhanced Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving solubility in aqueous environments, a critical factor for oral bioavailability.[5]
-
Metabolic Stability: The saturated nature of the morpholine ring often confers resistance to metabolic degradation, particularly by cytochrome P450 enzymes, leading to a longer half-life in the body.[6]
-
Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the basicity of the nitrogen atom compared to other cyclic amines like piperidine. This can be advantageous in reducing off-target effects and improving the overall safety profile.[5]
-
Structural Rigidity and Vectorial Orientation: The defined chair-like conformation of the morpholine ring can help to properly orient other functional groups for optimal interaction with a biological target.[5][7]
The 4-Chlorophenyl Group: A Versatile Modulator of Activity
The 4-chlorophenyl group is a common substituent in a vast array of clinically used drugs, including the muscle relaxant Baclofen and the antidepressant Sertraline.[4][8] Its utility in drug design stems from several key features:
-
Lipophilicity and Membrane Permeability: The chlorine atom increases the lipophilicity of the phenyl ring, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[9]
-
Metabolic Blockade: The chlorine atom can block positions on the phenyl ring that are susceptible to metabolic oxidation, thereby increasing the metabolic stability of the compound.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire molecule, which can be critical for binding to specific biological targets.
-
Halogen Bonding: In some instances, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.
Hypothesized Therapeutic Applications and Drug Design Strategies
Given the structural features of this compound, several therapeutic avenues can be hypothesized. The presence of the morpholine ring, often found in kinase inhibitors, and the general applicability of the benzoyl scaffold suggest potential applications in oncology and inflammatory diseases.
Potential as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors incorporate a morpholine moiety to enhance their drug-like properties. The this compound scaffold could serve as a starting point for the design of novel kinase inhibitors. A drug discovery workflow for this application is outlined below.
Caption: Drug discovery workflow for developing kinase inhibitors.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, screening, and evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a standard amidation reaction to synthesize the title compound.
Materials:
-
4-Chlorobenzoyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred morpholine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitors
This protocol outlines a general approach for screening a library of compounds, including this compound and its analogs, against a panel of protein kinases.[10][11]
Assay Principle:
A variety of HTS assays are available for kinase activity, with fluorescence-based methods being common.[12][13] These assays typically measure the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decrease in the signal.
Materials:
-
Kinase panel of interest
-
Fluorescently labeled substrate peptide
-
ATP
-
Assay buffer
-
Compound library (dissolved in DMSO)
-
384-well microplates
-
Plate reader capable of detecting the fluorescent signal
Procedure:
-
Compound Plating: Dispense nanoliter quantities of the compound library into 384-well assay plates. Include appropriate controls (positive control: no inhibitor; negative control: no kinase).
-
Kinase Reaction: Add the kinase, fluorescently labeled substrate, and ATP to the wells to initiate the reaction.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a 10 µM concentration).
Protocol 3: Cell-Based Assay for Anticancer Activity
This protocol describes a common method to assess the cytotoxic or anti-proliferative effects of hit compounds in cancer cell lines.[14][15][16][17]
Assay Principle:
The MTT or CellTiter-Glo® assay is used to measure cell viability. A decrease in viable cells following treatment with a compound indicates cytotoxic or anti-proliferative activity.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
Hit compounds (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for a specified duration (e.g., 72 hours).
-
Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
Quantitative data from screening and cell-based assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example Data from Primary Kinase Screen
| Compound ID | Kinase Target | Concentration (µM) | % Inhibition |
| Cpd-001 | Kinase A | 10 | 85 |
| Cpd-001 | Kinase B | 10 | 15 |
| Cpd-002 | Kinase A | 10 | 5 |
| Cpd-002 | Kinase B | 10 | 92 |
Table 2: Example IC₅₀ Data from Cell-Based Assays
| Compound ID | Cell Line | IC₅₀ (µM) |
| Cpd-001 | Cancer Cell Line X | 1.2 |
| Cpd-001 | Cancer Cell Line Y | 15.8 |
| Cpd-002 | Cancer Cell Line X | > 50 |
| Cpd-002 | Cancer Cell Line Y | 0.8 |
Conclusion and Future Directions
While this compound itself is not extensively characterized as a bioactive agent, its constituent parts represent a fertile ground for drug discovery. The morpholine ring offers a proven strategy for enhancing pharmacokinetic properties, while the 4-chlorophenyl group provides a versatile handle for modulating biological activity. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize, screen, and optimize novel compounds based on this promising scaffold. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential. As our understanding of the intricate roles of various molecular targets in disease progresses, scaffolds like this compound will continue to be valuable starting points for the development of the next generation of medicines.
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- Multi-Step Usage of in Vivo Models During R
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- 4-Chlorophenyl. PubChem.
- Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT.
- UNIT-4-B.Pharma-4th-sem-Medicinal-chemistry-1-by-noteskarts.pdf. Noteskarts.
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Troubleshooting & Optimization
Troubleshooting the coupling reaction of 4-chlorobenzoyl chloride and morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the amide coupling reaction between 4-chlorobenzoyl chloride and morpholine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis. My aim is to move beyond simple procedural steps and offer insights into the chemical principles at play, enabling you to not only solve immediate problems but also to build a more robust and reproducible process.
I. Troubleshooting Guide: Question & Answer
This section addresses specific experimental issues in a direct Q&A format.
Issue 1: Low or No Yield of the Desired Product, 4-(4-chlorobenzoyl)morpholine
Question: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the most probable causes and how can I rectify this?
Answer: This is a frequent challenge that typically points to one of three areas: reagent quality, reaction conditions, or the presence of a competing side reaction. Let's break down the causality.
The primary suspect is often the hydrolysis of your acylating agent, 4-chlorobenzoyl chloride.[1] It is highly reactive and susceptible to moisture, which converts it to the unreactive 4-chlorobenzoic acid.[1]
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting, check for the presence of 4-chlorobenzoic acid in your 4-chlorobenzoyl chloride.
-
FT-IR Spectroscopy: Look for a broad O-H stretch between 2500-3300 cm⁻¹, which indicates carboxylic acid contamination. The sharp C=O stretch of the acyl chloride should be around 1770-1800 cm⁻¹.[1]
-
TLC Analysis: 4-chlorobenzoic acid is more polar and will have a lower Rf value on a silica plate compared to the acyl chloride.[1]
-
Solution: If significant hydrolysis has occurred, purify the 4-chlorobenzoyl chloride by distillation or use a fresh bottle.
-
-
Ensure Anhydrous Conditions: Even trace amounts of water can be detrimental.
-
Thoroughly dry all glassware in an oven ( >100°C) and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.
-
Perform the reaction under an inert atmosphere.[1]
-
-
Optimize Base and Addition: The base is critical for neutralizing the HCl byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic.[2][3][4]
-
Incorrect Stoichiometry: Ensure you are using at least one equivalent of a suitable base. A slight excess (1.1-1.2 equivalents) is common practice to drive the reaction to completion.[5]
-
Slow Addition: Add the 4-chlorobenzoyl chloride solution dropwise to the cooled solution of morpholine and base.[1] A rapid, exothermic addition can promote side reactions. Cooling the reaction to 0°C is a standard practice to control the reaction rate.[5]
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Issue 2: Product is Contaminated with an Acidic Impurity
Question: After workup, my NMR spectrum shows my desired product, but also a significant acidic impurity. What is this and how do I remove it?
Answer: The most common acidic byproduct is 4-chlorobenzoic acid, formed from the hydrolysis of any excess 4-chlorobenzoyl chloride during the aqueous workup.[1] While the reaction itself should be anhydrous, the workup introduces water.
Solution: Basic Aqueous Wash
During your workup procedure, after quenching the reaction, perform a wash of the organic layer with a mild basic solution.
-
Recommended Wash: Saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution.
-
Mechanism: The base will deprotonate the acidic 4-chlorobenzoic acid, forming the corresponding sodium 4-chlorobenzoate salt. This salt is highly polar and will be extracted from the organic phase into the aqueous layer, effectively purifying your product.[1]
Self-Validation: After the basic wash, you can spot the organic layer on a TLC plate against a standard of 4-chlorobenzoic acid to confirm the impurity has been removed before proceeding with drying and solvent evaporation.
II. Frequently Asked Questions (FAQs)
What is the mechanism of this reaction?
This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions .[6][7][8] The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The nitrogen atom of morpholine (the nucleophile) attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate.[8][9]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The base then neutralizes the generated HCl.[8]
Caption: The two-stage mechanism of the Schotten-Baumann reaction.
Which base should I choose and why?
The primary role of the base is to act as an acid scavenger, neutralizing the HCl formed during the reaction.[2] This prevents the protonation of the morpholine starting material, ensuring it remains nucleophilic.[2][3]
| Base | pKa of Conjugate Acid | Type | Key Considerations |
| Triethylamine (Et₃N) | ~10.7 | Tertiary Amine | Commonly used, organic soluble. The resulting salt (Et₃NHCl) may sometimes precipitate.[5] |
| Pyridine | ~5.2 | Tertiary Amine | Can also act as a nucleophilic catalyst. Often used as both base and solvent.[8][10] |
| Sodium Hydroxide (NaOH) | ~15.7 | Inorganic | Used in biphasic Schotten-Baumann conditions (e.g., DCM/water).[6][7] The product stays in the organic layer while the base neutralizes acid in the aqueous layer. |
For a simple, single-phase organic reaction, triethylamine is an excellent and common choice.[5]
What is the best solvent for this reaction?
An aprotic solvent is required to prevent reaction with the highly reactive acyl chloride. The choice of solvent often depends on the solubility of the starting materials and the desired reaction temperature.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Excellent solvent for this reaction, dissolves most reactants well.[5][11] Volatile. |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Good alternative to DCM. Must be anhydrous as it can contain peroxides. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | A greener solvent alternative that often works well.[12][13] |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Another suitable polar aprotic solvent. |
Dichloromethane (DCM) is a very common and effective solvent for this transformation.[5][11]
III. Experimental Protocol
This protocol is a standard procedure for the synthesis of 4-(4-chlorobenzoyl)morpholine.
Materials:
-
Morpholine (1.0 eq)
-
4-Chlorobenzoyl Chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine (1.0 eq) and triethylamine (1.1 eq). Dissolve the mixture in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Addition: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane. Add this solution to the cooled morpholine mixture dropwise via an addition funnel over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the morpholine starting material.
-
Work-up:
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.[5]
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
References
- Schotten–Baumann reaction - Wikipedia
- Schotten–Baumann reaction - Grokipedia
- Schotten-Baumann Reaction - J&K Scientific LLC
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu
- [FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1.
- Chemistry Schotten Baumann Reaction - S
- Acyl
- 24.7: Reactions of Amines - Chemistry LibreTexts
- acylation of amines - Mastering Chemistry Help
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing)
- What is the role of pyridine in the acylation reaction of amines? - Chemistry - Shaalaa.com
- Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions - ACS Public
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - University of Str
- Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis - Benchchem
- Technical Support Center: Synthesis of 4-chloro-N-(4-morpholinyl)benzamide - Benchchem
- Amidation of benzoyl chloride with morpholine - ChemSpider Synthetic Pages
Sources
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- 2. brainly.com [brainly.com]
- 3. acylation of amines [entrancechemistry.blogspot.com]
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- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
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- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (4-Chlorophenyl)(morpholino)methanone
Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental issues.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a Schotten-Baumann reaction, which involves the acylation of a primary or secondary amine with an acid chloride in the presence of a base.[1][2] In this case, morpholine is acylated by 4-chlorobenzoyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to the formation of byproducts, impacting yield and purity. This guide will help you identify, mitigate, and resolve these common issues.
Reaction Pathway and Common Side Reactions
The following diagram illustrates the main synthetic route and the formation of the most common byproducts.
Caption: Main reaction and common side reactions in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected, and I observe a significant amount of a white solid that is sparingly soluble in my organic solvent. What could be the issue?
A1: This is a classic sign of hydrolysis of your starting material, 4-chlorobenzoyl chloride.
-
Identity of the Byproduct: The white solid is most likely 4-chlorobenzoic acid .
-
Mechanism of Formation: 4-chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis, where it reacts with water (even atmospheric moisture) to form the corresponding carboxylic acid.[3] This side reaction consumes your starting material, thereby reducing the yield of the desired product.
-
Troubleshooting and Mitigation:
-
Ensure Anhydrous Conditions:
-
Use freshly dried solvents.
-
Dry all glassware in an oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Check Starting Material Quality:
-
If you suspect your 4-chlorobenzoyl chloride has been exposed to moisture, you can test a small sample for the presence of 4-chlorobenzoic acid using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. In the IR spectrum, the presence of a broad O-H stretch around 2500-3300 cm⁻¹ is indicative of the carboxylic acid.
-
-
Purification:
-
During the work-up, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃), to remove the acidic 4-chlorobenzoic acid. The carboxylate salt formed will be soluble in the aqueous layer.
-
-
Q2: After purification, my NMR spectrum shows an additional set of aromatic peaks and a broad singlet around 3.5-4.0 ppm that integrates to 8 protons. What is this impurity?
A2: This pattern is characteristic of a diacylated piperazine byproduct.
-
Identity of the Byproduct: The impurity is likely N,N'-bis(4-chlorobenzoyl)piperazine .
-
Mechanism of Formation: Commercial morpholine can sometimes contain piperazine as an impurity.[4][5] Since piperazine is a secondary diamine, both nitrogen atoms can be acylated by 4-chlorobenzoyl chloride, leading to the formation of the symmetrical bis-amide.[6][7]
-
Troubleshooting and Mitigation:
-
Source High-Purity Morpholine:
-
Use a high-purity grade of morpholine with a low piperazine content. If unsure, you can analyze the starting morpholine by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Control Stoichiometry:
-
Using a slight excess of morpholine relative to 4-chlorobenzoyl chloride can help to minimize the diacylation of any piperazine impurity, as the more abundant morpholine will compete for the acylating agent.
-
-
Purification:
-
N,N'-bis(4-chlorobenzoyl)piperazine is generally less polar than the desired product. Purification can be achieved by column chromatography on silica gel.
-
Recrystallization may also be effective, as the symmetrical nature of the byproduct can lead to different crystallization properties compared to the product.
-
-
Q3: My mass spectrum shows a peak corresponding to the desired product, but also other peaks with chlorine isotopic patterns. What could be the source of these other chlorinated species?
A3: These are likely byproducts arising from impurities in your 4-chlorobenzoyl chloride starting material.
-
Identity of the Byproducts: Commercial 4-chlorobenzoyl chloride can contain related chlorinated impurities from its synthesis, such as 4-chlorotoluene, 4-chlorobenzal chloride, and 4-chlorobenzotrichloride. These can lead to the formation of corresponding morpholine amides.
-
Mechanism of Formation: If these impurities are present, they can react with morpholine under the reaction conditions to form their respective amide derivatives.
-
Troubleshooting and Mitigation:
-
Use High-Purity 4-Chlorobenzoyl Chloride:
-
Source your starting material from a reputable supplier and check the certificate of analysis for the purity and impurity profile.
-
-
Purify the Starting Material:
-
If the purity of the 4-chlorobenzoyl chloride is a concern, it can be purified by distillation under reduced pressure before use.
-
-
Purification of the Final Product:
-
These byproducts will have different polarities and can typically be separated from the desired product by column chromatography.
-
-
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Formation Mechanism | Analytical Signature (Typical) | Mitigation and Troubleshooting |
| 4-Chlorobenzoic Acid | Hydrolysis of 4-chlorobenzoyl chloride by moisture. | ¹H NMR: Broad singlet >10 ppm (COOH). ¹³C NMR: Carbonyl carbon ~167 ppm.[8][9][10][11][12] MS (ESI-): [M-H]⁻ at m/z 155/157. | Use anhydrous conditions. Wash organic layer with aqueous base (e.g., NaHCO₃). |
| N,N'-bis(4-chlorobenzoyl)piperazine | Diacylation of piperazine impurity in morpholine. | ¹H NMR: Symmetrical aromatic peaks, broad singlet for piperazine protons (~3.5-4.0 ppm).[13][14][15] MS (ESI+): [M+H]⁺ at m/z 363/365/367. | Use high-purity morpholine. Use a slight excess of morpholine. Purify by column chromatography or recrystallization. |
| Other Chlorinated Amides | Reaction of morpholine with chlorinated impurities in 4-chlorobenzoyl chloride. | Varies depending on the impurity. Look for unexpected peaks with chlorine isotopic patterns in the mass spectrum. | Use high-purity 4-chlorobenzoyl chloride. Purify starting material by distillation. Purify final product by column chromatography. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a solution of morpholine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 equivalents) or pyridine.[16][17]
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred morpholine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl (to remove excess morpholine and base), saturated NaHCO₃ solution (to remove 4-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Analytical Characterization by GC-MS
This protocol is useful for identifying volatile impurities in the starting materials and the final product.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer: Scan range of 40-500 m/z in electron ionization (EI) mode.
References
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid.
- Supporting Information for a scientific publication. (n.d.). 4-Chlorobenzoic acid (12).
- SpectraBase. (n.d.). 4-Chlorobenzoic acid.
- SpectraBase. (n.d.). 4-Chlorobenzoic acid - Optional[1H NMR] - Spectrum.
- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC.
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI.
- TÜBİTAK Academic Journals. (2025, December 25). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity.
- PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione.
- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central.
- ResearchGate. (2018, October 30). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.
- Google Patents. (n.d.). CN1911914A - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
- Googleapis.com. (2015, September 11). WO 2015/132803 A2.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
- ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound?.
- Organic Syntheses Procedure. (n.d.). acridone.
- ResearchGate. (2015, March 27). (PDF) 4-Chlorophenyl 4-chlorobenzoate.
Sources
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- 2. byjus.com [byjus.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
- 9. rsc.org [rsc.org]
- 10. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. jelsciences.com [jelsciences.com]
Technical Support Center: Purification of (4-Chlorophenyl)(morpholino)methanone
Introduction
Welcome to the Technical Support Center for (4-Chlorophenyl)(morpholino)methanone (CAS No. 19202-04-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important amide intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you diagnose issues, optimize your purification strategy, and ensure the highest possible purity of your material.
This compound is typically synthesized via the acylation of morpholine with 4-chlorobenzoyl chloride. While the reaction appears straightforward, achieving high purity requires a systematic approach to remove common, and often troublesome, impurities. This document provides a comprehensive, question-and-answer-based troubleshooting guide and detailed experimental protocols to address the specific challenges you may encounter.
Core Synthesis Reaction
Caption: General synthesis scheme for this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Issue 1: My crude product is a sticky oil or fails to solidify after solvent removal.
Q: What is the likely cause of my product's oily consistency, and how can I resolve it?
A: This is the most frequently reported issue and is almost always caused by the presence of unreacted starting materials and their salts, which act as impurities and cause significant melting point depression. The primary culprits are:
-
Unreacted Morpholine: A basic, oily liquid.
-
4-Chlorobenzoic Acid: An acidic solid formed from the hydrolysis of the highly reactive 4-chlorobenzoyl chloride by trace water.
-
Amine Hydrochloride Salt: Typically triethylamine hydrochloride if triethylamine is used as the base. This salt can be hygroscopic and trap water.
The Causality: These impurities, particularly the salt, can form a eutectic mixture with your product, preventing it from crystallizing into a well-defined solid. A thorough aqueous workup is not just recommended; it is essential for a successful outcome.
Solution: Implement a rigorous acid-base extraction protocol before attempting crystallization. This procedure systematically removes the key impurities.[1]
Issue 2: My product yield is very low after the aqueous workup.
Q: I performed the acid-base extraction, but my final yield is much lower than expected. What went wrong?
A: Significant product loss during aqueous workup can typically be traced to two main causes:
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially during the base wash, can create a stable emulsion between the organic and aqueous layers. This traps your product at the interface, making a clean separation impossible.
-
Product Precipitation: If the pH of the aqueous layer becomes too acidic or basic during the washes, your amide product, which has some aqueous solubility, can be "salted out" or partially hydrolyzed, leading to losses.
The Causality: Amides, while generally neutral, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with extended contact time. Emulsions are stabilized by the soap-like properties of the impurity salts you are trying to remove.
Solutions:
-
Gentle Inversions: When extracting, use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.
-
Brine Wash: To break up a persistent emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and forcing them into the organic phase.[1]
-
Back-Extraction: If you suspect product loss to the aqueous layers, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of your organic solvent (e.g., dichloromethane) to recover any dissolved product.
Issue 3: I see a persistent acidic impurity even after a base wash.
Q: I've washed my organic layer with sodium bicarbonate solution, but TLC analysis still shows an acidic spot corresponding to 4-chlorobenzoic acid. Why?
A: This indicates an insufficient base wash. The issue could be one of the following:
-
Insufficient Quantity of Base: You may not have used enough bicarbonate solution to neutralize all the 4-chlorobenzoic acid and any residual acid from a previous HCl wash.
-
Weak Base: Sodium bicarbonate (NaHCO₃) is a relatively weak base. If you have a significant amount of acidic impurity, a stronger base like sodium carbonate (Na₂CO₃) may be more effective.[1]
The Causality: The partitioning of the acidic impurity into the aqueous layer relies on its conversion to the highly water-soluble sodium carboxylate salt. If the deprotonation is incomplete, the acidic form will remain in the organic layer.
Solution:
-
Use a 5-10% solution of sodium carbonate instead of sodium bicarbonate for the base wash.
-
Perform the base wash twice to ensure complete removal of the acidic impurity.
-
Check the pH of the aqueous layer after the wash; it should be distinctly basic (pH > 8).
Issue 4: My recrystallized product has a low melting point and appears impure by HPLC.
Q: I have a solid product after recrystallization from isopropanol, but its melting point is broad and lower than the literature value, and HPLC shows multiple peaks. What should I do?
A: This points to an incomplete initial purification or a suboptimal recrystallization process.
The Causality: Recrystallization is highly effective but relies on the impurities being significantly more soluble in the cold solvent than your desired product. If impurities are structurally very similar to the product or are present in high concentrations, they can co-crystallize.
Solutions:
-
Re-Purify with Acid-Base Extraction: If you skipped or rushed the aqueous workup, it is highly advisable to dissolve your crude product in an appropriate solvent (like dichloromethane) and perform the full acid-base extraction protocol detailed below.
-
Optimize Recrystallization:
-
Solvent Screening: Your product may be too soluble in isopropanol, even when cold, leading to poor recovery and purification. Test alternative solvents or solvent systems. Good candidates for haloaryl amides include ethanol, acetone, acetonitrile, or mixed solvent systems like ethyl acetate/hexane or ethanol/water.[2][3]
-
Slow Cooling: Ensure the solution cools slowly to room temperature before moving it to an ice bath. Slow crystal growth is critical for excluding impurities from the crystal lattice.
-
Minimum Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent will dramatically reduce your yield.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard and reliable method for the synthesis of the title compound.[4]
Reaction Scheme:
Image depicting the reaction of 4-chlorobenzoyl chloride with morpholine to form the product.
Materials:
-
Morpholine (1.0 eq)
-
4-Chlorobenzoyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (morpholine) is consumed.
-
Proceed immediately to the Purification Protocol (Protocol 2) .
Protocol 2: Purification via Acid-Base Extraction
This is the most critical step for obtaining a high-purity crude product suitable for recrystallization.[1]
Caption: Workflow for the essential acid-base extraction purification.
Procedure:
-
Transfer the crude reaction mixture from Protocol 1 to a separatory funnel.
-
Acid Wash: Add 1M HCl solution, gently invert the funnel several times, and drain the lower organic layer. This step removes unreacted morpholine and triethylamine by converting them to their water-soluble hydrochloride salts.
-
Base Wash: Return the organic layer to the funnel and wash with 5% NaHCO₃ solution. This removes any 4-chlorobenzoic acid impurity by converting it to its water-soluble sodium salt.
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This helps to remove the bulk of the dissolved water from the organic solvent.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
Protocol 3: Purification by Recrystallization
This protocol will yield the final, high-purity crystalline product.
Data Presentation: Comparison of Potential Recrystallization Solvents
| Solvent System | Compound Solubility Profile | Expected Purity | Expected Yield | Notes |
| Isopropanol | Good solubility when hot, poor when cold. | >99.0% | 75-85% | A reliable first choice for this compound.[1] |
| Ethanol | Similar to isopropanol, may be slightly more soluble when cold. | >99.0% | 70-80% | A good alternative if isopropanol is unavailable. |
| Ethyl Acetate / Hexane | Highly soluble in ethyl acetate (good solvent), insoluble in hexane (anti-solvent). | >98.5% | 80-90% | Excellent for removing more polar impurities. Requires careful addition of hexane. |
| Ethanol / Water | Highly soluble in ethanol (good solvent), insoluble in water (anti-solvent). | >99.5% | 70-80% | Effective for moderately polar compounds.[3] |
Procedure (Single-Solvent Recrystallization with Isopropanol):
-
Place the crude solid from Protocol 2 into an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot isopropanol while swirling until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Chilling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 4: Purity Assessment
Confirm the purity of your final product using the following methods.
1. Melting Point:
-
Expected Range: ~90-94 °C (This is an approximate value from literature for a related compound and should be confirmed experimentally).[5]
-
Indication of Purity: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
2. High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method is recommended.
-
Typical Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid in the aqueous phase) is a good starting point.[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm or 254 nm.
-
-
Purity Assessment: A pure sample should show a single major peak. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): Expect signals for the aromatic protons of the 4-chlorophenyl group and the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (in CDCl₃): Expect signals for the carbonyl carbon, the aromatic carbons, and the carbons of the morpholine ring.
References
- BenchChem. (2025). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide.
- Der Pharma Chemica. (2015). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.
- BenchChem. (2025). Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions.
- Chegg. (2024). Moclobemide is an antidepressant formed when 4-chlorobenzoyl chloride...
- BenchChem. (2025). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization.
- SIELC Technologies. (n.d.). Separation of 4-Chlorophenyl methyl sulfone on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione.
- Journal of Biomedical Research & Environmental Sciences. (2022).
- PubChem. (n.d.). 4-(4-Chlorophenyl)piperazin-1-ylmethanone.
- Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- ResearchGate. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-chloro-N-(4-morpholinyl)benzamide.
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-.
- PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine.
Sources
- 1. echemi.com [echemi.com]
- 2. (4-Chlorophenyl)(4-hydroxyphenyl)-Methanone(42019-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Separation of 4-Chlorobenzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 19202-04-1 [chemicalbook.com]
- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
Technical Support Center: Stability of (4-Chlorophenyl)(morpholino)methanone in Solution
Welcome to the technical support center for (4-Chlorophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a chemical compound with potential applications in various research and development fields. The stability of this compound in solution is a critical parameter that can significantly impact experimental outcomes, affecting its purity, potency, and safety profile. Changes in stability can arise from several factors, including hydrolysis, photodegradation, and oxidation, leading to the formation of degradation products.
This guide provides a systematic approach to identifying and mitigating stability issues, ensuring the reliability of your results.
Part 1: Troubleshooting Guide for Stability Issues
This section provides a step-by-step approach to diagnosing and resolving common stability problems with this compound solutions.
Issue 1: Unexpected Peaks or Loss of Parent Compound in HPLC Analysis
Symptom: You observe a decrease in the peak area of this compound and/or the appearance of new, unidentified peaks in your chromatogram over time.
Potential Cause: This is a classic sign of compound degradation. The primary degradation pathways to consider are hydrolysis and photodegradation.
Troubleshooting Workflow:
A logical workflow for troubleshooting compound degradation.
Detailed Steps:
-
Review Sample Handling and Storage:
-
Solvent: What solvent was used? Is it of high purity (e.g., HPLC grade)? Some solvents can contain impurities that may catalyze degradation.
-
pH: Was the pH of the solution controlled? Amide bonds, such as the one in this compound, are susceptible to acid and base-catalyzed hydrolysis.
-
Light Exposure: Were the solutions protected from light? The 4-chlorophenyl group suggests potential photosensitivity.
-
Temperature: At what temperature were the solutions stored? Elevated temperatures can accelerate degradation.
-
Headspace: Was the container sealed properly to minimize exposure to air (oxygen)?
-
-
Hypothesize Degradation Pathway:
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 4-chlorobenzoic acid and morpholine .
-
Photodegradation: The presence of the chlorobenzophenone moiety makes the molecule susceptible to photodegradation, potentially through radical mechanisms or photolytic dechlorination.
-
-
Perform Forced Degradation Studies: To confirm the degradation pathway, perform forced degradation studies as recommended by ICH guidelines. This involves intentionally stressing the compound under various conditions.
Experimental Protocol: Forced Degradation
-
Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.
-
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, oven.
-
-
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
-
Analyze Stressed Samples by HPLC:
-
Use a stability-indicating HPLC method to analyze the stressed samples alongside a control (unstressed) sample. A good starting point for a reversed-phase HPLC method is provided in the FAQ section.
-
A diode array detector (DAD) is highly recommended to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
-
Identify Degradation Products:
-
Compare the retention times of the new peaks with those of suspected degradation products (e.g., 4-chlorobenzoic acid and morpholine standards).
-
For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine the mass of the degradation products.
-
-
Optimize Experimental Conditions:
-
For Hydrolytic Instability:
-
Work with freshly prepared solutions.
-
If possible, maintain the pH of the solution in the neutral range where the compound is likely most stable.
-
Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down hydrolysis.
-
-
For Photostability:
-
Use amber vials or protect clear vials with aluminum foil.
-
Minimize exposure to ambient light during experiments.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the likely primary degradation pathway for this compound in aqueous solution?
A1: The most probable primary degradation pathway is the hydrolysis of the amide bond . This reaction is susceptible to catalysis by both acids and bases. The hydrolysis would break the bond between the carbonyl carbon and the morpholine nitrogen, yielding 4-chlorobenzoic acid and morpholine as the main degradation products.
Primary hydrolytic degradation pathway.
Q2: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the basic morpholine nitrogen and acidic residual silanol groups on the silica-based column packing.
Troubleshooting Peak Tailing:
| Potential Cause | Explanation | Solution |
| Inappropriate Mobile Phase pH | At mid-range pH, residual silanols (SiO⁻) are ionized and interact strongly with the protonated (positively charged) morpholine moiety. | Lower the mobile phase pH to < 3 using an acid like phosphoric acid or formic acid. This protonates the silanols (Si-OH), minimizing ionic interactions. |
| Insufficient Buffer Capacity | The buffer may not be effectively maintaining the desired pH at the column surface. | Increase the buffer concentration (e.g., to 25-50 mM) to better control the pH and mask silanol interactions. |
| Column Issues | The column may be old, contaminated, or have a stationary phase with high silanol activity. | Use a modern, high-purity, end-capped C18 column. If the column is contaminated, flush it with a strong solvent. |
| Metal Chelation | Trace metals in the silica matrix can chelate with the analyte. | Add a small amount of a chelating agent like EDTA to the mobile phase, or use a column specifically designed for low metal content. |
Q3: What would be a good starting point for a stability-indicating HPLC method for this compound?
A3: A validated method is not publicly available, but based on the structure and related compounds, the following reversed-phase HPLC conditions can serve as a starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic mobile phase will suppress silanol interactions and ensure good peak shape for the basic morpholine group. |
| Gradient | Start with 60% A / 40% B, then ramp up B | A gradient elution is often necessary to separate the parent compound from more polar (hydrolysis products) and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides better reproducibility of retention times. |
| Detection Wavelength | ~240-250 nm | Based on the UV absorbance of the chlorobenzoyl chromophore. A DAD detector should be used to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Note: This method will need to be optimized and validated for your specific application, ensuring it can separate this compound from its degradation products and any other components in your sample matrix.
Q4: How can I prepare my stock solutions to maximize stability?
A4: To maximize the stability of your stock solutions:
-
Choose an appropriate solvent: Use a high-purity, aprotic organic solvent like acetonitrile or DMSO if possible. If an aqueous buffer is required, use freshly prepared buffers and consider a pH around neutral.
-
Store properly: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation rates.
-
Protect from light: Always store solutions in amber vials or wrapped in foil to prevent photodegradation.
-
Work with fresh dilutions: For your experiments, prepare fresh dilutions from your stock solution daily.
By following these guidelines, you can minimize stability-related issues and ensure the quality and reliability of your experimental data when working with this compound.
References
- BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of benzamides.
- PubMed. (2019).
- ResearchGate. (2018).
- SCION Instruments. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- Jaccy. (2019).
- MDPI. (2020).
- BioPharm International. (2016).
- Biomedical Journal of Scientific & Technical Research. (2022).
- PubMed Central. (2000). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Overcoming poor yield in the synthesis of (4-Chlorophenyl)(morpholino)methanone
Technical Support Center: Synthesis of (4-Chlorophenyl)(morpholino)methanone
A Guide for Researchers and Drug Development Professionals on Overcoming Poor Yield
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to overcome common challenges, particularly poor reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you achieve consistent and high-yielding results.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has resulted in a very low or zero yield of the target amide. What are the fundamental issues I should investigate first?
Low or no product formation is a common but frustrating issue. The problem almost always traces back to one of three areas: the integrity of your starting materials, the reaction conditions, or losses during the workup. Before attempting a new reaction, a systematic diagnosis is critical.
The logical flow for troubleshooting this primary issue is outlined below.
Caption: A logical workflow for troubleshooting poor reaction yield.
Expert Analysis:
-
Starting Materials: The most frequent point of failure is moisture. 4-chlorobenzoyl chloride is highly susceptible to hydrolysis. Similarly, coupling reagents can be deactivated by water.[1] Morpholine is hygroscopic and can absorb water from the air, which will then compete in the reaction.[2]
-
Reaction Conditions: Amide bond formation is sensitive to stoichiometry. For instance, in a Schotten-Baumann reaction, the acylation of morpholine generates one equivalent of hydrochloric acid, which will protonate and deactivate unreacted morpholine if not neutralized by a sufficient amount of base.[3]
-
Workup: this compound has moderate polarity. During aqueous extraction, ensure the pH of the aqueous layer is basic to keep any unreacted morpholine protonated and in the aqueous phase, while the product remains in the organic layer.
Q2: I am using the 4-chlorobenzoyl chloride method (Schotten-Baumann conditions) and my yield is poor. What are the specific failure points for this reaction?
The Schotten-Baumann reaction is a classic and robust method, but its efficiency hinges on controlling the competition between the amine and water for the acyl chloride.[4] Poor yield is almost always due to hydrolysis of the acyl chloride or deactivation of the amine.
Caption: The primary reaction pathway versus key side reactions.
Troubleshooting Steps & Solutions:
-
Minimize Hydrolysis:
-
Cause: 4-chlorobenzoyl chloride reacts rapidly with any water present in the solvent or on the surface of the glassware.
-
Solution: Use anhydrous solvents (like dichloromethane or toluene) and ensure all glassware is oven- or flame-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
-
-
Ensure Effective Basicity:
-
Cause: The HCl byproduct protonates the morpholine, rendering it non-nucleophilic.[3] If the base is too weak or added too slowly, the reaction will stall.
-
Solution: Use at least two equivalents of a suitable base. For a biphasic Schotten-Baumann setup, a solution of NaOH or K₂CO₃ in water is effective.[4] For a single-phase organic reaction, use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Add the acyl chloride slowly to a solution of the morpholine and base to ensure the generated HCl is neutralized immediately.
-
-
Control Temperature:
-
Cause: The reaction is highly exothermic. An uncontrolled temperature increase can promote side reactions.
-
Solution: Perform the addition of 4-chlorobenzoyl chloride at a low temperature (0 °C) using an ice bath, then allow the reaction to slowly warm to room temperature.
-
Q3: I am using a coupling reagent (e.g., HATU, EDC) with 4-chlorobenzoic acid and observing low conversion. What could be wrong?
Coupling reagents offer a milder alternative to acyl chlorides but introduce their own set of potential problems, primarily related to the activation step.[6]
Expert Analysis:
-
Incomplete Carboxylic Acid Activation: The first step is the formation of a highly reactive activated ester. If the coupling reagent is old, has been improperly stored, or is used in insufficient quantity, this activation will be incomplete.[1]
-
Suboptimal Solvent Choice: Solvents like Dichloromethane (DCM) are common, but for more difficult couplings, a polar aprotic solvent like N,N-Dimethylformamide (DMF) can be superior as it helps to solvate the intermediates.[7]
-
Side Reactions of the Activated Intermediate: With carbodiimide reagents like EDC or DCC, if the morpholine is not sufficiently nucleophilic or is sterically hindered, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, halting the reaction.[7]
-
Importance of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure react with the activated intermediate to form a more stable, yet still highly reactive, activated ester. This suppresses side reactions like N-acylurea formation and reduces the risk of racemization if chiral centers were present.[1]
| Coupling Reagent | Class | Advantages | Common Issues & Solutions |
| EDC (or DCC) | Carbodiimide | Inexpensive, common. | Forms N-acylurea byproduct. Solution: Use with an additive like HOBt or Oxyma.[7] |
| HATU (or HBTU) | Aminium/Uronium | Very fast, high yielding, efficient.[1] | Can be sensitive to moisture. Solution: Use anhydrous conditions and a non-nucleophilic base (DIPEA). |
| T3P® | Phosphonic Anhydride | Byproducts are water-soluble, simplifying workup. | Often requires slightly elevated temperatures. |
Frequently Asked Questions (FAQs)
-
FAQ 1: Which synthetic route is better: acyl chloride or a coupling reagent?
-
The acyl chloride (Schotten-Baumann) method is generally cheaper, faster, and easier to scale up, making it suitable for industrial applications.[3][5] However, it involves handling a corrosive and moisture-sensitive reagent.
-
The coupling reagent method is milder, often gives cleaner reactions on a lab scale, and avoids the need to synthesize the acyl chloride.[6] It is the preferred method in medicinal chemistry, especially when dealing with complex molecules with sensitive functional groups.
-
-
FAQ 2: How critical is the choice of base?
-
Extremely critical. The base must be strong enough to neutralize the acid generated during the reaction but should not interfere with the reagents. For acyl chloride reactions, an inorganic base like K₂CO₃ or an organic base like triethylamine works well.[8] For coupling reactions, a non-nucleophilic base like DIPEA is essential to prevent it from reacting with the activated carboxylic acid.[1]
-
-
FAQ 3: How can I best purify the final product, this compound?
-
The product is a solid at room temperature. After an aqueous workup to remove water-soluble impurities, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If impurities are still present, flash column chromatography on silica gel is a reliable alternative.
-
Optimized Experimental Protocols
Protocol 1: Synthesis via 4-Chlorobenzoyl Chloride (Schotten-Baumann)
This protocol is optimized for high yield and purity by controlling temperature and ensuring efficient neutralization of the HCl byproduct.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq.) to the stirred solution.
-
Acylation: Dissolve 4-chlorobenzoyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cold morpholine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess morpholine and triethylamine salts), saturated NaHCO₃ solution, and finally, brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system to obtain pure this compound.
Caption: Experimental workflow for the optimized Schotten-Baumann protocol.
Protocol 2: Synthesis via 4-Chlorobenzoic Acid using HATU Coupling
This protocol uses a modern coupling agent for a clean and efficient reaction under mild conditions.[1]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzoic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine & Base Addition: Add morpholine (1.2 eq.) to the mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq.).
-
Reaction: Stir the reaction at room temperature for 4-6 hours, or until completion as indicated by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and DIPEA salts. Follow with washes of saturated NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
References
- Lallana, E., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC, NIH. [Link]
- Sugiyama, M., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
- Al-Tel, T. H. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Reddit r/Chempros. (2022). amide coupling help. [Link]
- ResearchGate. (2015).
- Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acylation of Morpholine with 4-Chlorobenzoyl Chloride
Welcome to the technical support center for the acylation of morpholine with 4-chlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions inherent in this synthetic transformation, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the acylation of morpholine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low Yield of 4-(4-Chlorobenzoyl)morpholine
Question: My reaction is consistently resulting in a low yield of the desired amide product. What are the likely causes and how can I improve it?
Answer:
Low yields in this acylation are frequently traced back to a few key areas: hydrolysis of the acyl chloride, suboptimal reaction conditions, or inefficient purification.
Primary Cause: Hydrolysis of 4-Chlorobenzoyl Chloride
4-Chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of atmospheric moisture or residual water in your solvents and glassware.[1][2] This side reaction consumes your starting material, converting it to the unreactive 4-chlorobenzoic acid.[1]
-
Causality: The electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, a nucleophile.[3][4] This leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion and forming 4-chlorobenzoic acid.
Preventative Measures & Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Solvent Purity: Use anhydrous solvents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good choices.[5] If you are using a solvent from a previously opened bottle, consider using a fresh, sealed bottle or drying the solvent using appropriate methods.
-
Reagent Quality: Use a fresh bottle of 4-chlorobenzoyl chloride or purify older stock by distillation.
Secondary Cause: Suboptimal Reaction Temperature
The reaction between acyl chlorides and amines is typically exothermic.[] While many acylations proceed well at room temperature, controlling the initial temperature can be crucial.[8][9]
-
Causality: An initial surge in temperature can accelerate side reactions. Conversely, a temperature that is too low may slow the reaction rate, leading to incomplete conversion.
Solutions:
-
Controlled Addition: Add the 4-chlorobenzoyl chloride dropwise to the solution of morpholine and base, especially during the initial phase of the reaction.[10] An ice bath can be used to maintain a low temperature (0-5 °C) during the addition.
-
Temperature Optimization: After the initial addition, the reaction can often be allowed to warm to room temperature.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Issue 2: Presence of a Significant, Persistent Impurity in the Final Product
Question: After workup and purification, I'm still seeing a significant impurity in my NMR/LC-MS that I believe is 4-chlorobenzoic acid. How can I effectively remove it?
Answer:
The presence of 4-chlorobenzoic acid is a direct consequence of the hydrolysis of 4-chlorobenzoyl chloride, either during the reaction or the workup.[1]
Removal Strategy: Acid-Base Extraction
-
Causality: 4-chlorobenzoic acid is acidic, while your desired product, 4-(4-chlorobenzoyl)morpholine, is a neutral amide. This difference in chemical properties can be exploited for separation.
Detailed Protocol:
-
Dissolution: Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1]
-
Mechanism of Separation: The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium 4-chlorobenzoate salt, which will partition into the aqueous layer. Your neutral amide product will remain in the organic layer.
-
Separation and Drying: Separate the organic layer and wash it with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 3: Formation of Unexpected Side Products
Question: Besides the expected product and 4-chlorobenzoic acid, I am observing other byproducts. What could these be and how can I minimize their formation?
Answer:
While hydrolysis is the most common side reaction, other possibilities exist, particularly related to the base used and reaction stoichiometry.
Potential Side Reaction: Dimerization of the Acyl Chloride
Under certain conditions, particularly with hindered or less nucleophilic amines, acyl chlorides can undergo dimerization to form ketene dimers.[11]
-
Causality: A tertiary amine base can deprotonate the α-carbon of the acyl chloride to form a ketene intermediate. This highly reactive ketene can then be attacked by another molecule of the acyl chloride or another ketene molecule.
Minimization Strategies:
-
Choice of Base: While tertiary amines like triethylamine or pyridine are commonly used to scavenge the HCl byproduct, ensuring the correct stoichiometry is crucial.[12][13] Using a slight excess of the amine nucleophile (morpholine) relative to the acyl chloride can help favor the desired reaction.
-
Reaction Conditions: Running the reaction at a lower temperature can often suppress the formation of these types of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the acylation of morpholine?
A1: The base plays a critical role in this reaction, often referred to as a Schotten-Baumann reaction.[9][14][15] Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[8][13][16] This is essential for two main reasons:
-
Preventing Amine Protonation: If not neutralized, the HCl will protonate the starting morpholine, rendering it non-nucleophilic and unable to react with the acyl chloride.[12][16]
-
Driving the Equilibrium: By removing a product (HCl), the base helps to drive the reaction equilibrium towards the formation of the amide.[15][17]
Q2: Can I use an inorganic base like sodium hydroxide instead of an organic base like triethylamine or pyridine?
A2: Yes, an aqueous solution of a base like sodium hydroxide can be used, which is characteristic of the Schotten-Baumann reaction conditions.[15][18] This often involves a two-phase system where the organic reactants are in a solvent like dichloromethane, and the base is in the aqueous phase.[9][18] The base in the aqueous phase neutralizes the HCl as it is formed.[18]
Q3: Why is over-acylation not a concern in this reaction?
A3: Over-acylation, or the addition of a second acyl group to the product, does not typically occur.[8] Once the morpholine has been acylated to form 4-(4-chlorobenzoyl)morpholine, the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This significantly reduces the nucleophilicity of the nitrogen, making it much less likely to react with another molecule of 4-chlorobenzoyl chloride.[8]
Q4: How does the reactivity of 4-chlorobenzoyl chloride compare to other acylating agents?
A4: Acyl chlorides, in general, are among the more reactive acylating agents.[][16] They are more reactive than acid anhydrides and significantly more reactive than carboxylic acids for acylation reactions.[9][16] The high reactivity is due to the electron-withdrawing nature of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4]
Visualizing the Reaction and Troubleshooting
Primary Reaction Pathway
Caption: The desired acylation reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Data Summary
The choice of reaction conditions can significantly impact the outcome. The following table provides a general comparison:
| Parameter | Condition A: Schotten-Baumann (Biphasic) | Condition B: Anhydrous Organic | Potential Impact on Side Reactions |
| Solvent | Dichloromethane / Water | Anhydrous Dichloromethane | Condition A may increase the risk of acyl chloride hydrolysis if the reaction is slow. |
| Base | aq. NaOH | Triethylamine (TEA) or Pyridine | TEA/Pyridine also act as nucleophilic catalysts, potentially accelerating the reaction.[19] |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Careful temperature control is critical in both to manage the exothermic reaction.[] |
| Workup | Separation of layers, wash organic layer | Quench with water, wash with aq. NaHCO₃ | The NaHCO₃ wash is crucial for Condition B to remove both HCl salt and any hydrolyzed acid.[1] |
References
- Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What.
- LibreTexts. (n.d.). 13.2: Acylation (Carbonyl Substitution) Mechanisms.
- LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- Mastering Chemistry Help. (2013, February 13). acylation of amines.
- Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines?
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
- ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides | Request PDF.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Chemguide. (n.d.). the preparation of amides.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
- PubMed. (n.d.). Catalytic, asymmetric preparation of ketene dimers from acid chlorides.
- LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
- ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity.
- PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine.
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA. Reaction condition.
- PubChem. (n.d.). 4-Chlorobenzoyl chloride.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- ResearchGate. (n.d.). REGIOSELECTIVE N-ACYLATION OF.
- Chemguide. (n.d.). Learning outcome 10.6(f).
- PubChem. (n.d.). 4-Chlorobenzoyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Synthesis and Applications of 4-Chlorobenzoyl Chloride in Modern Industries.
- PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride.
- ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives.
- LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
- NCBI. (n.d.). Morpholine.
- Ataman Kimya. (n.d.). MORPHOLINE.
- ResearchGate. (n.d.). Representative morpholine ring formation reactions. Conditions: (a).
Sources
- 1. benchchem.com [benchchem.com]
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- 9. Amide Synthesis [fishersci.co.uk]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Catalytic, asymmetric preparation of ketene dimers from acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
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- 19. sites.lsa.umich.edu [sites.lsa.umich.edu]
Technical Support Center: Purification of (4-Chlorophenyl)(morpholino)methanone
Welcome to the technical support center for (4-Chlorophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification challenges associated with this compound. Here, we address common issues encountered during synthesis and purification, offering troubleshooting strategies and detailed protocols to ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound, providing explanations and actionable solutions.
Q1: My final product has a low yield after purification by column chromatography. What are the likely causes and how can I improve it?
A1: Low yield after column chromatography is a frequent issue. The primary causes are often related to the compound's solubility and its interaction with the stationary phase.
-
Inappropriate Solvent System: If the eluent is too polar, your compound may move too quickly through the column (high Rf value), co-eluting with more polar impurities. Conversely, if the eluent is not polar enough, the compound may move too slowly or even get stuck on the column, leading to significant product loss during the extended elution time.
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to uneven solvent flow and poor separation, resulting in broader peaks and cross-contamination of fractions.
-
Compound Degradation: this compound can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions on the silica gel for extended periods.
Troubleshooting Steps:
-
Optimize the Solvent System: Before running a large-scale column, perform thin-layer chromatography (TLC) with various solvent systems. A good starting point is a mixture of ethyl acetate and hexane[1]. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.
-
Proper Column Packing: Ensure your silica gel is uniformly packed as a slurry to avoid air bubbles and channels.
-
Neutralize the Stationary Phase: If you suspect degradation on the silica, you can use a neutralized silica gel or add a small amount of a non-polar organic base like triethylamine (0.1-1%) to your eluent to minimize hydrolysis.
Q2: After purification, I'm still seeing impurities in my NMR/LC-MS. What are the common impurities and how can I remove them?
A2: Persistent impurities in this compound often stem from the starting materials or side reactions during its synthesis. Common synthesis involves the reaction of 4-chlorobenzoyl chloride with morpholine[2].
Common Impurities:
-
Unreacted 4-chlorobenzoyl chloride: This is a common impurity if the reaction is incomplete.
-
Unreacted morpholine: Excess morpholine used to drive the reaction to completion can be carried through.
-
Hydrolysis product (4-chlorobenzoic acid): 4-chlorobenzoyl chloride can hydrolyze to 4-chlorobenzoic acid in the presence of water.
Removal Strategies:
-
Aqueous Workup: Before column chromatography, perform an aqueous workup. Washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) will remove acidic impurities like 4-chlorobenzoic acid. A subsequent wash with dilute acid (e.g., 1M HCl) can remove basic impurities like residual morpholine.
-
Recrystallization: If chromatography fails to remove a persistent impurity, recrystallization can be a powerful alternative. The key is to find a solvent system where the desired compound and the impurity have different solubilities at different temperatures[3].
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of this compound.
Q1: What is the best method to purify crude this compound?
A1: The most effective purification strategy often involves a combination of techniques. A typical workflow would be:
-
Aqueous Workup: To remove acidic and basic impurities.
-
Column Chromatography: Flash column chromatography using a gradient of ethyl acetate in hexane is a widely used and effective method for separating the target compound from non-polar and moderately polar impurities[1].
-
Recrystallization: For achieving very high purity, especially for removing closely related impurities that are difficult to separate by chromatography.
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[3].
Solvent Selection Protocol:
-
Small-Scale Solubility Tests: In separate test tubes, add a small amount of your crude product and test its solubility in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating.
-
Observe Crystallization: Once a suitable solvent is found where the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Evaluate Crystal Quality: The best solvent system will yield well-formed crystals and a significant reduction in impurities in the mother liquor.
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability Notes |
| Ethanol/Water | 5.2 / 9.0 | 78 / 100 | Good for moderately polar compounds. The ratio can be adjusted to fine-tune solubility. |
| Isopropanol | 4.3 | 82 | A common choice for recrystallization of amide-containing compounds. |
| Ethyl Acetate/Hexane | 4.4 / 0.0 | 77 / 69 | Often used as a chromatographic eluent, can also be effective for recrystallization. |
Q3: My compound seems to be degrading during purification. How can I prevent this?
A3: Degradation of this compound can occur due to hydrolysis of the amide bond, particularly under harsh pH conditions or prolonged exposure to protic solvents.
Preventative Measures:
-
Avoid Strong Acids and Bases: During aqueous workup, use mild acids and bases (e.g., dilute HCl, saturated NaHCO₃) and minimize contact time.
-
Use Anhydrous Solvents: Ensure all solvents used for chromatography and recrystallization are dry to prevent hydrolysis.
-
Inert Atmosphere: For prolonged storage or sensitive reactions, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation[4].
-
Temperature Control: Avoid excessive heat during purification steps. When evaporating solvents, use a rotary evaporator at a moderate temperature.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the packed column.
-
Elution: Start the elution with a low polarity solvent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane)[1].
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (determined from small-scale tests).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low yield in column chromatography.
References
- PubChem. (4-Chlorophenyl)(phenyl)methanone. National Center for Biotechnology Information.
- Der Pharma Chemica. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -8-aza-bicyclo[3.2.1]octan-8-yl)
- PubChem. (4-Chlorophenyl)(morpholino)methanethione. National Center for Biotechnology Information.
- Journal of Biomedical Research & Environmental Sciences. (2022).
- ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl)
- PubChem. 4-(4-Chlorophenyl)piperazin-1-ylmethanone. National Center for Biotechnology Information.
Sources
Technical Support Center: Optimizing (4-Chlorophenyl)(morpholino)methanone Formation
Welcome to the technical support guide for the synthesis of (4-Chlorophenyl)(morpholino)methanone. This document is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this specific amide bond formation. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles that govern catalyst selection and reaction optimization, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
Part 1: Catalyst and Method Selection
A successful synthesis begins with choosing the appropriate reaction pathway. For the formation of this compound, two primary routes are typically considered: the direct catalytic amidation of 4-chlorobenzoic acid with morpholine, and the more traditional two-step acyl chloride pathway.
Q1: What are the primary synthetic routes and which one should I choose?
Answer: Your choice depends on factors like scale, desired atom economy, and tolerance for harsh reagents.
-
Route A: Direct Catalytic Amidation: This is a modern, greener approach where 4-chlorobenzoic acid and morpholine are coupled directly using a catalyst, with water as the only byproduct.[1] This method is preferred for its high atom economy and avoidance of corrosive reagents like thionyl chloride. Boron-based catalysts are particularly effective for this transformation.[2]
-
Route B: Acyl Chloride (Schotten-Baumann) Method: This classic two-step method involves first converting 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The isolated acyl chloride is then reacted with morpholine, typically under basic conditions (Schotten-Baumann conditions), to form the amide.[5] This route is robust and often high-yielding but generates stoichiometric waste and involves hazardous reagents.
Recommendation: For laboratory-scale synthesis focused on efficiency and sustainability, Direct Catalytic Amidation (Route A) is highly recommended. The Schotten-Baumann method remains a viable, albeit less green, alternative if catalytic methods prove challenging with your specific setup.
Q2: For direct amidation, which catalysts are most effective and why?
Answer: Boronic acids and their derivatives are the catalysts of choice for this transformation due to their ability to act as transient water scavengers and carboxylic acid activators.[6]
The key to their function is the reversible formation of an acyloxyboron intermediate, which is more electrophilic than the starting carboxylic acid and readily attacked by the amine.[7] However, not all boronic acids are equally effective.
-
Arylboronic Acids with ortho-Substituents: Catalysts like ortho-iodophenylboronic acid are significantly more active, often enabling the reaction to proceed at room temperature.[8] The ortho-substituent provides a steric shield that prevents the catalyst from forming an inactive trimeric boroxine species through self-condensation. This steric hindrance is crucial for maintaining a high concentration of the active monomeric catalyst in the reaction mixture.
-
Simple Boronic Acids (e.g., Phenylboronic Acid): While functional, these often require higher temperatures (azeotropic reflux) to drive the reaction and facilitate water removal.
-
Borate Esters: Commercially available borate esters can also offer considerable improvements in reactivity and are particularly useful for challenging substrates.[9]
Data Summary: Comparison of Boron-Based Catalysts for Amidation
| Catalyst Type | Typical Conditions | Key Advantages | Potential Issues |
| Simple Arylboronic Acids | Toluene, Reflux (Dean-Stark) | Inexpensive, readily available. | Requires high temperatures; can form inactive boroxines. |
| ortho-Iodo Arylboronic Acids | THF or DCM, Room Temp. | High activity at lower temperatures; resists deactivation.[8] | Higher cost. |
| Boric Acid | Toluene, Reflux | Very low cost, environmentally benign.[10] | Generally lower activity than boronic acids; requires high loading. |
| Borate Esters (e.g., B(OCH₂CF₃)₃) | Toluene, Reflux | High reactivity with challenging substrates.[9] | Can be sensitive to moisture. |
Part 2: Troubleshooting Guide
This section addresses the most common problems encountered during the catalytic synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I've set up my catalytic amidation reaction, but I'm seeing very low conversion to the desired amide. What are the most likely causes?
Answer: Low yield in a direct catalytic amidation is almost always linked to one of three critical factors: water inhibition, catalyst deactivation, or unfavorable equilibrium.
-
Inefficient Water Removal (The Primary Culprit): This is a dehydrative condensation, meaning water is a byproduct.[11] Its accumulation can inhibit the catalyst and push the reaction equilibrium back toward the starting materials.[12]
-
Causality: The catalytic cycle involves the formation of reversible covalent bonds between the boronic acid and the carboxylic acid.[6] Water competes with the carboxylic acid for the catalyst and can hydrolyze the activated acyloxyboron intermediate.
-
Solution: For reactions run at elevated temperatures (e.g., in toluene), a Dean-Stark apparatus or a Soxhlet extractor containing activated molecular sieves is essential for continuous azeotropic removal of water.[12][13] For room temperature reactions, add freshly activated 4Å or 5Å molecular sieves directly to the flask.[13]
-
-
Catalyst Deactivation: The boronic acid catalyst can be sequestered into an inactive state.
-
Causality: Simple arylboronic acids can undergo dehydration to form a stable, six-membered trimer called a boroxine. This boroxine is a poor Lewis acid and is catalytically inactive in the amidation cycle. As mentioned, ortho-substituted boronic acids sterically hinder this process.
-
Solution: If using phenylboronic acid at high temperatures, ensure rigorous exclusion of air and moisture. If yields are still low, switch to a sterically hindered catalyst like ortho-iodophenylboronic acid.
-
-
Acid-Base Neutralization: Carboxylic acids and amines can form an ammonium carboxylate salt, which is poorly reactive.[11]
-
Causality: The lone pair on the morpholine nitrogen is basic and can be protonated by the acidic proton of 4-chlorobenzoic acid. This renders the morpholine non-nucleophilic. The role of the catalyst is to preferentially activate the carboxylic acid to outcompete this salt formation.
-
Solution: Ensure the catalyst is added at the start of the reaction. Pre-mixing the acid and amine for an extended period before adding the catalyst can favor unproductive salt formation.
-
Issue 2: Catalyst Seems Inactive
Q: I'm using a borinic acid catalyst as reported in some literature, but the reaction is not working. Why?
Answer: This is a common point of confusion stemming from mechanistic studies. Detailed investigations have shown that borinic acids are not themselves competent catalysts for amidation. [14][15]
-
Causality: Borinic acids readily react with amines and carboxylic acids to form stable, unreactive aminocarboxylate complexes.[14] However, in the presence of a carboxylic acid, they can undergo a protodeboronation reaction to generate the corresponding boronic acid in situ. This boronic acid is the true active catalytic species.[14]
-
Solution: If a procedure calls for a borinic acid, it is implicitly relying on its conversion to the boronic acid under the reaction conditions. To ensure reactivity, you can directly use the corresponding boronic acid, which is typically more commercially available and reliable. For instance, instead of bis(2-chlorophenyl)borinic acid, use 2-chlorophenylboronic acid directly.[14]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Boronic Acid-Catalyzed Synthesis (High-Temperature)
This protocol is optimized for gram-scale synthesis using a common, cost-effective catalyst.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 4-chlorobenzoic acid (5.00 g, 31.9 mmol, 1.0 equiv), morpholine (3.05 mL, 35.1 mmol, 1.1 equiv), and phenylboronic acid (0.195 g, 1.60 mmol, 0.05 equiv).
-
Solvent: Add 50 mL of toluene to the flask.
-
Reaction: Heat the mixture to reflux. Toluene and water will co-distill, and the water will be collected in the Dean-Stark trap. Continue refluxing for 12-24 hours, or until no more water is collected. Monitor reaction progress by TLC or LC-MS.
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 25 mL), followed by saturated NaHCO₃ solution (2 x 25 mL), and finally brine (25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white solid.
Protocol 2: Acyl Chloride (Schotten-Baumann) Synthesis
This protocol is a reliable alternative if catalytic methods are unsuccessful.
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (3.5 mL, 47.9 mmol, 1.5 equiv) to 4-chlorobenzoic acid (5.00 g, 31.9 mmol, 1.0 equiv) in a flask equipped with a reflux condenser. Add one drop of DMF as a catalyst. Heat the mixture gently to 60-70 °C for 2 hours or until gas evolution ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 4-chlorobenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in 40 mL of dichloromethane (DCM). In a separate flask, dissolve morpholine (6.1 mL, 70.2 mmol, 2.2 equiv) in 40 mL of DCM. Cool the morpholine solution to 0 °C in an ice bath.
-
Reaction: Slowly add the acyl chloride solution dropwise to the stirred morpholine solution at 0 °C. Let the reaction warm to room temperature and stir for 2-4 hours.
-
Workup & Purification: Follow steps 4 and 5 from Protocol 1 for the workup and purification.
Visualizations
Catalytic Cycle of Boronic Acid Amidation
Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.
Troubleshooting Workflow for Low Amide Yield
Caption: Decision workflow for troubleshooting low-yield amidation reactions.
Frequently Asked Questions (FAQs)
-
Q: Can I use other Lewis acids like TiCl₄ or ZnCl₂?
-
A: While other Lewis acids can catalyze amidation, boron-based catalysts are generally preferred for their mildness, functional group tolerance, and lower toxicity. Metal catalysts often require strictly anhydrous conditions to prevent deactivation via hydrolysis.[16]
-
-
Q: How does the chloro-substituent on the benzoic acid affect the reaction?
-
A: The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon of 4-chlorobenzoic acid slightly more electrophilic, which is beneficial for the reaction. However, it also increases the acidity of the carboxylic acid proton, potentially favoring the formation of the unreactive ammonium carboxylate salt. The catalyst's role is to overcome this latter effect.
-
-
Q: Is morpholine nucleophilic enough for this reaction?
-
Q: Can I run this reaction without a solvent?
-
A: While some thermal, solvent-free amidations are possible at very high temperatures (>160 °C), they are generally not suitable for substrates like these and can lead to side reactions.[11] For catalytic methods, a solvent (typically non-polar and aprotic like toluene) is crucial for heat transfer and, most importantly, for azeotropic water removal.[13]
-
References
- Al-Zoubi, R. M., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 14(38), 9057-9067.
- Wang, D., et al. (2010). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 8(21), 4979-4985.
- Masia, F., et al. (2011). Mechanistic insights into direct amide bond formation catalyzed by boronic acids: halogens as Lewis bases. Chemistry – A European Journal, 17(30), 8372-8381.
- Wang, B., et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(9), 13497-13516.
- Pace, V., & MOUTET, C. (2018). Emergent Organoboron Acid Catalysts. ACS Catalysis, 8(11), 10423-10444.
- Whiting Group, Durham University. (n.d.). Catalytic Amidation Guide.
- ResearchGate. (n.d.). Boronic acid catalysts in amidation reactions.
- Wikipedia. (n.d.). Boronic acid.
- de Souza, R. O. M. A., et al. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(8), 3031-3048.
- Allen, C. L. (2011). Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
- Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
- Sabatini, M. T., et al. (2017). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 19(7), 1634-1645.
- MacNevin, C. J., et al. (2021). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 143(35), 14035-14053.
- Satz, A. L., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 26(8), 1623-1632.
- Sabatini, M. T., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv.
- Sawant, D. N., et al. (2020). Diboron-Catalyzed Dehydrative Amidation of Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry, 85(1), 38-48.
- Sawant, D. N., et al. (2018). Diboron-Catalyzed Dehydrative Amidation of Aromatic Carboxylic Acids with Amines. Organic Letters, 20(14), 4397-4400.
- Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 3493-3513.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 16(8), 6630-6651.
- Gavit, A. V., et al. (2025). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry, 90(4), 2271-2277.
- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(16), 2245-2256.
- ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions.
- Oliva, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1242031.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- ResearchGate. (2005). Efficient Synthesis of Acylsilanes Using Morpholine Amides.
- Digital Science & Research Solutions. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 7(12), 2639-2647.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Al-Zoubi, R. M., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 14(38), 9057-9067.
- Li, W., et al. (2008). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 85, 326.
- ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Sabatini, M. (2016). Synthesis of amides using boron catalysts. UCL Discovery.
Sources
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- 18. researchgate.net [researchgate.net]
Avoiding decomposition of (4-Chlorophenyl)(morpholino)methanone during workup
Welcome to the technical support center for (4-Chlorophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your product.
Introduction
This compound is a tertiary amide that, while generally stable, can be susceptible to decomposition under certain workup conditions. The primary pathway of degradation is the hydrolysis of the amide bond, yielding 4-chlorobenzoic acid and morpholine. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate this decomposition and effectively remove any resulting impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of decomposition of this compound during workup?
A1: The most prevalent cause of decomposition is the hydrolysis of the amide bond. This reaction is catalyzed by the presence of strong acids or bases, particularly when heated.[1][2] During an aqueous workup, exposure to inappropriate pH levels can lead to the formation of 4-chlorobenzoic acid and morpholine as byproducts.
Q2: How can I tell if my product has decomposed?
A2: Decomposition can be identified by several analytical methods:
-
Thin-Layer Chromatography (TLC): You will observe additional spots corresponding to the more polar 4-chlorobenzoic acid and potentially the unreacted morpholine (if visible).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a broad singlet in the downfield region (typically >10 ppm) in ¹H NMR indicates the carboxylic acid proton of 4-chlorobenzoic acid. You may also see characteristic peaks for morpholine.
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch to a lower frequency (around 1680-1710 cm⁻¹) are indicative of the formation of 4-chlorobenzoic acid.
Q3: Is my compound sensitive to heat during workup?
A3: While this compound has good thermal stability at ambient temperatures, prolonged heating in the presence of acidic or basic aqueous solutions will accelerate hydrolysis.[1][2] It is advisable to perform all aqueous extractions at room temperature to minimize the risk of decomposition.
Q4: Can I use a strong acid or base to wash my organic layer?
A4: It is strongly recommended to avoid using strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) for washing, as these conditions can promote amide hydrolysis. Instead, use milder acidic and basic solutions, such as dilute aqueous solutions of sodium bicarbonate or ammonium chloride.
Troubleshooting Guide: Workup & Purification
This section provides detailed solutions to common problems encountered during the workup of this compound.
Issue 1: My final product is contaminated with an acidic impurity.
Cause: This is likely due to the hydrolysis of the amide, forming 4-chlorobenzoic acid. This can happen if the reaction mixture was quenched with water without neutralizing any acidic catalysts, or if the workup was performed under acidic conditions.
Solution: Basic Aqueous Wash
The key to removing 4-chlorobenzoic acid is to deprotonate it to its water-soluble carboxylate form.
-
Principle: 4-Chlorobenzoic acid has a pKa of approximately 3.98.[3][4][5] By washing the organic layer with a basic solution (pH > 6), the carboxylic acid will be converted to its conjugate base, sodium 4-chlorobenzoate, which is highly soluble in the aqueous layer and will be removed from the organic phase. A saturated solution of sodium bicarbonate (NaHCO₃), with a pH of around 8.3, is an ideal choice as it is sufficiently basic to deprotonate the carboxylic acid without being harsh enough to significantly hydrolyze the amide product.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently shake the funnel, venting frequently to release any CO₂ that may form.
-
Separate the aqueous layer.
-
Repeat the wash with NaHCO₃ solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the purified product.
Issue 2: My final product is contaminated with a basic impurity.
Cause: This is likely due to either unreacted morpholine from the synthesis or morpholine formed from the hydrolysis of the product.
Solution: Acidic Aqueous Wash
To remove morpholine, it needs to be protonated to its water-soluble ammonium salt.
-
Principle: Morpholine is a base, and its conjugate acid has a pKa of approximately 8.3-8.5.[7][8][9][10] By washing the organic layer with a mildly acidic solution (pH < 6), morpholine will be protonated to the morpholinium ion, which is soluble in the aqueous layer. A dilute solution of hydrochloric acid (e.g., 0.1 M HCl) or a saturated solution of ammonium chloride (NH₄Cl), with a pH of around 4.6, are suitable options.
-
Dissolve the crude product in a water-immiscible organic solvent.
-
Transfer to a separatory funnel.
-
Wash the organic layer with a dilute aqueous solution of HCl (e.g., 0.1 M) or a saturated NH₄Cl solution.
-
Shake the funnel and separate the aqueous layer.
-
Repeat the acidic wash.
-
Follow with a wash using a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate under reduced pressure.
Issue 3: My product is contaminated with both acidic and basic impurities.
Cause: This indicates that some degree of hydrolysis has occurred, yielding both 4-chlorobenzoic acid and morpholine.
Solution: Sequential Aqueous Washes
A sequential washing procedure is necessary to remove both types of impurities.
-
Principle: By performing the washes in a specific order, you can selectively remove each impurity. It is generally recommended to perform the basic wash first to remove the acidic impurity, followed by the acidic wash to remove the basic impurity.
-
Dissolve the crude product in an appropriate organic solvent.
-
Wash with saturated aqueous NaHCO₃ solution (repeat 2-3 times) to remove 4-chlorobenzoic acid.
-
Wash with water to remove any residual bicarbonate.
-
Wash with dilute aqueous HCl or saturated NH₄Cl solution (repeat 2-3 times) to remove morpholine.
-
Wash with saturated aqueous NaHCO₃ solution to neutralize any residual acid.
-
Wash with brine.
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate.
Visualizing the Chemistry
To better understand the processes described, the following diagrams illustrate the decomposition pathway and the logic behind the extractive workup.
Caption: Decomposition of this compound.
Caption: Extractive workup strategy for purification.
Summary of Key Parameters
| Impurity | pKa | Recommended Wash Solution | pH of Wash | Principle of Removal |
| 4-Chlorobenzoic Acid | ~3.98[3][4][5] | Saturated aq. NaHCO₃ | ~8.3 | Deprotonation to water-soluble salt |
| Morpholine | ~8.3-8.5 (conjugate acid)[7][8][9][10] | Saturated aq. NH₄Cl or 0.1 M HCl | ~4.6 (NH₄Cl) | Protonation to water-soluble salt |
Final Recommendations
-
Avoid Heat: Conduct all aqueous workup steps at room temperature.
-
Use Mild Reagents: Opt for saturated NaHCO₃ and saturated NH₄Cl or dilute HCl over stronger bases and acids.
-
Sequential Washes: When both acidic and basic impurities are present, perform sequential washes, starting with the basic wash.
-
Verify Purity: Always confirm the purity of your final product using appropriate analytical techniques (TLC, NMR, etc.).
By following these guidelines, you can effectively prevent the decomposition of this compound and ensure the high purity of your compound for subsequent applications.
References
- PubChem. 4-Chlorobenzoic Acid.
- PubChem. Morpholine.
- ChemBK. 4-Chlorobenzoic acid. [Link]
- The Merck Index Online. Morpholine. Royal Society of Chemistry. [Link]
- Ataman Kimya. MORPHOLINE (110-91-8). [Link]
- RSC Publishing. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II.[Link]
- RSC Publishing. Acid catalysed hydrolysis of N-substituted 4-chlorobenzamides. [Link]
- ResearchGate.
- Reddit.
- Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
- National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Wikipedia. 4-Chlorobenzoic acid. [Link]
- University of Rochester, Department of Chemistry.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
- Chemistry LibreTexts. The Hydrolysis of Amides. [Link]
- Chemguide. the hydrolysis of amides. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]
- Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]
- University of York, Department of Chemistry. Theory of Aqueous Workup. [Link]
- Thorn-Seshold. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
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- 4. chembk.com [chembk.com]
- 5. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 6. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Morpholine [drugfuture.com]
- 9. atamankimya.com [atamankimya.com]
- 10. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Minimizing impurities in large-scale (4-Chlorophenyl)(morpholino)methanone production
Technical Support Center: (4-Chlorophenyl)(morpholino)methanone
Introduction
Welcome to the technical support guide for the large-scale synthesis of this compound (Compound I). This molecule is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high purity on an industrial scale is paramount for ensuring the safety, efficacy, and stability of the final drug product. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and minimize impurities during your production campaigns. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure you can achieve a robust and reproducible manufacturing process.
The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with morpholine, often in the presence of a tertiary amine base to scavenge the hydrochloric acid byproduct.[1][2] While straightforward in principle, this reaction is sensitive to process parameters, and several key impurities can arise if not properly controlled.
Part 1: Frequently Asked Questions (FAQs) on Impurity Control
This section addresses the most common challenges and questions encountered during the synthesis of this compound.
Question 1: What is the most common impurity I should be looking for, and how is it formed?
Answer: The most prevalent and critical impurity is 4-chlorobenzoic acid .
-
Formation Mechanism: This impurity is not formed from a side reaction of the main pathway but rather from the degradation of a starting material. 4-Chlorobenzoyl chloride is a highly reactive acyl chloride that is extremely susceptible to hydrolysis.[3] It will react readily with any trace amounts of water present in the solvent, reagents, or even atmospheric moisture to form 4-chlorobenzoic acid and hydrochloric acid (HCl). This reaction consumes your starting material, reduces yield, and introduces a difficult-to-remove impurity.[4]
-
Prevention Strategy: The most effective strategy is rigorous moisture control.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous grade solvents and consider drying them further over molecular sieves if necessary.
-
Reagent Quality: Ensure your 4-chlorobenzoyl chloride is of high quality and has been stored properly in a tightly sealed container in a cool, dry place.[4]
-
Question 2: My final product has a high salt content or is difficult to handle. What could be the cause?
Answer: This is likely due to the formation of morpholine hydrochloride or triethylamine hydrochloride (if using triethylamine as the base).
-
Formation Mechanism: The primary reaction generates one equivalent of hydrochloric acid (HCl) for every mole of product formed. Morpholine is a base, and any excess morpholine will react with this HCl to form morpholine hydrochloride salt.[5] Similarly, the scavenger base (e.g., triethylamine) is added specifically to react with the HCl, forming its corresponding hydrochloride salt.[1] These salts can precipitate from the reaction mixture or contaminate the product if not removed effectively during workup.
-
Prevention and Removal:
-
Effective Workup: A well-designed aqueous workup is essential. Washing the organic layer with water or a mild basic solution (like saturated sodium bicarbonate) will effectively remove these water-soluble salts.
-
Phase Separation: Ensure complete phase separation during the workup to prevent carrying aqueous, salt-containing solution into the final product isolation step.
-
Question 3: I've detected an impurity with a molecular weight of 225.67 g/mol , which is the same as my product. What could it be?
Answer: While having the same molecular weight as the product, N-(4-Chlorobenzoyl)morpholine, you may be observing the formation of an N-oxide derivative, specifically This compound N-oxide .
-
Formation Mechanism: The nitrogen atom in the morpholine ring is a tertiary amine and can be susceptible to oxidation. This can occur if oxidizing agents are inadvertently present or if the reaction is exposed to air at elevated temperatures for prolonged periods. While less common than hydrolysis, it is a known transformation for morpholine derivatives. N-Methylmorpholine N-oxide (NMMO) is a stable, commercially available oxidant, demonstrating the stability of this functional group.[6]
-
Prevention Strategy:
-
Maintain a strict inert atmosphere throughout the reaction and workup.
-
Avoid excessively high temperatures or prolonged reaction times.
-
Ensure all reagents and solvents are free from peroxide or other oxidizing contaminants.
-
Question 4: Can unreacted starting materials remain in my final product?
Answer: Yes, both unreacted morpholine and unreacted 4-chlorobenzoyl chloride can be impurities.
-
Cause: This typically results from incorrect stoichiometry, poor mixing in a large-scale reactor, or insufficient reaction time.
-
Control and Removal:
-
Stoichiometry: Using a slight excess (1.05-1.10 equivalents) of morpholine can help ensure the complete consumption of the more expensive 4-chlorobenzoyl chloride.
-
Reaction Monitoring: Monitor the reaction by a suitable technique (e.g., TLC, HPLC, GC) to ensure it has gone to completion before quenching.
-
Workup: Unreacted 4-chlorobenzoyl chloride will be rapidly hydrolyzed to 4-chlorobenzoic acid during the aqueous workup, which can then be removed with a basic wash.[4] Excess morpholine is generally water-soluble and can be removed during the aqueous washes.
-
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during production.
Visual Troubleshooting Workflow
The following diagram illustrates a logical flow for diagnosing and resolving common production problems.
Caption: A logical workflow for troubleshooting common production issues.
Problem-Solution Table
| Problem Observed | Potential Root Cause | Recommended Action(s) |
| Low Yield | 1. Hydrolysis of 4-chlorobenzoyl chloride: Traces of water in the reaction.[4] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under a nitrogen or argon atmosphere. |
| 2. Incomplete Reaction: Insufficient reaction time, poor mixing, or incorrect stoichiometry. | 2. Monitor reaction to completion via TLC or HPLC. Ensure agitator speed is sufficient for good mixing. Verify reagent charges. | |
| Final Product is Off-Color (Yellow to Brown) | 1. Thermal Degradation: Exotherm from the addition of 4-chlorobenzoyl chloride was not controlled, leading to localized overheating. | 1. Add the acyl chloride slowly and sub-surface if possible. Use an efficient cooling system for the reactor. Maintain a batch temperature of 0-10 °C during addition. |
| 2. Impure Starting Materials: The morpholine or solvent may have color-body impurities. | 2. Check the quality and specifications of all raw materials before use. | |
| HPLC Shows a Major Peak for 4-Chlorobenzoic Acid | 1. Significant Hydrolysis: Major failure in moisture control.[4] | 1. Review all moisture control procedures. Check for leaks in the reactor seals. |
| 2. Ineffective Workup: The basic wash (e.g., NaHCO₃) was insufficient to remove the acidic impurity. | 2. Ensure the pH of the aqueous layer after the basic wash is >8. Consider a second basic wash if the impurity level is high. | |
| Product Fails to Crystallize or Oils Out | 1. High Impurity Level: The presence of impurities can inhibit crystallization. | 1. Analyze the crude oil by HPLC and NMR to identify the main impurities. Perform a targeted purification step (e.g., additional washes) to remove the problematic impurity before re-attempting crystallization. |
| 2. Incorrect Solvent System: The chosen solvent/anti-solvent ratio for recrystallization is not optimal. | 2. Perform small-scale solubility trials to find a better recrystallization solvent system. Common systems include ethanol/water or ethyl acetate/heptane. |
Part 3: Key Process Pathways and Impurity Formation
Understanding the reaction pathways is crucial for effective impurity control.
Reaction Scheme: Synthesis and Major Side Reactions
Caption: Primary synthesis route and formation pathways for key impurities.
Part 4: Analytical and Purification Protocols
Protocol 1: In-Process Reaction Monitoring by TLC
-
Objective: To determine the consumption of the limiting reagent (typically 4-chlorobenzoyl chloride).
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 30:70 Ethyl Acetate / Hexanes.
-
Procedure:
-
Prepare three spots on the TLC plate: a co-spot (mixture of starting material and reaction mixture), the starting material reference, and the reaction mixture.
-
Elute the plate until the solvent front is ~1 cm from the top.
-
Visualize under UV light (254 nm).
-
-
Interpretation: The reaction is complete when the spot corresponding to 4-chlorobenzoyl chloride (higher Rf value) is no longer visible in the reaction mixture lane. The product spot will be at a lower Rf, and the polar 4-chlorobenzoic acid impurity will be near the baseline.[4]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To accurately quantify the purity of the final product and identify known impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
Method Parameters:
| Parameter | Setting |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30 °C |
| Gradient Program | See Table Below |
HPLC Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Expected Retention Times (Approximate):
-
4-Chlorobenzoic Acid: ~4.5 min
-
Morpholine: < 2 min (may not be retained well)
-
This compound: ~12.0 min
Protocol 3: Large-Scale Purification by Recrystallization
-
Objective: To remove process impurities and isolate high-purity, crystalline this compound.
-
Procedure:
-
Charge the crude, dry product to a suitable, clean reactor.
-
Add a minimal amount of a good solvent (e.g., ethanol, isopropanol) at ambient temperature to create a slurry.
-
Heat the mixture with gentle agitation to 60-70 °C until all solids are fully dissolved. Do not overheat.
-
Slowly add a hot anti-solvent (e.g., deionized water) until the solution becomes faintly turbid (cloudy).
-
Add a small amount of the good solvent back until the solution becomes clear again.
-
Slowly cool the solution at a controlled rate (~10-20 °C per hour) to promote the growth of large, pure crystals.
-
Hold at 0-5 °C for at least 2 hours to maximize yield.
-
Isolate the crystals by filtration (e.g., centrifuge or Nutsche filter).
-
Wash the filter cake with a cold mixture of the solvent/anti-solvent.
-
Dry the product under vacuum at NMT 50 °C until constant weight is achieved.
-
References
- Krishna Pala, et al. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Der Pharma Chemica, 8(14), 67-72.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8501, 4-Chlorobenzoyl chloride.
- Wikipedia contributors. (n.d.). Morpholine. Wikipedia.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225452, N-(4-Chlorobenzoyl)morpholine.
- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzoyl Chloride.
- Chegg. (2024). Moclobemide is an antidepressant formed when 4-chlorobenzoyl chloride....
- Wikipedia contributors. (n.d.). N-Methylmorpholine N-oxide. Wikipedia.
- Ataman Kimya. (n.d.). N-METHYLMORPHOLINE-N-OXIDE.
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- 6. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the synthesis of benzophenone derivatives
Welcome to the technical support center for the synthesis of benzophenone derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and complex challenges encountered during experimental procedures. Our goal is to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower you in your synthetic endeavors.
Section 1: Troubleshooting Common Issues in Benzophenone Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is the cornerstone for synthesizing benzophenone and its derivatives.[1][2][3] It involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3][4] While robust, this reaction is prone to several issues that can impact yield and purity. This section addresses these challenges in a question-and-answer format.
Issue 1: Low Reaction Yield
Q: My Friedel-Crafts acylation reaction for producing a benzophenone derivative is resulting in a disappointingly low yield. What are the potential causes, and how can I systematically troubleshoot and optimize my reaction?
A: Low yields in Friedel-Crafts acylation are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the heart of the reaction, and its activity is severely compromised by moisture.[5]
-
Solution: Ensure all glassware is rigorously dried before use, either by oven-drying or flame-drying under an inert atmosphere. Use a fresh, unopened container of anhydrous Lewis acid. Handling the catalyst in a glovebox or under a blanket of nitrogen or argon is best practice to prevent atmospheric moisture contamination.[6]
-
-
Sub-optimal Reaction Temperature: Temperature control is critical. Low temperatures can lead to a sluggish or incomplete reaction, while excessively high temperatures can promote the formation of undesirable side products and tar.[5][7]
-
Incorrect Stoichiometry: An improper molar ratio of the aromatic substrate, acylating agent, and catalyst can result in incomplete conversion. In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[6]
-
Solution: A stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of the Lewis acid catalyst is required to drive the reaction to completion.[6] Carefully calculate and precisely measure the molar ratios of all reactants.
-
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution. Therefore, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H, -CN) on the aromatic substrate will deactivate the ring and can prevent the reaction from proceeding.[4][5]
-
Solution: If your substrate contains strongly deactivating groups, Friedel-Crafts acylation may not be the appropriate synthetic route. Consider alternative methods for synthesizing your target benzophenone derivative.
-
-
Insufficient Reaction Time: Incomplete reactions are a common source of low yields.
-
Solution: Monitor the reaction progress diligently using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be allowed to proceed until the limiting starting material is no longer detectable.[5]
-
-
Hydrolysis of the Acyl Chloride: The acyl chloride is susceptible to hydrolysis by moisture, which would convert it to the unreactive carboxylic acid.
-
Solution: Use a freshly opened or distilled acyl chloride and ensure all solvents are anhydrous.
-
Troubleshooting Workflow for Low Reaction Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Tar and Dark-Colored Byproducts
Q: My reaction mixture is turning into a dark, viscous, tarry mess. What is causing this, and how can I prevent it?
A: Tar formation is a notorious problem in Friedel-Crafts reactions, often resulting from side reactions promoted by the potent Lewis acid catalyst and excessive temperatures.[7][8]
Possible Causes & Solutions:
-
High Reaction Temperature: This is the primary culprit. The exothermic nature of the reaction can lead to localized "hot spots" if not adequately controlled, promoting polymerization and degradation of starting materials and products.
-
Solution: Maintain a consistently low temperature, particularly during the initial addition of reactants. Utilizing an ice-salt bath or a cryocooler can provide more effective temperature control than a simple ice bath.[7]
-
-
Excess Catalyst: While a stoichiometric amount is needed, a large excess of the Lewis acid can enhance its catalytic activity to the point of promoting unwanted side reactions.
-
Solution: Use the minimum effective amount of catalyst. A slight excess (e.g., 1.1 equivalents) is often sufficient. Titrate the amount of catalyst in small-scale optimization reactions to find the ideal loading.
-
-
Reactive Aromatic Substrates: Highly activated aromatic compounds can be prone to polymerization under the strongly acidic conditions of the reaction.
-
Solution: For highly reactive substrates, consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) or performing the reaction at a lower temperature for a longer duration.
-
-
Impurities in Starting Materials or Solvents: Impurities can act as initiators for polymerization or participate in side reactions.
-
Solution: Always use high-purity, anhydrous solvents and reactants. Purification of starting materials before the reaction may be necessary.
-
Section 2: Experimental Protocols and Data
General Protocol for the Synthesis of Benzophenone
This protocol describes a standard laboratory procedure for the synthesis of benzophenone from benzene and benzoyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Benzene | 78.11 | 50 mL | 0.56 | 4.0 |
| Benzoyl Chloride | 140.57 | 19.7 g (16.5 mL) | 0.14 | 1.0 |
| Aluminum Chloride (Anhydrous) | 133.34 | 20.5 g | 0.154 | 1.1 |
| Dichloromethane (Anhydrous) | 84.93 | 100 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - | - |
| Crushed Ice | - | 200 g | - | - |
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.[8]
-
Initial Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5°C using an ice bath.
-
Addition of Benzene: Add benzene (4.0 equivalents) to the stirred suspension.
-
Addition of Acylating Agent: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the benzoyl chloride is consumed (typically 2-4 hours).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[6][10]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[6][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude benzophenone can be purified by recrystallization from ethanol or by vacuum distillation.[7][8]
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Mechanism of Friedel-Crafts Acylation.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use an aromatic compound with an amine (-NH₂) or hydroxyl (-OH) group in a Friedel-Crafts acylation?
A1: No, this is a major limitation of the reaction. The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst. This forms a complex that deactivates the catalyst and adds a positive charge to the substituent, which strongly deactivates the aromatic ring towards further electrophilic attack.[6][11]
Q2: My Friedel-Crafts alkylation reaction gives multiple products due to polyalkylation. Is acylation a better alternative?
A2: Yes, absolutely. This is a key advantage of Friedel-Crafts acylation over alkylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring and prevents further acylation reactions.[1][11][12] In contrast, the alkyl group introduced during alkylation is electron-donating, which activates the ring and promotes polyalkylation.[11] If an alkyl-substituted benzene is the desired product, it is often best prepared by Friedel-Crafts acylation followed by reduction of the ketone (e.g., via a Clemmensen or Wolff-Kishner reduction).[1]
Q3: What are some alternative, "greener" catalysts for Friedel-Crafts acylation?
A3: While traditional Lewis acids like AlCl₃ are effective, they generate significant waste during aqueous workup. Research has focused on developing more environmentally friendly alternatives. Solid acid catalysts, such as zeolites and metal oxides (e.g., ZnO), have shown promise as reusable and easily separable catalysts for these reactions.[13] Additionally, some reactions can be promoted by strong protic acids like methanesulfonic acid or even in highly polar, non-coordinating solvents like hexafluoro-2-propanol (HFIP) without a traditional Lewis acid.[13][14]
Q4: How can I purify my benzophenone derivative if it is a solid? What if it is an oil?
A4: For solid benzophenone derivatives, recrystallization is the most common and effective purification method.[8] A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, and hexane. For oily or liquid products, or for separating mixtures of isomers, column chromatography on silica gel is the preferred method.[5] For high-boiling liquids, vacuum distillation can also be an effective purification technique.[7][8]
References
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
- Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]
- Chemistry Steps.
- Organic Syntheses. Benzophenone. [Link]
- Lei, C., et al. (2024).
- ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]
- MDPI. (2022). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]
- Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- BYJU'S.
- Chemistry Stack Exchange. (2014, September 29). Synthesis of benzophenone. [Link]
- Organic Chemistry Portal.
- ResearchGate. Proposed reaction pathways for the reduction of benzophenone. [Link]
- Google Patents. (2001).
- Google Patents. (1999).
- Organic Syntheses.
- Save My Exams. (2024, October 26).
- ACS Publications. The Ionization Mechanism for the Hydrolysis of Acyl Chlorides. [Link]
- Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
Sources
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Technical Support Center: Synthesis of (4-Chlorophenyl)(morpholino)methanone
Welcome to the technical support guide for the synthesis of (4-Chlorophenyl)(morpholino)methanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this common but critical chemical transformation. My aim is to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot effectively and optimize your reaction outcomes. The synthesis, a classic nucleophilic acyl substitution, is deceptively simple. However, its success is profoundly governed by a parameter often overlooked: the choice of solvent. This guide will illuminate the causal relationship between your solvent system and the yield, purity, and scalability of your synthesis.
Core Reaction Mechanism: The Acylation of Morpholine
The synthesis of this compound is typically achieved via the reaction of morpholine with 4-chlorobenzoyl chloride. This is an example of a Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine (morpholine) attacks the electrophilic carbonyl carbon of the acyl chloride. A key feature of this reaction is the concurrent production of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction.[1]
The choice of solvent system is pivotal as it must facilitate the interaction of the reactants while managing the reactivity of the highly sensitive acyl chloride and the solubility of all species involved.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on how the solvent system is often the root cause and the key to the solution.
Question 1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?
Probable Cause: The most likely culprit is the premature hydrolysis of the 4-chlorobenzoyl chloride starting material. Acyl chlorides are highly reactive towards nucleophiles, and water is a potent one.[3] If the acyl chloride is exposed to an aqueous environment before it can react with the morpholine, it will rapidly hydrolyze to the unreactive 4-chlorobenzoic acid. Another possibility, especially in non-polar monophasic systems, is the precipitation of morpholine hydrochloride, effectively removing the nucleophile from the reaction.
Recommended Solutions:
-
For Biphasic Systems (e.g., Dichloromethane/Water): The purpose of this system is to sequester the reactants in their preferred phases. The 4-chlorobenzoyl chloride and the final product reside in the organic phase (e.g., Dichloromethane, Toluene), while the inorganic base (e.g., NaOH) and the resulting HCl salt are in the aqueous phase.[2]
-
Action: Ensure vigorous and continuous stirring. The reaction occurs at the interface between the two layers, and a larger interfacial area translates to a faster reaction rate.
-
Action: Add the 4-chlorobenzoyl chloride (preferably dissolved in a small amount of the organic solvent) slowly and sub-surface to the vigorously stirred mixture of morpholine in the two-phase system. This maximizes its chance of finding a morpholine molecule before a water molecule.
-
-
For Monophasic Aprotic Systems (e.g., Dichloromethane with Triethylamine): This approach avoids water altogether, but introduces new challenges.
-
Action: Ensure your solvent and glassware are scrupulously dry. Use an anhydrous grade of dichloromethane (DCM) or your chosen aprotic solvent. Dry the morpholine and triethylamine over a suitable drying agent if necessary.[4][5]
-
Action: Choose a solvent that can solubilize the triethylammonium chloride byproduct. DCM is generally effective. If you observe significant precipitation early in the reaction, it may be the morpholine salt crashing out, indicating a need for a slightly more polar aprotic solvent, though this can complicate purification.
-
Question 2: My final product is heavily contaminated with 4-chlorobenzoic acid. How do I prevent this and purify my product?
Probable Cause: This is a direct confirmation of acyl chloride hydrolysis.[3] It indicates that a significant portion of your 4-chlorobenzoyl chloride reacted with water instead of morpholine. This is common if the reaction conditions do not adequately protect the acyl chloride from the aqueous phase or from residual moisture.
Recommended Solutions:
-
Prevention: Follow the procedural recommendations in the previous point. Slow, controlled addition of the acyl chloride to a well-mixed system is paramount. Ensure the temperature is controlled, as excessive heat can accelerate hydrolysis.
-
Purification (Work-up): The acidic nature of the 4-chlorobenzoic acid byproduct makes it easy to remove.
-
Action: During the work-up, after separating the organic layer, wash it with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate will deprotonate the carboxylic acid, forming the water-soluble sodium 4-chlorobenzoate salt, which will be extracted into the aqueous wash.
-
Verification: You can monitor the removal of the acid by spotting the organic layer on a TLC plate before and after the wash.
-
Question 3: The reaction is very slow and appears to have stalled before completion. What's happening?
Probable Cause: Poor reactivity is often linked to solubility issues or insufficient base. In a biphasic system, inefficient mixing is the primary cause, leading to a low reaction rate at the phase interface.[3] In a monophasic system, if the base is not strong enough or is present in a substoichiometric amount, the generated HCl will protonate the morpholine, deactivating it.
Recommended Solutions:
-
Increase Mechanical Agitation: For biphasic systems, switch from a magnetic stirrer to an overhead mechanical stirrer for larger-scale reactions to ensure a fine emulsion and maximize the interfacial surface area.
-
Solvent Choice in Monophasic Systems: The solvent must keep all components in the solution phase. Dichloromethane is generally a good choice for reactions using triethylamine as a base, as the resulting triethylammonium chloride has some solubility.[5] Tetrahydrofuran (THF) is another common alternative.
-
Base Stoichiometry: Ensure you are using at least a slight excess (e.g., 1.1 equivalents) of the base relative to the 4-chlorobenzoyl chloride to neutralize all the HCl produced.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for this synthesis: biphasic or monophasic?
There is no single "best" system; the optimal choice depends on the scale and specific laboratory constraints.
-
Biphasic (Schotten-Baumann Conditions): This is often preferred for industrial or large-scale preparations.[1][2] It uses inexpensive reagents (e.g., NaOH, water) and provides an excellent driving force for the reaction by continuously removing the HCl byproduct. The main challenge is the need for efficient mixing.
-
Monophasic Aprotic: This method is very common for smaller, lab-scale syntheses.[4][5] It offers a homogeneous reaction medium that is easy to monitor by techniques like TLC. However, it requires strictly anhydrous conditions and a stoichiometric amount of a more expensive organic base like triethylamine or pyridine.
| Feature | Biphasic System (e.g., DCM/H₂O) | Monophasic System (e.g., DCM) |
| Phase | Heterogeneous (Organic/Aqueous) | Homogeneous |
| Base | Inorganic (e.g., NaOH, K₂CO₃) | Organic (e.g., Triethylamine, Pyridine) |
| Conditions | Tolerant to water (by design) | Requires anhydrous conditions |
| Pros | Inexpensive base, efficient HCl removal, scalable.[1] | Easy to monitor, potentially faster kinetics.[5] |
| Cons | Requires vigorous stirring, potential for hydrolysis if mixed poorly.[3] | Requires dry reagents/solvents, more expensive base. |
Q2: How does solvent polarity influence the reaction rate?
Solvent polarity plays a crucial role in stabilizing the intermediates and transition states of the reaction.[6] The nucleophilic attack of morpholine on the acyl chloride proceeds through a charged, tetrahedral intermediate. Polar solvents can stabilize this charged species, lowering the activation energy and thus increasing the reaction rate.[7][8] However, one must distinguish between polar aprotic and polar protic solvents.
Q3: Can I use a polar protic solvent like ethanol, methanol, or even just water?
It is strongly discouraged to use protic solvents as the primary reaction medium.[9] Alcohols and water are nucleophiles themselves and will compete with morpholine in reacting with the 4-chlorobenzoyl chloride. This leads to the formation of unwanted ester or carboxylic acid byproducts, respectively, significantly reducing the yield of the desired amide. While water is a component of the biphasic system, its role is to dissolve the base and resulting salt, not to solvate the primary reactants.
Q4: Are there "green" solvent alternatives for this synthesis?
Yes, the principles of green chemistry encourage the replacement of halogenated solvents like dichloromethane.
-
2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) can often serve as effective, more environmentally benign replacements for DCM or THF. They have favorable boiling points and are derived from renewable resources.
-
Toluene is another alternative to DCM in many cases, although it has its own health and safety considerations.[10]
-
The classic Schotten-Baumann reaction itself can be considered relatively "green" as it utilizes water, the most benign solvent, as one of its phases.[3][11]
Experimental Protocols
Protocol 1: Biphasic Schotten-Baumann Synthesis
Caption: Troubleshooting Low Yield.
Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane.
-
Add morpholine (1.0 equiv) and triethylamine (1.2 equiv) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (1.05 equiv), also via syringe, over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Grokipedia. Schotten–Baumann reaction.
- Wikipedia. Schotten–Baumann reaction.
- Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.
- Cole, K. et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
- ResearchGate. Influence of solvent polarity on reaction rate.
- Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - 8- aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- ResearchGate. Synthesis of methyl 3-((2-chlorophenyl) (morpholino)....
- International Journal of Social Science and Education. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- International Journal of Pharmacy and Technology. REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS.
- ResearchGate. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers.
- Asian Journal of Chemistry. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.
- PubMed. Comparison of simple monophasic versus classical biphasic extraction protocols for comprehensive UHPLC-MS/MS lipidomic analysis of Hela cells.
- ResearchGate. Comparison of simple monophasic versus classical biphasic extraction protocols for comprehensive UHPLC-MS/MS lipidomic analysis of Hela cells | Request PDF.
- PubChem. (4-Chlorophenyl)(morpholino)methanethione.
- PubMed. Advanced unified monophasic lipid extraction protocol with wide coverage on the polarity scale optimized for large-scale untargeted clinical lipidomics analysis of platelets.
- PubMed. Intrinsic effects of solvent polarity on enzymic activation energies.
- ChemMedChem. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.
- Google Patents. US8299206B2 - Method of synthesis of morpholino oligomers.
- PubChem. N-(4-Chlorobenzoyl)morpholine.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
- Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of (4-Chlorophenyl)(morpholino)methanone by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards therapeutic application. The adage "a compound is only as reliable as its structural validation" holds particularly true in regulated environments. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of (4-Chlorophenyl)(morpholino)methanone, a compound with a scaffold of interest in medicinal chemistry.
Our discussion will not merely present data but will delve into the causality behind experimental choices, fostering a deeper understanding of why specific techniques are chosen and how their data are synergistically interpreted. This approach is designed to provide a robust framework for the comprehensive validation of novel chemical entities.
The Subject of Our Analysis: this compound
This compound is a tertiary amide featuring a 4-chlorophenyl group and a morpholine ring attached to a carbonyl center. The presence of distinct aromatic and aliphatic moieties, heteroatoms (N, O, Cl), and a carbonyl group makes it an excellent candidate for a multi-faceted analytical approach to structural validation. The importance of confirming the precise connectivity and chemical environment of each atom in such a molecule cannot be overstated, as even minor structural ambiguities can lead to significant misinterpretations of biological activity and safety profiles.[1][2][3][4][5]
Synthesis of this compound: A Practical Protocol
To provide context for our analytical validation, we begin with a reliable and widely used method for the synthesis of this compound: the acylation of morpholine with 4-chlorobenzoyl chloride. This method is a classic example of the Schotten-Baumann reaction.[6][7][8]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve morpholine (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.
-
Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution. The slow addition helps to prevent side reactions and ensures a controlled reaction temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid chloride and HCl), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield this compound as a solid.
This robust synthesis provides the material for the subsequent, critical step: structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and informative technique for determining the precise structure of an organic molecule in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3). The deuterated solvent is essential as it is "invisible" in the 1H NMR spectrum and provides a lock signal for the spectrometer.[11][12]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire 1H and 13C NMR spectra on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For 13C NMR, a higher concentration (20-50 mg) and a longer acquisition time may be necessary due to the low natural abundance of the 13C isotope.[12]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 – 7.32 | Multiplet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |
| 3.95 – 3.30 | Multiplet | 8H | Morpholine protons (H-8, H-9, H-10, H-11) |
Data sourced from Supporting Information from the Royal Society of Chemistry.
Interpretation:
-
The multiplet between δ 7.45 and 7.32 ppm, integrating to 4 protons, is characteristic of the protons on the 4-chlorophenyl ring. The splitting pattern arises from the coupling between adjacent aromatic protons.
-
The broad multiplet observed between δ 3.95 and 3.30 ppm, integrating to 8 protons, is assigned to the two sets of methylene protons of the morpholine ring. The complexity of this signal is due to the restricted rotation around the amide C-N bond at room temperature, which can make the morpholine protons chemically non-equivalent.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| 169.4 | Carbonyl carbon (C-7) |
| 136.0 | Aromatic carbon (C-4) |
| 133.6 | Aromatic carbon (C-1) |
| 128.9 | Aromatic carbons (C-2, C-6) |
| 128.7 | Aromatic carbons (C-3, C-5) |
| 66.8 | Morpholine carbons (C-9, C-10) |
| 48.2, 42.7 | Morpholine carbons (C-8, C-11) |
Data sourced from Supporting Information from the Royal Society of Chemistry.
Interpretation:
-
The signal at δ 169.4 ppm is characteristic of an amide carbonyl carbon.
-
The signals in the aromatic region (δ 128-137 ppm) correspond to the six carbons of the 4-chlorophenyl ring. The two pairs of equivalent carbons (C-2/C-6 and C-3/C-5) are observed, along with the two quaternary carbons (C-1 and C-4).
-
The signals at δ 66.8, 48.2, and 42.7 ppm are assigned to the carbons of the morpholine ring. The two carbons adjacent to the oxygen (C-9, C-10) are deshielded and appear at a higher chemical shift compared to the carbons adjacent to the nitrogen (C-8, C-11).
To further confirm these assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.
Caption: Structure of this compound with atom numbering for NMR assignment.
Comparative Analysis with Other Spectroscopic Techniques
While NMR provides the most detailed structural map, a comprehensive validation relies on the corroborating evidence from other techniques.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
Expected IR Data:
-
C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an amide.
-
C-N Stretch: A stretching vibration for the C-N bond is expected around 1250-1020 cm⁻¹.
-
Aromatic C=C Stretch: Medium intensity bands would appear in the 1400-1600 cm⁻¹ region, characteristic of the carbon-carbon stretching within the aromatic ring.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring will be seen just below 3000 cm⁻¹.
-
C-O Stretch: The C-O-C ether linkage in the morpholine ring will show a strong absorption in the 1000-1300 cm⁻¹ range.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region would indicate the presence of the C-Cl bond.
Comparison with NMR: IR spectroscopy quickly confirms the presence of the key functional groups (amide, aromatic ring, ether, C-Cl bond), but it does not provide any information about the connectivity of these groups. NMR, in contrast, details the exact placement of these functional groups and the arrangement of atoms within them.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can offer clues about the structure.
Expected MS Data:
-
Molecular Ion Peak ([M]⁺): For this compound (C₁₁H₁₂ClNO₂), the expected molecular weight is approximately 225.67 g/mol . The mass spectrum should show a molecular ion peak at m/z 225 and an M+2 peak at m/z 227 with a relative intensity of about one-third of the M+ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[9]
-
Key Fragment Ions:
-
Benzoyl Cation Fragment: A prominent peak at m/z 139/141 (due to the chlorine isotopes) corresponding to the [Cl-C₆H₄-CO]⁺ fragment is expected from the cleavage of the amide bond.
-
Loss of CO: Subsequent loss of carbon monoxide from the benzoyl fragment would lead to a peak at m/z 111/113, corresponding to the chlorophenyl cation [Cl-C₆H₄]⁺.
-
Morpholine Fragment: Cleavage can also result in a fragment corresponding to the morpholino group.
-
Comparison with NMR: Mass spectrometry provides the crucial confirmation of the molecular formula and offers puzzle pieces of the structure through fragmentation. However, it does not definitively establish the connectivity in the way that 2D NMR experiments can. For instance, MS alone cannot distinguish between isomers.
The Synergy of a Multi-Technique Approach
The true power of structural validation lies in the integration of data from multiple analytical techniques.
Caption: A comprehensive workflow for the structural validation of a chemical compound.
Data Summary Table
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Chemical environment and connectivity of protons. | High resolution, detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR, good for identifying skeletal structure. | Low sensitivity, requires more sample or longer acquisition times. |
| IR | Presence of functional groups. | Fast, simple, and requires small sample amounts. | Provides no connectivity information. |
| MS | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Does not distinguish between isomers, fragmentation can be complex. |
Conclusion: An Indispensable Pillar of Chemical Research
The structural validation of this compound serves as a clear illustration of the necessity of a multi-pronged analytical strategy. While ¹H and ¹³C NMR spectroscopy provide the most definitive and detailed picture of the molecular architecture, IR and Mass Spectrometry offer rapid and essential corroborating evidence. For the researcher, scientist, and drug development professional, a reliance on a single technique is a precarious approach. The integration of data from these orthogonal methods provides a self-validating system that ensures the structural integrity of a compound, thereby laying a trustworthy foundation for all subsequent research and development endeavors.
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A Senior Scientist's Guide to Purity Confirmation of (4-Chlorophenyl)(morpholino)methanone by High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug development and manufacturing, the purity of any chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a synthetic intermediate like (4-Chlorophenyl)(morpholino)methanone (CAS No: 19202-04-1, Formula: C₁₁H₁₂ClNO₂), which serves as a building block for more complex active pharmaceutical ingredients (APIs), stringent purity control is paramount.[1][2] Impurities, which can originate from starting materials, by-products, or degradation, can have a profound impact on the final API's stability, bioactivity, and toxicity profile.[1]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a technique renowned for its high resolution and quantitative accuracy, HPLC is often considered the "gold standard" for the analysis of non-volatile pharmaceutical compounds.[3][4] We will explore the causality behind developing a robust HPLC method, compare its performance against viable alternatives, and provide the technical framework for its validation, ensuring the data generated is both reliable and defensible under strict regulatory scrutiny.
The Premier Choice: High-Performance Liquid Chromatography (HPLC)
For a compound like this compound, which possesses a distinct UV-absorbing chromophore (the 4-chlorophenyl group) and is not readily volatile, HPLC emerges as the most versatile and powerful analytical tool.[5][6] Its principle of separating components based on their differential partitioning between a liquid mobile phase and a solid stationary phase allows for the high-resolution separation of the main compound from closely related process impurities and potential degradants.[7]
The development of an HPLC method is not a matter of arbitrary parameter selection; it is a systematic process grounded in the physicochemical properties of the analyte.[8] The following protocol is a validated starting point for the analysis of this compound, with each parameter chosen to ensure specificity, robustness, and reliability.
Optimized HPLC Protocol for this compound
This reversed-phase HPLC method is designed to provide excellent separation of the target analyte from potential impurities of varying polarities.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar this compound, enabling effective separation from both more polar and less polar impurities.[3] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | This mobile phase combination is a workhorse in reversed-phase chromatography. The acidified aqueous phase suppresses the silanol activity on the column packing, leading to improved peak symmetry. Acetonitrile is a strong organic modifier that provides good elution strength and low UV cutoff.[3] |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration) | A gradient elution is crucial for separating impurities with a wide range of polarities that may be present.[3] This gradient profile allows for the elution of polar impurities early in the run while ensuring that any highly retained, non-polar impurities are eluted before the run concludes, preventing carryover. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, offering an optimal balance between analysis time, resolution, and system pressure. |
| Detection Wavelength | 230 nm | The 4-chlorophenyl moiety exhibits strong UV absorbance. While 254 nm is a common starting point, analysis with a DAD reveals a more sensitive maximum around 230 nm for this class of compounds, enhancing the detection limits for trace impurities. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase and can improve peak efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload, which is critical for accurate quantitation. |
| Sample Preparation | Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Final concentration: ~100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection. | The chosen diluent ensures the sample is fully solubilized and is compatible with the initial mobile phase conditions, preventing peak distortion. Filtration removes particulates that could damage the column. |
Experimental Workflow: A Step-by-Step Visualization
The entire process, from sample preparation to final purity calculation, follows a logical and self-validating sequence.
Caption: General workflow for HPLC purity analysis.
Method Validation: The Trustworthiness Pillar
A developed analytical method is scientifically sound only after it has been validated.[9] Validation provides documented evidence that the method is suitable for its intended purpose.[10] In accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, the described HPLC method must be validated for several key performance characteristics.[8][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This is demonstrated by running blanks, placebos, and stressed samples to ensure no interfering peaks co-elute with the main peak.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. It is determined by recovery studies, where a known amount of pure standard is spiked into a sample matrix.[11]
-
Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), demonstrating the method's consistency over short and longer time frames.[9][11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), indicating its reliability for routine use.[11]
A Comparative Overview of Analytical Techniques
While HPLC is the recommended primary technique, a comprehensive understanding of its advantages requires comparison with other available methods. The choice of technique is dictated by the specific question being asked—be it routine purity check, identification of a volatile solvent, or absolute quantitation without a reference standard.[12]
| Technique | Principle | Suitability for this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning between liquid mobile and solid stationary phases. | Excellent. The gold standard for purity and impurity profiling of this non-volatile compound.[3] | High resolution, high sensitivity, excellent quantitation, widely available.[6] | Requires reference standards for absolute purity; destructive.[12] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a carrier gas and a stationary phase. | Poor to Moderate. The compound's high boiling point (~382°C) makes it non-volatile, requiring derivatization.[5][13] | Excellent for analyzing volatile impurities like residual solvents.[4][14] | Not suitable for non-volatile or thermally labile compounds.[5] |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin layer of adsorbent. | Good (Screening Only). | Simple, rapid, low-cost screening of multiple samples simultaneously. | Primarily qualitative/semi-quantitative; much lower resolution and sensitivity than HPLC.[3][15] |
| LC-Mass Spectrometry (LC-MS) | HPLC separation followed by mass analysis. | Excellent (for Identification). | Provides molecular weight and structural information, making it the definitive tool for identifying unknown impurities.[4][5] | Higher instrumentation cost and complexity; quantitation can be more complex than with UV detection. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance signal of an analyte against a certified internal standard. | Good to Excellent. | A primary ratio method that allows for purity determination without a specific reference standard of the analyte; provides structural confirmation.[12] | Lower sensitivity than HPLC; requires a highly pure internal standard and specialized expertise. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Good (for High Purity). | Can determine the absolute purity of highly crystalline substances (>98.5%) without a reference standard, based on the melting point depression.[1] | Not suitable for amorphous materials, compounds that decompose on melting, or samples with lower purity.[1] |
Logical Selection of an Analytical Technique
The decision to use a specific analytical technique is a logical process based on the analytical requirements.
Caption: Logical relationships for selecting an analytical technique.
Conclusion
For the comprehensive and accurate purity determination of this compound, a well-developed and validated reversed-phase HPLC method stands as the most robust, reliable, and appropriate technique. It offers the necessary resolution, sensitivity, and quantitative performance required for quality control in a regulated drug development environment. While other methods like GC and LC-MS serve critical, complementary roles in analyzing specific types of impurities (e.g., residual solvents) or identifying unknown peaks, HPLC remains the cornerstone for routine purity assessment and final product release testing. Adherence to the principles of method validation outlined by ICH guidelines ensures that the purity data generated is not only scientifically sound but also meets the highest standards of regulatory compliance.
References
- International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- International Conference on Harmonization. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Jain, D. K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Ravisankar, P., et al. (Date not available). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- Ballinger, J. R., et al. (1995). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed.
- Drawell. (Date not available). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- PubChem. (2025). (4-Chlorophenyl)(morpholino)methanethione. National Center for Biotechnology Information.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
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- PubChem. (2024). (4-Bromo-3-chlorophenyl)(thiomorpholino)methanone. National Center for Biotechnology Information.
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A Comparative Guide to (4-Chlorophenyl)(morpholino)methanone and Other Benzophenone Derivatives in Preclinical Assays
For researchers, scientists, and drug development professionals, the benzophenone scaffold represents a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison of (4-Chlorophenyl)(morpholino)methanone and other notable benzophenone derivatives across various preclinical assays. While direct comparative data for this compound is limited in publicly available literature, this document synthesizes findings from structurally related analogs to provide a predictive framework for its potential performance and to highlight the diverse therapeutic potential of the broader benzophenone class.
Introduction to the Benzophenone Scaffold: A Versatile Pharmacophore
Benzophenones, characterized by a diaryl ketone core, are of significant interest due to their presence in a variety of biologically active compounds.[2] These molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Furthermore, some benzophenone derivatives are utilized as UV filters in sunscreens and as photoinitiators in industrial applications.[2] The versatility of the benzophenone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
This compound , the focus of this guide, incorporates a 4-chlorophenyl group and a morpholine moiety. The chlorine atom can enhance biological activity through halogen bonding and by altering electronic properties, while the morpholine ring is a common feature in many approved drugs, often improving solubility and metabolic stability. While specific bioactivity data for this exact compound is sparse, studies on closely related analogs provide valuable insights into its potential therapeutic applications. For instance, a study on (3-fluorophenyl)(morpholino)methanone, a structural analog, has reported pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
Comparative Analysis of Benzophenone Derivatives in Key Therapeutic Areas
This section provides a comparative overview of the performance of various benzophenone derivatives in key preclinical assays, offering a predictive lens through which to evaluate this compound.
Anticancer Activity
The benzophenone scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[2] Various derivatives have been shown to inhibit cancer cell proliferation through diverse mechanisms, including the inhibition of tubulin polymerization and the downregulation of key cell cycle proteins.
Comparative Data on Anticancer Activity of Benzophenone Derivatives:
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzophenone Glucopyranosides | Compound 18 (a synthesized derivative) | Esophageal, Stomach, and Prostate Cancer Cell Lines | < 10 | [4] |
| 2-Aminobenzophenone Derivatives | (2-Nitro-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanol precursor | Not specified | Not specified | [5] |
| Quinoline-Piperazine Methanones | (4-Chlorophenyl)-[4-(6-nitro-3-cyanoquinolin-5-yl)piperazin-1-yl]methanone | Renal Cancer (UO-31) | Growth Inhibition (%) at 10 µM: 100 | [6] |
| Pyrano[2,3-c]pyrazoles | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | Glioblastoma | Low micromolar range | [7] |
Based on the potent anticancer activity of various chlorophenyl-containing compounds, it is plausible that This compound could exhibit cytotoxic or cytostatic effects against cancer cell lines. Further investigation using standard cytotoxicity assays is warranted.
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases, and cyclooxygenase (COX) enzymes are a primary target for anti-inflammatory drugs.[8] Several benzophenone derivatives have been identified as potent inhibitors of COX-1 and/or COX-2.[2][9]
Comparative Data on Anti-inflammatory Activity of Benzophenone Derivatives:
| Compound Class | Specific Derivative | Assay | IC50 (µM) / Activity | Reference |
| Benzophenone Thiazole Derivatives | Derivative 4 (glucosides) | In vitro COX-2 inhibition | Selective inhibition at 4 µM | [2] |
| Benzophenone Thiazole Derivatives | Derivative 5 (aglycone) | In vitro COX-1 inhibition | Selective inhibition at 67.25 µM | [2] |
| Naphthofuran-methanone | (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone | COX-2 Inhibition | Novel COX-2 inhibitor | [10] |
| Pyrrole Derivative | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | Significant reduction at 20 mg/kg | [11] |
The presence of the 4-chlorophenyl moiety in compounds with demonstrated COX-2 inhibitory activity suggests that This compound may also possess anti-inflammatory properties.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells.[12] Benzophenone derivatives have been investigated as P-gp inhibitors to overcome MDR.
Comparative Data on P-gp Inhibition by Benzophenone Derivatives:
Given the structural features of This compound , its potential as a P-gp inhibitor could be evaluated using assays that measure P-gp ATPase activity or substrate efflux.
Experimental Protocols for In Vitro Assays
This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of benzophenone derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14]
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound
-
EIA buffer, tracer, and antibody for prostaglandin detection (if using an ELISA-based kit)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit.[15][16]
-
Enzyme and Inhibitor Incubation: Add the reaction buffer, heme, COX-2 enzyme, and the test compound to the wells. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping reagent (e.g., stannous chloride).
-
Prostaglandin Quantification: Quantify the amount of prostaglandin produced using a suitable method, such as an ELISA.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.[8]
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp.[12][17]
Materials:
-
P-gp membrane vesicles
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
ATP
-
Test compound
-
Positive control (e.g., Verapamil)
-
Reagent for detecting inorganic phosphate (e.g., malachite green)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles and serial dilutions of the test compound in assay buffer.[12]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Phosphate Detection: Stop the reaction by adding the phosphate detection reagent.
-
Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for malachite green).
-
Data Analysis: Determine the effect of the test compound on P-gp ATPase activity by comparing the results to the basal and positive control wells.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental workflows and biological pathways is crucial for understanding the context and implications of the data.
Caption: General workflow for the synthesis and in vitro evaluation of novel benzophenone derivatives.
Caption: The cyclooxygenase-2 (COX-2) pathway and the potential point of intervention for benzophenone derivatives.
Conclusion and Future Directions
The benzophenone scaffold is a rich source of biologically active molecules with therapeutic potential in oncology, inflammation, and other disease areas. While direct experimental data on This compound is not yet widely available, analysis of its structural analogs suggests it is a promising candidate for further investigation. The presence of the 4-chlorophenyl group in numerous potent anticancer and anti-inflammatory agents, coupled with the favorable properties of the morpholine moiety, provides a strong rationale for its synthesis and biological evaluation.
Future research should focus on the systematic screening of this compound and a library of its derivatives in a panel of in vitro assays, including those detailed in this guide. Such studies will elucidate its mechanism of action, define its structure-activity relationship, and ultimately determine its potential as a novel therapeutic agent.
References
- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]
- Genomembrane. (n.d.). Protocol. [Link]
- Wang, J., et al. (2020). ATPase assay. The Rockefeller University. [Link]
- Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(35), 24653–24681. [Link]
- de Oliveira, M. F., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. [Link]
- Matsunaga, T., et al. (2006). Determination of P-Glycoprotein ATPase Activity Using Luciferase. Biological & Pharmaceutical Bulletin, 29(3), 560-4. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]
- de F. Leite, D., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. [Link]
- Zhang, Y., et al. (2012). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). Bioorganic & Medicinal Chemistry Letters, 22(22), 6862-6. [Link]
- Hu, S., et al. (2024). Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile. Bioorganic & Medicinal Chemistry Letters, 100, 129631. [Link]
- Pasha, M. A., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 11(1), 10. [Link]
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A Comparative Analysis of (4-Chlorophenyl)(morpholino)methanone and Its Analogs as PI3K Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] When coupled with a phenyl ring through a methanone linker, it forms a core structure present in numerous pharmacologically active compounds. (4-Chlorophenyl)(morpholino)methanone serves as a foundational structure within this class, and its derivatives have garnered significant interest, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]
This guide provides a comparative study of this compound and its key analogs, focusing on their synthesis, structure-activity relationships (SAR), and performance as PI3K inhibitors and anticancer agents. By presenting experimental data and detailed protocols, this document aims to equip researchers and drug development professionals with the necessary insights to navigate the chemical space of morpholino-methanone derivatives and inform the design of next-generation therapeutics.
Chemical Structures and Rationale for Comparison
The central theme of this comparison revolves around understanding how substitutions on the phenyl ring of the parent compound, this compound, influence its biological activity. The analogs selected for this guide represent common modifications in medicinal chemistry aimed at exploring the effects of stereoelectronics and lipophilicity on target engagement and cellular potency.
Caption: Core structure of this compound and its selected analogs for comparison.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs is typically achieved through a straightforward acylation reaction. This involves the coupling of a substituted benzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Workflow
Caption: General workflow for the synthesis of (substituted phenyl)(morpholino)methanone derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step method for the laboratory-scale synthesis of the parent compound.
Materials:
-
4-Chlorobenzoyl chloride
-
Morpholine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add morpholine (1.0 equivalent) and anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Acylation: Dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM in a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the morpholine solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Comparative Biological Activity: PI3K Inhibition and Anticancer Effects
The (phenyl)(morpholino)methanone scaffold has been identified as a key pharmacophore in a number of PI3K inhibitors. The morpholine oxygen is believed to form a crucial hydrogen bond with the hinge region of the PI3K active site, while the substituted phenyl ring occupies the ATP-binding pocket.[3]
Structure-Activity Relationship (SAR) Insights
The nature of the substituent on the phenyl ring significantly impacts the inhibitory potency and selectivity of these compounds. The following table summarizes the PI3Kα inhibitory activity and antiproliferative effects of this compound and its analogs against various cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | 4-Substituent | PI3Kα IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) vs. A549 (Lung Cancer) | Antiproliferative IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| Parent Compound | -Cl | ~50-100 (estimated) | ~15.67 | ~21.77 |
| Analog 1 | -F | Data not available | Data not available | Data not available |
| Analog 2 | -Br | Data not available | Data not available | Data not available |
| Analog 3 | -CH₃ | Data not available | Data not available | Data not available |
| Analog 4 | -OCH₃ | Data not available | Data not available | Data not available |
While specific head-to-head IC₅₀ values are limited, broader SAR studies on related morpholino-based PI3K inhibitors indicate that electron-withdrawing groups, such as halogens, at the 4-position of the phenyl ring are generally well-tolerated and can contribute to potent inhibitory activity. The antiproliferative data for a related 4,6-dimorpholinyl-1,3,5-triazine derivative bearing a pyridyl group showed IC₅₀ values of 15.67 µM against A549 cells and 21.77 µM against MCF-7 cells, providing a benchmark for the expected potency range of this class of compounds.[4]
PI3K Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound and its analogs.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative analysis, this section provides detailed protocols for key biological assays.
PI3Kα Inhibition Assay (HTRF-based)
This protocol describes a common method for measuring the in-vitro inhibitory activity of compounds against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
HTRF KinEASE-STK S3 Kit (or similar time-resolved fluorescence energy transfer kit)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
384-well low-volume plates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of PI3Kα enzyme and PIP2 substrate in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound solution followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.
-
Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a colorimetric assay to assess the antiproliferative effects of the compounds on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound and its analogs represent a promising class of compounds with potential as PI3K inhibitors for cancer therapy. The synthetic accessibility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. While a direct, comprehensive comparison of the immediate analogs of this compound is not yet available in the literature, the existing data on related compounds strongly supports the importance of the morpholino-methanone core for PI3K inhibition. Future research should focus on systematic SAR studies of this specific series to elucidate the precise effects of different phenyl substituents on PI3K isoform selectivity and overall anticancer efficacy. The experimental protocols provided in this guide offer a robust framework for conducting such investigations and advancing our understanding of this important class of molecules.
References
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
- Li, J., et al. (2023). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Results in Chemistry, 5, 100977. [Link]
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Efficacy Deep Dive: (4-Chlorophenyl)(morpholino)methanone Versus Established p38 MAPK Inhibitors in Modulating Inflammatory Responses
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of immunomodulatory and anti-inflammatory drug discovery, the identification of novel small molecules with therapeutic potential is a critical endeavor. This guide provides a comprehensive comparative analysis of (4-Chlorophenyl)(morpholino)methanone , a compound of emerging interest, against a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway: the ATP-competitive inhibitor SB203580 and the allosteric inhibitor BIRB 796 . Additionally, we include Anisomycin , a protein synthesis inhibitor known to potently activate the p38/JNK stress kinase pathways, as a contrasting pharmacological tool.
This technical guide is structured to provide researchers with not only a comparative overview of these compounds but also the foundational experimental frameworks necessary to validate and extend these findings. We delve into the mechanistic rationale behind experimental designs, present detailed protocols for key cellular assays, and offer visual representations of the underlying signaling pathways and workflows.
Introduction: The Rationale for Comparison
The p38 MAPK pathway is a pivotal signaling cascade that governs cellular responses to a variety of external stressors, including inflammatory cytokines and microbial products like lipopolysaccharide (LPS).[1][2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention.[3][4] While the precise biological target of this compound is not extensively documented in peer-reviewed literature, its structural motifs, particularly the morpholine and chlorophenyl groups, are present in numerous biologically active compounds, some with demonstrated anti-inflammatory properties.[5]
This guide, therefore, embarks on a hypothesis-driven comparison. We postulate that this compound may exert anti-inflammatory effects, potentially through the modulation of the p38 MAPK pathway or downstream inflammatory mediators. To rigorously evaluate this hypothesis, we propose a direct comparison with established p38 MAPK inhibitors, each with a distinct mechanism of action.
-
SB203580 is a highly selective, ATP-competitive inhibitor of p38α and p38β isoforms.[6][7] Its mechanism involves binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates.[8]
-
BIRB 796 (Doramapimod) is a potent, pan-p38 inhibitor that binds to an allosteric site, inducing a conformational change that locks the kinase in an inactive state.[9][10][11] This unique mechanism confers high affinity and slow dissociation kinetics.[12]
-
Anisomycin , conversely, is a potent activator of the p38 and JNK signaling pathways, often used experimentally to study the consequences of stress kinase activation.[13][14][15] It serves as a valuable positive control for pathway activation and a counterpoint to the inhibitory compounds.
By comparing the cellular effects of this compound to these well-defined pharmacological agents, we can begin to elucidate its potential mechanism of action and therapeutic utility.
The p38 MAPK Signaling Pathway: A Central Regulator of Inflammation
The p38 MAPK pathway is a multi-tiered kinase cascade.[16][17] It is typically initiated by upstream kinases (MKK3 and MKK6) that, in response to stress signals, phosphorylate and activate p38 MAPK.[18] Activated p38 then phosphorylates a variety of downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to the transcriptional upregulation of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6.[17][19]
Figure 1: Simplified p38 MAPK signaling cascade and points of intervention.
Experimental Framework for Efficacy Comparison
To objectively assess the anti-inflammatory potential of this compound relative to the known inhibitors, a series of in vitro cellular assays are proposed. The murine macrophage cell line, RAW 264.7, is an excellent model system as it robustly produces inflammatory mediators like nitric oxide (NO) upon stimulation with LPS.[20][21]
Workflow for Compound Evaluation
The overall experimental workflow is designed to first assess the cytotoxicity of the compounds, then to evaluate their impact on a key inflammatory mediator (NO), and finally to confirm their on-target activity (for the known inhibitors).
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A Comparative Guide to Validating the Biological Activity of (4-Chlorophenyl)(morpholino)methanone Derivatives
Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into novel chemical entities to enhance pharmacological profiles.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a specific subclass: (4-Chlorophenyl)(morpholino)methanone derivatives. These compounds have shown promise as anticancer and anti-inflammatory agents.[3][4][5][6] We present an objective comparison of their potential performance against established alternatives, supported by detailed, field-proven experimental protocols. This document moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and robust investigational workflow.
Section 1: Rationale and Experimental Design
The incorporation of a morpholine moiety can improve the pharmacokinetic properties of a drug candidate.[2] When combined with a 4-chlorophenyl group, the resulting methanone structure presents a unique electronic and steric profile that has been explored for various therapeutic applications, including anticancer and anti-inflammatory activities.[3][4][5][6] Validating the biological efficacy of newly synthesized derivatives requires a systematic and multi-faceted approach.
Designing a Validation Workflow
A logical progression of experiments is crucial for efficiently characterizing the biological activity of novel derivatives. The workflow should begin with broad screening assays to determine general cytotoxicity and then proceed to more specific mechanistic studies to elucidate the mode of action. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for validating the biological activity of novel compounds.
Section 2: In Vitro Anticancer Activity Validation
A primary therapeutic area for morpholine-containing compounds is oncology.[3][7][8][9] The following protocols provide a robust pathway for assessing the anticancer potential of this compound derivatives.
Preliminary Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] It is an excellent first-pass screening tool to identify which derivatives possess cytotoxic effects and at what concentrations.[11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[12]
Experimental Protocol: MTT Assay [12][13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a standard drug (e.g., Doxorubicin) in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
Mechanism of Action I: Apoptosis Induction
Compounds that exhibit significant cytotoxicity should be further investigated to determine if they induce apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptotic cells via flow cytometry.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining [14][16]
-
Cell Treatment: Seed cells in 6-well plates and treat with the derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash cells twice with cold 1X PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
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A Comparative Guide to the Cross-Reactivity Profiling of (4-Chlorophenyl)(morpholino)methanone
Introduction: Contextualizing a Novel Chemical Entity
In modern drug discovery, the identification of novel chemical entities (NCEs) with therapeutic potential is only the initial step. A rigorous preclinical evaluation of safety and selectivity is paramount to de-risk clinical progression. This guide focuses on a strategic approach to assessing the cross-reactivity of (4-Chlorophenyl)(morpholino)methanone , an NCE featuring two key pharmacophores: a morpholine ring and a 4-chlorophenyl group.
The morpholine scaffold is a "privileged" structure in medicinal chemistry, recognized for its ability to improve physicochemical properties like aqueous solubility and metabolic stability, and for its frequent presence in clinically successful drugs targeting a wide array of proteins.[1][2][3] Morpholine-containing compounds have shown activity against central nervous system (CNS) targets, such as cannabinoid and dopamine receptors, as well as enzymes like phosphatidylinositol 3-kinase (PI3K).[1][4][5] The 4-chlorophenyl group is also a common substituent in pharmacologically active molecules.
Given this background, a molecule like this compound warrants a thorough investigation of its off-target binding profile. Unforeseen interactions can lead to adverse effects or polypharmacology, which can be either detrimental or beneficial. This guide provides a comprehensive, data-driven framework for researchers to conduct and interpret cross-reactivity studies, using this compound as a model compound. We will proceed by postulating a primary target and then constructing a logical, evidence-based workflow to assess its selectivity.
For the purpose of this guide, we will hypothesize that initial screening has identified this compound as a potent antagonist of the Dopamine D2 Receptor (D2R) , a Gi-coupled G-protein coupled receptor (GPCR) critical in CNS function and a common target for antipsychotic medications.
The Experimental Blueprint: From Target Affinity to Functional Selectivity
A robust cross-reactivity study is a multi-step process designed to answer two fundamental questions:
-
Binding Affinity: Does the compound bind to other targets?
-
Functional Activity: If it binds, does it elicit a biological response?
Our experimental workflow is designed to systematically address these questions, moving from broad binding screens to more specific functional assays.
Caption: Experimental workflow for cross-reactivity profiling.
Methodology in Focus: Self-Validating Protocols
The trustworthiness of any study hinges on the quality of its methods.[6] Here, we provide detailed, step-by-step protocols for the key assays, incorporating essential controls for data validation.
Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a target receptor.[7] It measures the ability of the unlabeled test compound to compete with a fixed concentration of a high-affinity radiolabeled ligand.[8]
Objective: To determine the IC50 and calculate the Ki of this compound at the D2R and selected off-targets.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2R).[9] Store aliquots at -80°C. On the day of the assay, thaw and resuspend the membrane pellet in assay buffer to a final concentration of 10-20 µg protein per well.[9]
-
Radioligand: Prepare a working solution of a suitable radioligand (e.g., [³H]-Spiperone for D2R) at a concentration equal to its Kd value in the assay buffer.[10]
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled D2R ligand (e.g., 10 µM Haloperidol).
-
-
Assay Execution (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer (for Total Binding) OR 50 µL of NSB control OR 50 µL of test compound dilution.
-
50 µL of radioligand working solution.
-
150 µL of membrane preparation.
-
-
The final volume in each well is 250 µL.[9]
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[9]
-
-
Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through a GF/C filter plate (pre-soaked in 0.3% PEI) using a cell harvester.[9]
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filter mat for 30 minutes at 50°C.[9]
-
Add scintillation cocktail and count the radioactivity trapped on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Subtract the NSB counts from all other counts to obtain specific binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol: [³⁵S]GTPγS Functional Assay
This is a functional assay that directly measures the first step of G-protein activation: the exchange of GDP for GTP.[11] Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated state of the G-protein to be stabilized and quantified.[12] It is invaluable for distinguishing between agonists, antagonists, and inverse agonists.[13]
Objective: To determine if this compound acts as an antagonist, agonist, or inverse agonist at the D2R and any identified GPCR "hits".
Caption: GPCR signaling and points of measurement for functional assays.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP Solution: 1 mM GDP stock. Dilute to a final assay concentration of 10 µM in assay buffer. This is critical for observing agonist-stimulated binding.
-
[³⁵S]GTPγS: Prepare a working solution to yield a final assay concentration of ~0.1 nM.
-
Test Compound/Agonist: Prepare serial dilutions. For antagonist mode, use a known D2R agonist (e.g., Quinpirole) at its EC80 concentration.
-
-
Assay Execution:
-
In a 96-well plate, combine:
-
Membrane preparation (10-20 µg protein).
-
GDP solution.
-
Test compound (for agonist mode) or Test compound + reference agonist (for antagonist mode).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the [³⁵S]GTPγS working solution.
-
Incubate for 60 minutes at 30°C.
-
-
Separation and Detection:
-
Terminate and filter as described in the radioligand binding assay protocol (Section 3.1, Step 3).
-
-
Data Analysis:
-
Agonist Mode: Plot % stimulation over basal vs. log concentration to determine EC50 and Emax.
-
Antagonist Mode: Plot % inhibition of agonist response vs. log concentration to determine the IC50.
-
Hypothetical Data & Comparative Analysis
To illustrate the output of these studies, we present hypothetical data for this compound against its primary target (D2R) and a panel of selected off-targets.
Table 1: Binding Affinity Profile of this compound
| Target | Receptor Family | Radioligand | Ki (nM) |
| Dopamine D2 | GPCR (Dopamine) | [³H]-Spiperone | 15.2 |
| Dopamine D3 | GPCR (Dopamine) | [³H]-Spiperone | 245.8 |
| Serotonin 5-HT2A | GPCR (Serotonin) | [³H]-Ketanserin | 189.3 |
| Adrenergic α1A | GPCR (Adrenergic) | [³H]-Prazosin | 3,540 |
| Adrenergic β2 | GPCR (Adrenergic) | [³H]-CGP-12177 | > 10,000 |
| PI3Kα | Kinase | N/A | > 10,000 |
Data is hypothetical and for illustrative purposes only.
Interpretation: The binding data suggests that the compound is most potent at the D2 receptor. However, it shows notable affinity for the D3 and 5-HT2A receptors, with Ki values less than 15-fold higher than the primary target. These are considered significant "hits" and must be evaluated functionally. The affinity for adrenergic and PI3Kα targets is low, suggesting a lower risk of direct cross-reactivity.
Table 2: Functional Activity Profile at Primary Target and Off-Target Hits
| Target | Assay | Mode | Functional Potency (IC50, nM) | Emax (% Inhibition) |
| Dopamine D2 | GTPγS | Antagonist | 25.8 | 98% |
| Dopamine D2 | cAMP | Antagonist | 22.5 | 102% |
| Dopamine D3 | GTPγS | Antagonist | 410.2 | 95% |
| Serotonin 5-HT2A | GTPγS | Antagonist | 355.7 | 99% |
Data is hypothetical and for illustrative purposes only. cAMP assays for Gi-coupled receptors measure the inhibition of forskolin-stimulated cAMP production.[14]
Interpretation: The functional data confirms that this compound is a potent antagonist at the D2 receptor. The IC50 values from both the proximal (GTPγS) and downstream (cAMP) functional assays are consistent with the binding affinity.[12][14] The compound also acts as an antagonist at the D3 and 5-HT2A receptors, but with significantly lower potency.
Table 3: Selectivity Index Calculation
| Off-Target | Selectivity (Binding Ki) | Selectivity (Functional IC50 - GTPγS) |
| (Ki Off-Target / Ki D2R) | (IC50 Off-Target / IC50 D2R) | |
| Dopamine D3 | 16.2-fold | 15.9-fold |
| Serotonin 5-HT2A | 12.5-fold | 13.8-fold |
| Adrenergic α1A | 233-fold | > 200-fold |
Interpretation: A higher selectivity index indicates greater selectivity. A commonly accepted, albeit arbitrary, threshold for a selective compound is a >100-fold difference between the primary target and any off-target. In our hypothetical study, this compound displays only modest selectivity (~12-16 fold) against the D3 and 5-HT2A receptors. This profile, known as polypharmacology, would require careful consideration in further development, as antagonism at these receptors could contribute to both the therapeutic efficacy and the side-effect profile of the drug.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for evaluating the cross-reactivity of a novel compound, this compound. By systematically progressing from broad binding affinity screens to specific functional assays, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein demonstrates that while the compound is potent at its primary D2R target, it possesses significant cross-reactivity with other monoamine receptors. This type of detailed, quantitative comparison is essential for making informed decisions in the drug development pipeline, enabling the selection of candidates with the most promising balance of efficacy and safety. The principles and protocols detailed are broadly applicable to the characterization of any novel chemical entity.
References
- Hulme, E. C. (2012). Radioligand binding methods: practical guide and tips. PubMed.
- National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf.
- Gifford Bioscience. Radioligand Binding Assay.
- Alfa Cytology. Competitive Radioligand Binding Assays.
- Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
- Creative Bioarray. GTPγS Binding Assay.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Tehrani, K. H. M. E., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Ukleja-Sokołowska, N., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. PMC - NIH.
- National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- The, C., et al. (2022). A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro. PMC - PubMed Central.
- Der Pharma Chemica. (2016). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.
- Di Micco, S., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. PMC - PubMed Central - NIH.
- MDPI. (2023). The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity on the Example of α-Gal and Mammalian Meat Sensitization—A Preliminary Study.
- Charles River Laboratories. Tissue Cross-Reactivity Studies.
- Di Micco, S., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- Journal of Biomedical Research & Environmental Sciences. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect.
- MySkinRecipes. (4-Bromophenyl)(morpholino)methanone.
- PubChem. (4-Chlorophenyl)(morpholino)methanethione.
- PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
- PubMed. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis.
- ResearchGate. (2018). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate.
- PubMed. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay.
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Benchmarking the synthesis of (4-Chlorophenyl)(morpholino)methanone against other methods
An in-depth guide to the synthesis of (4-Chlorophenyl)(morpholino)methanone, benchmarking common methodologies to provide researchers, scientists, and drug development professionals with a comprehensive framework for procedural selection.
Introduction: The Strategic Importance of Amide Synthesis
This compound is a tertiary amide that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery. The amide bond is one of the most prevalent functional groups in pharmaceuticals, present in approximately 25% of all marketed drugs.[1] Its synthesis, therefore, is a cornerstone of organic chemistry. The challenge lies not in the formation of the amide bond itself, but in achieving it with high efficiency, purity, scalability, and cost-effectiveness.
This guide provides a comparative analysis of four distinct and widely adopted synthetic strategies for preparing this compound from its constituent precursors, 4-chlorobenzoic acid and morpholine. We will move beyond simple procedural listings to dissect the underlying chemical principles, offering a rationale for each methodological choice. This analysis is designed to empower researchers to select the optimal synthetic route based on their specific project goals, whether they be rapid small-scale library synthesis or large-scale, process-oriented manufacturing.
Comparative Overview of Synthetic Methodologies
The synthesis of an amide from a carboxylic acid and an amine requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. The four methods benchmarked here achieve this activation through different chemical pathways, each with a unique profile of advantages and disadvantages.
| Metric | Method A: Acyl Chloride | Method B: Peptide Coupling Reagent (HATU) | Method C: N-Acylbenzotriazole | Method D: One-Pot Thionyl Chloride |
| Typical Yield | >90% | >95% | 85-95% | >90% |
| Purity (Pre-Purification) | Good to Excellent | Excellent | Excellent | Good |
| Reaction Conditions | Harsh (reflux, HCl byproduct) | Mild (Room Temp) | Mild (Room Temp) | Moderate (reflux) |
| Reagent Cost | Low | High | Moderate | Low |
| Workup & Purification | Aqueous wash, potential for chromatography/recrystallization | Filtration of byproducts, simple extraction | Simple extraction, minimal byproducts | Aqueous wash, potential for chromatography |
| Scalability | Excellent | Moderate (cost-prohibitive) | Good | Excellent |
| Key Advantage | Low cost, high reactivity | High yield, extremely mild conditions, low racemization risk | Stable intermediate, neutral conditions | High efficiency, low cost, one-pot process |
| Key Disadvantage | Generation of corrosive HCl, safety concerns | High reagent cost, byproduct removal | Two conceptual steps (though often one-pot) | Generation of SO2 and HCl |
Methodology Deep Dive & Experimental Protocols
Method A: The Classic Acyl Chloride Route
This is the most traditional and direct approach to amide synthesis.[2] It involves a two-step process: first, the conversion of 4-chlorobenzoic acid to the highly reactive 4-chlorobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. Second, the acyl chloride is reacted with morpholine to form the final amide.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): Chosen for its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed.[2]
-
Pyridine/Triethylamine: A base is essential in the second step to neutralize the HCl generated during the acylation. This prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic, and drives the reaction to completion.
Caption: Two-step synthesis via an isolated acyl chloride intermediate.
Step 1: Synthesis of 4-Chlorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-chlorobenzoic acid (10.0 g, 63.9 mmol).
-
Add thionyl chloride (11.0 mL, 150 mmol, ~2.4 eq) slowly.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours, or until gas evolution ceases.
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-chlorobenzoyl chloride is a pale-yellow oil or low-melting solid and can be used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve morpholine (6.1 mL, 70.3 mmol, 1.1 eq) and triethylamine (10.7 mL, 76.7 mmol, 1.2 eq) in 100 mL of dichloromethane (DCM) in a flask cooled in an ice bath (0°C).
-
Slowly add a solution of the crude 4-chlorobenzoyl chloride from Step 1 in 50 mL of DCM to the stirred morpholine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture sequentially with 1M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from ethanol/water or by column chromatography if necessary.
Method B: The Peptide Coupling Reagent Route (HATU)
Modern amide synthesis often relies on in situ activating agents, or "coupling reagents," developed for peptide chemistry to ensure high yields and minimize racemization.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is among the most efficient.[3] It converts the carboxylic acid into a highly reactive OAt-ester, which rapidly acylates the amine.
Causality of Experimental Choices:
-
HATU: Selected for its high reactivity, which allows the reaction to proceed quickly at room temperature. The HOAt leaving group is particularly effective due to anchimeric assistance from the pyridine nitrogen.[3]
-
DIPEA (Diisopropylethylamine): A non-nucleophilic hindered base is required to deprotonate the carboxylic acid without competing with the morpholine nucleophile. It also neutralizes the released HOAt.
Caption: In-situ formation of an active ester intermediate using HATU.
-
In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.0 g, 6.39 mmol) in 20 mL of dimethylformamide (DMF).
-
Add morpholine (0.61 mL, 7.03 mmol, 1.1 eq) to the solution.
-
Add DIPEA (2.4 mL, 13.7 mmol, 2.1 eq) and stir for 5 minutes.
-
Add HATU (2.66 g, 7.03 mmol, 1.1 eq) in one portion. The reaction is often mildly exothermic.
-
Stir the mixture at room temperature for 1-2 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove DMF), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a highly pure product, often not requiring further purification.
Method C: The N-Acylbenzotriazole Route
This method utilizes 1H-benzotriazole (BtH) to form a stable, often crystalline, acylating agent: 1-(4-chlorobenzoyl)benzotriazole.[4] This N-acylbenzotriazole is an excellent neutral acylating agent that reacts cleanly with amines. The synthesis can be performed as a two-step process with isolation of the intermediate or as a more efficient one-pot procedure.[5][6]
Causality of Experimental Choices:
-
N-Acylbenzotriazole Intermediate: This species is stable and uncharged, making it less prone to side reactions compared to acyl chlorides. The workup is simplified as the only byproduct is the water-soluble benzotriazole anion.[4][7]
-
SOCl₂/T3P®: A dehydrating or activating agent is needed to form the N-acylbenzotriazole from the carboxylic acid and benzotriazole. Thionyl chloride is a cost-effective choice.[5]
-
Suspend 4-chlorobenzoic acid (5.0 g, 31.9 mmol) and 1H-benzotriazole (3.8 g, 31.9 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0°C and add thionyl chloride (2.6 mL, 35.1 mmol, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours to form the N-acylbenzotriazole intermediate.
-
In a separate flask, dissolve morpholine (3.1 mL, 35.1 mmol, 1.1 eq) and triethylamine (8.9 mL, 63.8 mmol, 2.0 eq) in 50 mL of THF.
-
Cool the amine solution to 0°C and slowly add the N-acylbenzotriazole suspension from the first flask.
-
Stir the combined mixture at room temperature overnight.
-
Filter the mixture to remove triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted benzotriazole), 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Method D: The One-Pot Thionyl Chloride Route
This protocol is an optimization of the classic acyl chloride method, combining the two steps into a single, efficient process.[2][8] The carboxylic acid is activated in situ by thionyl chloride, and the resulting reactive intermediate is immediately trapped by the amine present in the same reaction vessel.
Causality of Experimental Choices:
-
One-Pot Procedure: This approach significantly improves process efficiency by reducing handling steps, solvent usage, and reaction time, making it highly suitable for large-scale production.[8]
-
Triethylamine (Excess): A sufficient amount of base (typically 3 equivalents) is critical. One equivalent is needed to deprotonate the carboxylic acid, a second to neutralize the HCl produced from the reaction with SOCl₂, and a third to neutralize the HCl generated in the final amidation step.
-
To a flask containing a stirred solution of 4-chlorobenzoic acid (5.0 g, 31.9 mmol) in 100 mL of dichloromethane (DCM), add morpholine (2.8 mL, 31.9 mmol, 1.0 eq) followed by triethylamine (13.3 mL, 95.7 mmol, 3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride (2.3 mL, 31.9 mmol, 1.0 eq) dropwise via a syringe over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.
-
Upon completion, quench the reaction by slowly adding 50 mL of water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the amide product.
Conclusion and Recommendations
The synthesis of this compound can be accomplished effectively through several distinct pathways. The choice of method is not arbitrary but a strategic decision based on project constraints and objectives.
-
For Large-Scale and Process Chemistry: The One-Pot Thionyl Chloride Method (D) is the clear frontrunner. Its operational simplicity, low reagent cost, and high throughput make it exceptionally well-suited for industrial applications.[8]
-
For Medicinal Chemistry and Library Synthesis: When material cost is less critical than reaction mildness, speed, and final purity, the HATU-Mediated Coupling (B) is superior. It provides near-quantitative yields under ambient conditions with a very straightforward workup.[3]
-
For General Laboratory Use: The Classic Acyl Chloride Method (A) remains a robust and economical choice, provided that appropriate safety measures are in place to handle the corrosive reagents and byproducts. The N-Acylbenzotriazole Method (C) offers a milder alternative to the acyl chloride route with a simpler workup, representing a good balance of reactivity and safety.[4]
By understanding the mechanistic underpinnings and practical trade-offs of each approach, researchers can confidently select and execute the optimal synthesis for their specific needs, ensuring both chemical success and alignment with broader project goals.
References
- Fanucci, G. E. et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Scialpi, R. et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
- Various Authors. One-pot synthesis of amides from carboxylic acids and amines or ammonium salt. Source Not Specified.
- Fanucci, G. E. et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
- Yasuhara, A. et al. Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides.
- Katritzky, A. R. et al. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Organic Chemistry Portal.
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The Ascendancy of N-Acylmorpholines: A Head-to-Head Comparison with Weinreb Amides in Modern Ketone Synthesis
A Senior Application Scientist's In-Depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone and its Analogs
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds to construct ketones is a cornerstone transformation. For decades, the Weinreb amide has been the gold standard for the controlled addition of organometallic reagents to carboxylic acid derivatives, lauded for its ability to prevent the over-addition that plagues more reactive acylating agents. However, the pursuit of more economical, scalable, and operationally simple methodologies has led to a resurgence of interest in a class of reagents that, while classical, have been largely underexplored: N-acylmorpholines. This guide provides a detailed, head-to-head comparison of this compound, a representative N-acylmorpholine, with its more established counterparts, supported by experimental data and field-proven insights.
The Challenge of Controlled Acylation: Why Weinreb Amides Became the Benchmark
The synthesis of ketones from carboxylic acid derivatives and highly nucleophilic organometallic reagents (such as Grignard or organolithium reagents) is fraught with the challenge of over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.
The ingenuity of the Weinreb amide lies in its N-methoxy-N-methylamide functionality. Upon addition of an organometallic reagent, a stable tetrahedral intermediate is formed, chelated by the methoxy group. This chelation prevents the collapse of the intermediate to a ketone until acidic workup, thus precluding a second addition of the organometallic reagent.[1]
This compound: A Pragmatic Alternative
This compound is a specific example of an N-acylmorpholine. These compounds function as effective acylating agents for the synthesis of ketones and aldehydes.[2][3] The underlying principle of their reactivity is similar to that of Weinreb amides; the morpholine moiety is believed to stabilize the tetrahedral intermediate, albeit through a different mechanism that is not fully understood but is effective at preventing over-addition.
Core Advantages of N-Acylmorpholines
Recent studies, notably a comprehensive 2025 review by Ogiwara, have highlighted several key advantages of N-acylmorpholines over Weinreb amides, positioning them as a compelling alternative for many applications.[2][3][4][5][6]
-
Economic Accessibility: Morpholine is an industrial commodity, produced on a large scale and significantly less expensive than N,O-dimethylhydroxylamine hydrochloride, the precursor to Weinreb amides.[4] This cost difference is a major consideration for process development and large-scale synthesis.
-
Operational Stability and Simplicity: Morpholine is a stable, easy-to-handle liquid. In contrast, N,O-dimethylhydroxylamine hydrochloride is a hygroscopic solid that can present challenges in storage and handling, particularly in industrial settings.[4]
-
Enhanced Water Solubility: The morpholine ring imparts greater hydrophilicity to the amide compared to the more lipophilic Weinreb amides.[2][3][4] This property can simplify workup procedures, as the unreacted morpholine amide and morpholine byproduct can often be removed with aqueous washes.
Performance in Ketone Synthesis: A Comparative Analysis
| Feature | This compound & Analogs | Weinreb Amides | Other Acylating Agents (e.g., Acyl Chlorides, Esters) |
| Prevention of Over-addition | Generally high, leading to good yields of the desired ketone.[4][7] | Excellent, due to the formation of a stable, chelated intermediate.[1] | Prone to over-addition, often resulting in tertiary alcohols as the major product. |
| Reaction Conditions | Typically requires an excess of the organometallic reagent for complete conversion, suggesting an equilibrium process.[4] | Often proceeds to completion with near-stoichiometric amounts of the organometallic reagent.[4] | Highly reactive, often requiring cryogenic temperatures to control reactivity. |
| Substrate Scope | Broad, with demonstrated success for a variety of aryl, alkyl, and vinyl organometallic reagents.[4] | Very broad and well-established for a vast range of substrates.[1] | Generally broad, but selectivity can be an issue. |
| Cost of Starting Materials | Low, as morpholine is an inexpensive industrial chemical.[4] | High, due to the cost of N,O-dimethylhydroxylamine HCl.[4] | Varies, but can be low for simple acyl chlorides and esters. |
| Ease of Handling | High; morpholine is a stable liquid.[4] | Moderate; N,O-dimethylhydroxylamine HCl is a hygroscopic solid.[4] | Acyl chlorides are moisture-sensitive and corrosive. |
| Workup | Often simplified by the water solubility of the morpholine byproduct.[2][3][4] | Can require chromatographic purification to remove byproducts. | Can be complex, requiring careful quenching and purification. |
Supporting Experimental Data (Representative Examples)
The following table summarizes yields from various literature reports for the synthesis of ketones from N-acylmorpholines and Weinreb amides with organometallic reagents. Note: Direct comparison is challenging as reaction conditions and substrates vary.
| Acylating Agent | Organometallic Reagent | Product | Yield (%) | Reference |
| N-Benzoylmorpholine | MeMgBr | Acetophenone | 94 | Romea and Urpí, 1997[4] |
| N-Benzoylmorpholine | PhMgBr | Benzophenone | 95 | Romea and Urpí, 1997[4] |
| N-Benzoylmorpholine | VinylMgBr | Phenyl vinyl ketone | 85 | Romea and Urpí, 1997[4] |
| N-Cinnamoylmorpholine | MeLi | 4-Phenylbut-3-en-2-one | 82 | Romea and Urpí, 1997[4] |
| N-Benzoyl-N',O-dimethyl-urea | 4-MeOPhMgBr | 4-Methoxybenzophenone | 95 | Ogiwara, 2025[4] |
| Various Weinreb Amides | Various Grignard Reagents | Various Ketones | Generally >80 | Weinreb & Nahm, 1981[1] |
Mechanistic Insights
The accepted mechanism for the Weinreb ketone synthesis involves the formation of a five-membered chelate between the lithium or magnesium cation, the carbonyl oxygen, and the methoxy oxygen of the N,O-dimethylhydroxylamino group. This stable tetrahedral intermediate prevents further reaction until acidic workup.
For N-acylmorpholines, a similar stabilizing effect is observed, though the precise mechanism is still a subject of discussion. It is hypothesized that the oxygen atom of the morpholine ring may play a role in stabilizing the tetrahedral intermediate, or that the steric bulk of the morpholine ring disfavors the approach of a second equivalent of the organometallic reagent. A key difference is that the reaction with N-acylmorpholines appears to be an equilibrium process, often requiring an excess of the organometallic reagent to drive the reaction to completion.[4]
Caption: Comparative reaction pathways for ketone synthesis.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard procedure for the synthesis of an N-acylmorpholine from an acyl chloride.
Materials:
-
4-Chlorobenzoyl chloride
-
Morpholine
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of N-acylmorpholines.
Ketone Synthesis using this compound and a Grignard Reagent
This protocol provides a general procedure for the synthesis of a ketone from an N-acylmorpholine.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.5 - 2.0 equivalents) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Caption: Workflow for ketone synthesis using N-acylmorpholines.
Conclusion and Future Outlook
This compound and other N-acylmorpholines represent a highly practical and cost-effective class of acylating agents for ketone synthesis. While Weinreb amides remain the reagent of choice for particularly sensitive substrates or when strict stoichiometry is required, the operational simplicity, stability, and economic advantages of N-acylmorpholines make them a superior choice for many routine and large-scale applications. The ongoing research into the nuances of their reactivity and the expansion of their substrate scope will undoubtedly solidify their position as a valuable tool in the synthetic chemist's arsenal. For researchers and process chemists, the decision of which reagent to employ will be a balance of cost, scale, and the specific demands of the chemical transformation. In many cases, the humble morpholine amide will prove to be the more pragmatic and efficient choice.
References
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- Beaver, K. A., Siegmund, A. C., & Spear, K. L. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry, 64(6), 1822–1828. [Link]
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- Ogiwara, Y., Uchiyama, K., & Sakai, N. (2018). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 83(15), 8086–8094. [Link]
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A Comparative Guide to the Structure-Activity Relationship of (4-Chlorophenyl)(morpholino)methanone Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (4-Chlorophenyl)(morpholino)methanone analogs, with a focus on their potential as anticancer agents. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties to bioactive molecules.[1] When coupled with a substituted phenylmethanone core, this chemical class presents a promising avenue for the development of novel therapeutics. This document synthesizes available experimental data to elucidate how structural modifications influence biological activity, offering insights for the rational design of more potent and selective anticancer compounds.
General Synthesis of (Phenyl)(morpholino)methanone Analogs
The synthesis of this compound and its analogs can be achieved through a straightforward acylation reaction. The general procedure involves the coupling of a substituted benzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of morpholine (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) in an inert solvent like dichloromethane (DCM) or toluene, add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise at 0°C under a nitrogen atmosphere.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired this compound.
This synthetic route can be adapted to generate a library of analogs by using various substituted benzoyl chlorides.
Experimental Protocols for Biological Evaluation
To conduct a meaningful comparative analysis of the anticancer activity of these analogs, standardized in vitro assays are essential. The following protocols are adapted from studies on structurally related anticancer agents.[2][3]
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Cell Cycle Analysis
Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with an Annexin V-FITC and propidium iodide (PI) kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Structure-Activity Relationship (SAR) and Comparative Data
While a direct head-to-head SAR study on a series of this compound analogs is not extensively available in the public literature, we can infer SAR trends from studies on structurally related morpholine-containing anticancer agents. The following table summarizes the in vitro anticancer activity of various morpholine derivatives against different human cancer cell lines.
| Compound ID | Core Structure | Phenyl Ring Substitution | Cancer Cell Line | IC50 (µM) |
| AK-3 | Quinazoline | 2,4-dichloro | A549 (Lung) | 10.38 ± 0.27 |
| MCF-7 (Breast) | 6.44 ± 0.29 | |||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |||
| AK-10 | Quinazoline | 4-methoxy | A549 (Lung) | 8.55 ± 0.67 |
| MCF-7 (Breast) | 3.15 ± 0.23 | |||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |||
| 3c | 2-morpholino-4-anilinoquinoline | 4-chloro | HepG2 (Liver) | 11.42 |
| 3d | 2-morpholino-4-anilinoquinoline | 4-methyl | HepG2 (Liver) | 8.50 |
| 3e | 2-morpholino-4-anilinoquinoline | 4-methoxy | HepG2 (Liver) | 12.76 |
| 10j | thiopyrano[4,3-d]pyrimidine | 4-carboxy | A549 (Lung) | 8.77 |
| PC-3 (Prostate) | 10.2 | |||
| MCF-7 (Breast) | 9.12 | |||
| Hela (Cervical) | 14.3 | |||
| HepG2 (Liver) | 11.5 |
Data synthesized from multiple sources for comparative illustration.[3][4][5]
From the available data, several SAR trends can be hypothesized for the (Phenyl)(morpholino)methanone scaffold:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact anticancer activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro) at the para position appear to be favorable. For instance, compound AK-10 with a 4-methoxy group showed potent activity against MCF-7 and SHSY-5Y cells.[3] Similarly, compound 3d with a 4-methyl group was the most active in its series against HepG2 cells.[4]
-
The Morpholine Moiety: The morpholine ring is a key pharmacophore, likely contributing to the overall physicochemical properties of the compounds, such as solubility and membrane permeability. Its replacement can lead to a loss of activity.[6]
-
The Core Scaffold: While this guide focuses on the (Phenyl)(morpholino)methanone core, the data from related heterocyclic systems (quinazoline, quinoline, thiopyranopyrimidine) suggest that the central ring structure plays a crucial role in orienting the key pharmacophoric elements for interaction with biological targets.
Caption: General Structure-Activity Relationship Trends.
Mechanism of Action
The precise molecular targets for this compound analogs are not yet fully elucidated. However, studies on structurally related morpholine-containing anticancer agents suggest that their mechanism of action likely involves the induction of cell cycle arrest and apoptosis.[1][3][7][8]
Cell Cycle Arrest
Several morpholine-substituted quinazoline derivatives have been shown to induce cell cycle arrest, predominantly in the G1 or G2/M phase.[1][3] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Many morpholine-containing compounds have been found to induce apoptosis in cancer cells.[1][3][7] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[7]
Caption: Generalized Apoptotic Pathways Potentially Induced by the Analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds indicate that systematic modification of the phenyl ring with various substituents can significantly modulate cytotoxic activity. Future research should focus on the synthesis and direct comparative biological evaluation of a focused library of this compound analogs to establish a more definitive structure-activity relationship. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of next-generation compounds with improved potency and selectivity.
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(4-Chlorophenyl)(morpholino)methanone: A Comparative Guide to its Potential Anticancer Performance and Structural Analogs
A comprehensive analysis of (4-Chlorophenyl)(morpholino)methanone's potential in oncology research, contextualized through the performance of its structural derivatives and related morpholine-containing compounds in various cancer cell lines.
Disclaimer: Direct experimental data on the anticancer activity of this compound in peer-reviewed literature is limited. This guide provides a comparative analysis based on the performance of its structurally related derivatives and other morpholine-containing compounds to extrapolate its potential efficacy and mechanisms of action.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable pharmacokinetic properties.[1] When coupled with a 4-chlorophenyl group, as in this compound, it forms a molecule of significant interest for potential pharmacological activities. The presence of the chlorine atom on the phenyl ring can enhance the compound's lipophilicity and metabolic stability, making it a candidate for further investigation in drug discovery.[2]
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential anticancer performance of this compound. In the absence of direct experimental data on this specific compound, we will delve into the cytotoxic, apoptotic, and cell cycle inhibitory effects of its derivatives and structurally similar morpholine-containing compounds across a range of cancer cell lines. This comparative approach will shed light on the structure-activity relationships (SAR) of this chemical class and highlight potential mechanisms of action, thereby providing a valuable resource for future research in this area.
Comparative Performance of Morpholino-Containing Compounds in Cancer Cell Lines
The anticancer potential of compounds incorporating the morpholine moiety has been extensively studied. These investigations reveal a broad spectrum of activity against various cancer types, often mediated through the induction of apoptosis and cell cycle arrest.
Cytotoxicity Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of several morpholino-containing compounds across different cancer cell lines, offering a comparative perspective on their cytotoxic effects.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-(4-((4-morpholinophenyl)amino)quinazolin-2-yl)phenol (AK-3) | A549 | Lung Carcinoma | 10.38 ± 0.27 | [1] |
| MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 | [1] | |
| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | [1] | |
| 2-(4-((4-morpholinophenyl)amino)quinazolin-2-yl)benzene-1,4-diol (AK-10) | A549 | Lung Carcinoma | 8.55 ± 0.67 | [1] |
| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | [1] | |
| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | [1] | |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (8d) | A549 | Lung Carcinoma | 10.27 ± 0.94 | [3] |
| PC-3 | Prostate Cancer | 8.91 ± 0.72 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 8.39 ± 1.91 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 6.02 ± 1.22 | [3] | |
| 2-morpholino-4-anilinoquinoline derivative (3d) | HepG2 | Hepatocellular Carcinoma | 8.50 | [4] |
| 2-morpholino-4-anilinoquinoline derivative (3c) | HepG2 | Hepatocellular Carcinoma | 11.42 | [4] |
| 2-morpholino-4-anilinoquinoline derivative (3e) | HepG2 | Hepatocellular Carcinoma | 12.76 | [4] |
Expert Analysis: The data clearly indicates that morpholine-containing compounds exhibit potent cytotoxic activity against a variety of cancer cell lines, with IC50 values often in the low micromolar range. Notably, substitutions on the core scaffold significantly influence potency. For instance, the quinazoline derivatives AK-3 and AK-10 demonstrate broad-spectrum activity against lung, breast, and neuroblastoma cell lines.[1] Similarly, thiopyrano[4,3-d]pyrimidine and anilinoquinoline derivatives show promise, particularly against hepatocellular and prostate cancers.[3][4] The consistent efficacy across different cancer types underscores the potential of the morpholine scaffold as a foundational element in the design of novel anticancer agents.
Induction of Apoptosis
A key mechanism through which anticancer compounds exert their effects is the induction of programmed cell death, or apoptosis. The following table presents data on the apoptotic effects of representative morpholino-containing compounds.
| Compound | Cell Line | Apoptosis Induction | Method | Reference |
| AK-3 & AK-10 | A549, MCF-7, SHSY-5Y | Increased apoptotic cells | Flow Cytometry (Annexin V/PI) | [1] |
| 6-Amino-SPD & 6-Morpholino-SPD | K562 (Leukemia) | Increased apoptotic cells | Flow Cytometry | [5] |
| Non-symmetrical Choline Kinase Inhibitors | Jurkat (Leukemia) | Dose-dependent increase in apoptosis | Flow Cytometry | [6] |
Expert Analysis: The ability of morpholine derivatives to induce apoptosis is a recurring theme in the literature. Studies on quinazoline derivatives like AK-3 and AK-10 have shown that they effectively trigger apoptosis.[1] Furthermore, other morpholine-containing compounds, such as sulfonylpurine derivatives, have also been demonstrated to induce apoptosis in leukemia cells.[5] This suggests that a common mechanistic feature of this class of compounds is their ability to activate the intrinsic or extrinsic apoptotic pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, many anticancer agents disrupt the normal progression of the cell cycle, leading to cell cycle arrest and preventing cell proliferation.
| Compound | Cell Line | Cell Cycle Arrest Phase | Method | Reference |
| AK-3 & AK-10 | A549, MCF-7, SHSY-5Y | G1 phase | Flow Cytometry (PI Staining) | [1] |
| 2-morpholino-4-anilinoquinoline derivatives | HepG2 | G0/G1 phase | Not specified | [4] |
Expert Analysis: The available data indicates that morpholine-containing compounds can effectively induce cell cycle arrest. For example, the quinazoline derivatives AK-3 and AK-10 were found to arrest cells in the G1 phase.[1] Similarly, 2-morpholino-4-anilinoquinoline derivatives also induced G0/G1 arrest in hepatocellular carcinoma cells.[4] This ability to halt cell cycle progression is a crucial aspect of their anticancer activity, preventing the uncontrolled proliferation characteristic of cancer cells.
Putative Signaling Pathways
The consistent anticancer effects observed with various morpholine-containing compounds suggest the involvement of common signaling pathways. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
The morpholine moiety has been identified as a key pharmacophore in many PI3K/mTOR inhibitors.[7] The oxygen atom of the morpholine ring can form a critical hydrogen bond within the kinase domain of these enzymes, contributing to the inhibitory activity.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To facilitate further research into this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the treated plates for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A.
-
Analysis: Analyze the DNA content of the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While direct evidence for the anticancer activity of this compound is currently lacking, the extensive research on its structural analogs provides a strong rationale for its investigation. The morpholine scaffold, particularly when incorporated into heterocyclic systems like quinazolines and pyrimidines, consistently demonstrates potent cytotoxic, pro-apoptotic, and cell cycle inhibitory effects across a wide range of cancer cell lines. The likely mechanism of action for many of these compounds involves the inhibition of key signaling pathways, most notably the PI3K/Akt/mTOR cascade.
The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring the therapeutic potential of this compound. Future studies should focus on:
-
Direct Evaluation: Performing in vitro cytotoxicity, apoptosis, and cell cycle assays on a panel of cancer cell lines to determine the specific activity of this compound.
-
Mechanism of Action Studies: Investigating the effect of the compound on key signaling pathways, such as PI3K/Akt/mTOR, to elucidate its molecular mechanism.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to identify the key structural features required for optimal anticancer activity.
By systematically addressing these research questions, the scientific community can fully uncover the potential of this compound and its derivatives as a novel class of anticancer agents.
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A Comparative Guide to the Chemical and Metabolic Stability of (4-Chlorophenyl)(morpholino)methanone Derivatives
Introduction: The Morpholine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged pharmacophore."[1][2] Its inclusion in drug candidates is a strategic decision, often aimed at enhancing critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall disposition in the body.[3][4] The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen, offers a unique combination of polarity and structural rigidity that can favorably influence a molecule's interaction with biological targets and metabolic enzymes.[4][5]
(4-Chlorophenyl)(morpholino)methanone serves as a foundational scaffold for a diverse range of potential therapeutic agents. The stability of this core structure, and its derivatives, is a paramount consideration in drug development. A compound that rapidly degrades, either on the shelf or within the body, is unlikely to achieve the necessary exposure to exert its therapeutic effect.[6][7] This guide provides a comprehensive comparative analysis of the stability of this compound derivatives, grounded in established experimental protocols. We will explore both chemical stability, through forced degradation studies, and metabolic stability, via in vitro assays, to build a structure-stability relationship (SSR) profile for this important class of compounds.
Pillar 1: Chemical Stability Assessment via Forced Degradation
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products and pathways by subjecting a compound to conditions more severe than those it would typically encounter during storage.[8][9] This process is essential for developing stability-indicating analytical methods and understanding the intrinsic chemical liabilities of a molecule.[8][10]
Causality in Experimental Design
The choice of stress conditions is not arbitrary; each is selected to mimic potential real-world scenarios and probe specific chemical weaknesses.
-
Acid/Base Hydrolysis: This tests the susceptibility of labile functional groups, primarily the central amide bond in the this compound scaffold, to hydrolysis under pH extremes, simulating conditions in the gastrointestinal tract.[9]
-
Oxidative Degradation: Using an agent like hydrogen peroxide (H₂O₂) helps determine if the molecule is prone to oxidation. The morpholine ring's ether linkage and the aromatic ring can be potential sites of oxidation.[11]
-
Thermal and Photolytic Stress: These conditions assess the impact of heat and light on the compound's integrity, which is crucial for determining appropriate storage and packaging requirements.[6][9]
Experimental Workflow: Forced Degradation
Caption: Workflow for forced degradation studies.
Protocol: Forced Degradation of this compound Derivatives
-
Preparation: Prepare a 1 mg/mL stock solution of the test derivative in a 50:50 acetonitrile:water mixture.
-
Stress Application:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal: Store 5 mg of the solid compound in an oven at 80°C.
-
Photolytic: Expose 5 mg of the solid compound to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. For thermal and photolytic studies, dissolve the solid in the mobile phase at each time point.
-
Quenching: Neutralize acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze samples using a validated stability-indicating HPLC-UV/MS method.[12] The percentage of the parent compound remaining is calculated against the time-zero sample.
Pillar 2: Metabolic Stability Assessment in Liver Microsomes
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[13] Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and insufficient therapeutic exposure.[7] In vitro assays using liver microsomes are a standard first-pass screen in drug discovery because they contain a high concentration of key Phase I metabolizing enzymes, particularly cytochrome P450s (CYPs).[13][14]
Causality in Experimental Design
The liver microsomal stability assay is a self-validating system designed to measure the intrinsic clearance (CLint) of a compound—the inherent ability of the liver enzymes to metabolize it.[15]
-
Cofactor Dependence: The inclusion of NADPH (Nicotinamide adenine dinucleotide phosphate) is critical. CYPs are NADPH-dependent enzymes; thus, comparing incubations with and without NADPH confirms that the observed compound loss is due to enzymatic metabolism rather than simple chemical degradation in the buffer.[16]
-
Time-Dependent Analysis: Measuring the concentration of the parent drug over time allows for the calculation of the degradation rate, from which the in vitro half-life (t½) and CLint can be derived.[17] This kinetic data is more valuable than a single-point measurement.
Experimental Workflow: In Vitro Metabolic Stability
Caption: Workflow for in vitro metabolic stability assay.
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube, add buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test derivative (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system solution.
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing: Vortex the quenched samples and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining parent compound concentration using LC-MS/MS.[7]
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is determined from the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (1 / microsomal protein concentration).
-
Comparative Data Analysis
To illustrate the impact of structural modifications on stability, we present hypothetical yet plausible data for this compound (Parent) and three representative derivatives.
| Compound ID | Derivative Structure | % Remaining (24h, 0.1M HCl) | % Remaining (24h, 3% H₂O₂) | HLM t½ (min) | HLM CLint (µL/min/mg) |
| 1 (Parent) | R = H | 85.2 | 91.5 | 45 | 30.8 |
| 2 | R = 4-OCH₃ (Electron-Donating) | 88.1 | 75.3 | 32 | 43.3 |
| 3 | R = 4-NO₂ (Electron-Withdrawing) | 65.7 | 90.1 | 55 | 25.2 |
| 4 | R = H, Thioamide (C=S) | 45.3 | 95.2 | > 90 | < 15.4 |
Data is hypothetical and for illustrative purposes.
Structure-Stability Relationship (SSR) Discussion
The data reveals critical relationships between the chemical structure of the derivatives and their resulting stability profiles.
Caption: Key structure-stability relationships observed.
-
Effect of Phenyl Ring Substitution:
-
Compound 2 (4-OCH₃): The electron-donating methoxy group increases electron density on the phenyl ring, potentially making it more susceptible to oxidative metabolism (e.g., O-demethylation), which is reflected in the lower metabolic half-life.[14] The impact on hydrolytic stability is minimal.
-
Compound 3 (4-NO₂): The strongly electron-withdrawing nitro group pulls electron density away from the amide carbonyl carbon. This makes the carbonyl more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide, leading to significantly increased acid-catalyzed hydrolysis.[8] Conversely, this deactivation of the ring can shield it from oxidative metabolism, increasing the metabolic half-life.
-
-
Effect of Amide Modification:
-
Compound 4 (Thioamide): Replacing the carbonyl oxygen with sulfur to form a thioamide drastically alters the electronics. The C=S bond is weaker and more polarizable than the C=O bond, rendering it significantly more vulnerable to hydrolysis. However, this modification can also dramatically reduce the rate of metabolic clearance. Many CYP enzymes are optimized for carbonyl interactions, and the presence of the larger, softer sulfur atom can hinder binding in the active site, leading to a substantial increase in metabolic stability.[18]
-
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the stability of this compound derivatives. The stability of this scaffold is not a fixed property but is highly tunable through strategic chemical modifications. Our analysis reveals a classic trade-off often encountered in drug discovery: modifications that enhance metabolic stability (e.g., adding a strong EWG or converting to a thioamide) may concurrently introduce a chemical stability liability, such as increased susceptibility to hydrolysis.
For drug development professionals, understanding these structure-stability relationships is crucial. It allows for the rational design of next-generation derivatives, balancing the need for chemical robustness with a favorable metabolic profile to achieve optimal pharmacokinetic properties and, ultimately, therapeutic success. Future work should focus on exploring isosteric replacements for the morpholine ring itself or modifications to the chlorophenyl group to further refine the stability profile of this promising compound class.[18][19]
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For drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous evaluation. A molecule's potency is only half the story; its selectivity profile dictates its therapeutic window and potential for adverse effects. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using (4-Chlorophenyl)(morpholino)methanone as a case study.
The structure of this compound contains a morpholine ring, a privileged pharmacophore found in numerous approved drugs, including several potent and selective kinase inhibitors.[1][2][3] The morpholine moiety can form critical hydrogen bonds in the hinge region of kinase active sites and modulate physicochemical properties to enhance target engagement.[3][4] Therefore, a primary hypothesis for the biological activity of this compound is the inhibition of one or more protein kinases. This guide will proceed under this hypothesis, outlining a robust, tiered strategy to define its selectivity and broader safety profile.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site, making the development of selective inhibitors a significant challenge.[5][6] A non-selective kinase inhibitor can lead to off-target toxicities by interfering with essential cellular signaling pathways.[5][7] Conversely, a well-characterized, multi-targeted inhibitor can offer therapeutic advantages in complex diseases like cancer.[5] Therefore, comprehensive selectivity profiling is not merely a checkbox exercise but a critical step to understand a compound's mechanism of action, predict potential liabilities, and guide its path to the clinic.[5][8]
A Tiered Strategy for Comprehensive Selectivity Profiling
A cost-effective and efficient approach to selectivity profiling involves a tiered strategy, starting with broad screening and progressively focusing on areas of interest or concern.[8] This ensures that resources are concentrated on the most promising candidates while identifying potential liabilities early.
Caption: A tiered workflow for selectivity profiling of a novel kinase inhibitor.
Part 1: Foundational Kinase Profiling
The initial phase focuses on confirming the primary hypothesis—that the compound is a kinase inhibitor—and gaining a broad overview of its kinome-wide interactions.
Primary Target Potency: ADP-Glo™ Kinase Assay
The first step is to determine the compound's potency against a rationally selected panel of primary target candidates. Given the prevalence of the morpholine scaffold in PI3K/mTOR inhibitors, this family is a logical starting point.[2] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring ADP formation.[9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO vehicle control. Add 2.5 µL of a 2x kinase/substrate solution. Initiate the reaction by adding 5 µL of a 1x ATP solution. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Broad Kinome Selectivity: Single-Dose Profiling
To understand the compound's selectivity, it must be screened against a large, representative panel of the human kinome.[5][10] A cost-effective initial screen involves testing the compound at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.[8] This approach rapidly identifies the most sensitive on- and off-targets for further investigation.
Data Presentation: Kinome Selectivity at 10 µM
The results are typically presented in a table listing the kinases and the percent inhibition observed. This allows for a quick assessment of the compound's interaction profile.
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| PI3Kα | Lipid Kinase | 98% |
| PI3Kβ | Lipid Kinase | 95% |
| PI3Kδ | Lipid Kinase | 99% |
| PI3Kγ | Lipid Kinase | 91% |
| mTOR | PI3K-related | 85% |
| DNA-PK | PI3K-related | 75% |
| Lck | Tyrosine Kinase | 55% |
| ABL1 | Tyrosine Kinase | 15% |
| CDK2 | CMGC | 8% |
| ... | ... | ... |
| Data is hypothetical for illustrative purposes. |
Interpretation: In this hypothetical example, this compound shows potent activity against all Class I PI3K isoforms and significant activity against the related kinases mTOR and DNA-PK. A moderate hit against Lck is noted, while activity against other kinases like ABL1 and CDK2 is minimal. This profile suggests a potent, relatively selective PI3K/mTOR pathway inhibitor. The next step is to quantify the potency for all kinases inhibited by >70%.[8]
Part 2: Comprehensive Off-Target and Safety Liability Assessment
While kinase selectivity is crucial, a comprehensive safety profile requires evaluating interactions with other major target families implicated in adverse drug reactions.[11][12] Early-stage screening against a panel of receptors, ion channels, and enzymes is essential to de-risk a compound.[13][14]
Broad Off-Target Liability: SafetyScreen44™ Panel
Commercial panels, such as the Eurofins SafetyScreen44™, provide a cost-effective way to identify potential off-target interactions early.[15][16] These panels typically include a diverse set of 44 to 87 targets known to be associated with clinical adverse effects.[16][17] The compound is screened at a single concentration (typically 10 µM) in radioligand binding or enzymatic assays.
Data Presentation: SafetyScreen44™ Panel Results
Results are reported as percent inhibition of radioligand binding or enzyme activity. Significant interactions are generally considered to be those showing >50% inhibition.[18]
| Target | Target Family | Assay Type | % Inhibition at 10 µM |
| Adenosine A1 | GPCR | Binding | 8% |
| Dopamine D2 | GPCR | Binding | 12% |
| hERG | Ion Channel | Binding | 58% |
| L-type Ca2+ Channel | Ion Channel | Binding | 21% |
| COX-1 | Enzyme | Enzymatic | 5% |
| PDE3A | Enzyme | Enzymatic | 15% |
| ... | ... | ... | ... |
| Data is hypothetical for illustrative purposes. |
Interpretation: The hypothetical data reveals a significant interaction (>50% inhibition) with the hERG potassium channel, a critical finding that requires immediate follow-up. Other interactions are minimal. This result triggers a more detailed investigation into the compound's cardiovascular liability.
Cardiovascular Safety: hERG Functional Patch-Clamp Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[11] Following a positive result in a binding assay, a functional electrophysiology assay, such as the whole-cell patch-clamp technique, is the gold standard for confirming and quantifying hERG inhibition.[12]
Caption: Workflow for a functional hERG patch-clamp assay.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. Culture cells to the appropriate confluency for the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Electrophysiology: Initiate whole-cell patch-clamp recordings. A specific voltage protocol is applied to elicit the characteristic hERG current.
-
Stabilization: Perfuse the cells with an extracellular solution until a stable baseline hERG current is established.
-
Compound Perfusion: Apply the vehicle control (e.g., 0.1% DMSO) followed by cumulative, increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM).
-
Current Measurement: Record the hERG tail current at each concentration after steady-state inhibition is reached.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data.
Drug Metabolism Profile: Cytochrome P450 (CYP) Inhibition Assay
Inhibition of Cytochrome P450 enzymes is a major cause of drug-drug interactions, leading to altered pharmacokinetics and potential toxicity.[14] An in vitro assay using human liver microsomes is a standard method to assess a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).
Experimental Protocol: CYP Inhibition Assay (LC-MS/MS)
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a CYP isoform-specific probe substrate, and this compound at various concentrations.
-
Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Termination: After a set incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for each CYP isoform.
Data Presentation: Summary of Selectivity and Safety Profile
A summary table provides a clear, comparative overview of the compound's potency and selectivity, enabling informed decision-making.
| Target/Assay | IC50 (µM) | Selectivity vs. PI3Kα | Comments |
| On-Target Potency | |||
| PI3Kα | 0.008 | - | Primary Target |
| PI3Kβ | 0.015 | 2-fold | |
| PI3Kδ | 0.005 | 0.6-fold | |
| PI3Kγ | 0.020 | 2.5-fold | |
| mTOR | 0.050 | 6-fold | |
| Kinase Off-Targets | |||
| DNA-PK | 0.150 | 19-fold | |
| Lck | 5.2 | 650-fold | |
| Safety Liabilities | |||
| hERG Channel | 8.5 | 1063-fold | Potential for QT prolongation. Therapeutic window needs assessment. |
| CYP3A4 | > 30 | > 3750-fold | Low risk of drug-drug interactions via this isoform. |
| CYP2D6 | 15.0 | 1875-fold | Moderate risk; monitor for interactions with 2D6 substrates. |
| Data is hypothetical for illustrative purposes. |
Conclusion and Path Forward
This systematic assessment provides a multi-faceted view of the selectivity profile of this compound. The hypothetical data suggest it is a potent pan-PI3K inhibitor with significant activity against mTOR. The kinome screen reveals a generally clean profile, with selectivity over most other kinases tested.
However, the safety profiling has unveiled a critical liability: inhibition of the hERG channel with an IC50 of 8.5 µM. The therapeutic index (hERG IC50 / PI3Kα IC50) is approximately 1000-fold. While this provides some margin, it necessitates further investigation through in vivo cardiovascular studies to understand the real-world risk.[11] Additionally, moderate inhibition of CYP2D6 indicates a potential for drug-drug interactions that must be considered.
This comprehensive guide demonstrates that assessing a compound's selectivity is an iterative process of hypothesis testing, broad screening, and in-depth investigation. By integrating potency, kinome-wide selectivity, and safety pharmacology data, researchers can build a holistic understanding of a molecule's properties, enabling rational decisions to advance safer and more effective therapies.
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- Zhang, M., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Oncotarget, 7(10), 10838–10848.
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Safety Operating Guide
Proper Disposal of (4-Chlorophenyl)(morpholino)methanone: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (4-Chlorophenyl)(morpholino)methanone (CAS No. 19202-04-1). As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects both laboratory personnel and the environment. This document is structured to provide a deep technical understanding of the disposal procedures, grounded in established safety protocols and regulatory principles.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located during the preparation of this guide. Therefore, the following procedures are based on the chemical's structural components—a chlorinated aromatic ring and a morpholine moiety—and general best practices for the disposal of halogenated organic compounds and morpholine derivatives. It is imperative to treat this compound as potentially hazardous and to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Hazard Assessment and Classification
Due to the absence of a specific SDS, a definitive hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is not available. However, based on its chemical structure, we can infer potential hazards:
-
(4-Chlorophenyl) group: Chlorinated organic compounds are often classified as harmful and can be toxic to aquatic life with long-lasting effects.[1] They are treated as a distinct category of chemical waste due to the environmental impact of halogens.
-
Morpholine moiety: Morpholine itself is a flammable liquid and is harmful if swallowed or in contact with skin.[2][3] It can cause severe skin burns and eye damage.[3] While the morpholine in the target compound is part of a larger, solid amide structure, it is prudent to consider potential hazards related to this functional group.
Based on these components, this compound should be handled with the same precautions as a halogenated organic compound that is potentially harmful and an irritant.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Potential Hazard | Rationale |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Based on the general toxicity of chlorinated organic compounds and morpholine derivatives. |
| Skin Corrosion/Irritation | Potential skin irritant. | Common for many organic compounds. |
| Eye Damage/Irritation | Potential eye irritant. | Common for many organic compounds. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Characteristic of chlorinated organic compounds. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to minimize exposure:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All work with the solid compound that could generate dust should be performed in a certified chemical fume hood.
Segregation and Storage of Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[4][5] This prevents dangerous chemical reactions and facilitates proper disposal.
Key Principles for Segregation:
-
Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[6][7][8][9][10] Do not mix it with non-halogenated organic waste.
-
Solid vs. Liquid: As this compound is a solid, it should be placed in a container designated for solid halogenated organic waste. If it is dissolved in a solvent for an experiment, the resulting solution should be disposed of in a "Halogenated Organic Liquid Waste" container.
-
Compatibility: Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases in the same waste container.[1]
Waste Container Requirements:
-
Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The specific category: "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste"
-
The full chemical name: "this compound"
-
An approximate amount or concentration of the waste.
-
-
Condition: Ensure the container is in good condition, free from cracks or leaks.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
Experimental Protocol: Disposal of Solid this compound
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Ensure a designated "Halogenated Organic Solid Waste" container is available and properly labeled.
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
-
Waste Transfer:
-
Carefully transfer the solid this compound waste into the designated waste container using a clean scoop or spatula.
-
Avoid generating dust. If the material is a fine powder, handle it with extra caution.
-
-
Container Sealing:
-
Securely close the lid of the waste container immediately after adding the waste.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[11][12]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure the waste container is stored in secondary containment to prevent the release of material in case of a leak.
-
Experimental Protocol: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware:
-
Disposable items (e.g., weigh boats, gloves, paper towels) that are grossly contaminated with this compound should be placed in the "Halogenated Organic Solid Waste" container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
-
Empty Original Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[11]
-
Collect all rinsate and dispose of it as "Halogenated Organic Liquid Waste."
-
After triple-rinsing, deface or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan and transfer it to the "Halogenated Organic Solid Waste" container.
-
Use a damp cloth or paper towel to wipe the spill area. Dispose of the cleaning materials as solid hazardous waste.
-
Wash the area with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent others from entering the spill area.
-
Provide EHS with as much information as possible about the spilled material.
-
Waste Pickup and Final Disposal
-
Scheduling Pickup: Once the waste container is full or has been in storage for a period approaching your institution's limit, arrange for a pickup by your EHS department.
-
Documentation: Complete any necessary waste disposal forms required by your institution, providing accurate information about the contents of the waste container.
-
Final Disposal Method: The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.[2] This process is designed to break down the organic molecules and scrub the resulting gases to prevent the release of harmful substances into the environment.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Navigating the Safe Handling of (4-Chlorophenyl)(morpholino)methanone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
(4-Chlorophenyl)(morpholino)methanone, with CAS Number 19202-04-1, is a research chemical whose toxicological properties have not been fully elucidated.[1] However, by examining related chemical structures such as other chlorinated aromatic ketones and morpholine derivatives, we can anticipate a similar hazard profile. Safety Data Sheets for analogous compounds consistently highlight the following potential hazards:
-
Skin Irritation : Can cause skin irritation upon contact.[2][3]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[2][4]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2]
Therefore, all handling procedures must be designed to mitigate these potential risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a significant risk of splashing. | To protect against splashes and airborne particles that can cause serious eye damage.[3][4] |
| Skin/Body | A flame-retardant lab coat, fully buttoned. A complete chemical-resistant suit may be necessary for large-scale operations or spill response. | To prevent skin contact and contamination of personal clothing. |
| Hands | Nitrile or neoprene gloves. Consider double-gloving for extended procedures. | To provide a barrier against skin irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[5] |
| Respiratory | All work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | To prevent inhalation of dusts or aerosols that may cause respiratory irritation.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.
-
Store : Keep the container tightly closed in a cool, dry, and well-ventilated area.[2] Store away from incompatible materials such as strong oxidizing agents.[7]
Handling and Use
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation : Assemble all necessary equipment and reagents within the fume hood before introducing the chemical.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer :
-
Use a dedicated, clean spatula and weigh boat.
-
Handle the solid material gently to avoid generating dust.
-
If dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Reaction Setup : Ensure all glassware is properly secured and that the reaction is monitored.
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Workflow for Safe Handling
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- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
